molecular formula C8H7BrN4 B1513128 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine CAS No. 1060817-73-3

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Cat. No.: B1513128
CAS No.: 1060817-73-3
M. Wt: 239.07 g/mol
InChI Key: MALPKFUDRJYYPA-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (CAS 1060817-73-3) is a solid, bheterocyclic compound of high interest in advanced chemical research and development. With a molecular formula of C8H7BrN4 and an average molecular mass of 239.076 g/mol, its structure features both pyridine and 1,2,4-triazole aromatic rings, a combination known to impart significant biological and electronic properties . The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable scaffold for constructing more complex molecular architectures. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological activities. Compounds containing this nucleus exhibit a broad spectrum of biological actions, including antibacterial, antifungal, anticancer, and anticonvulsant properties . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine core, related to this compound, has found application beyond life sciences; it is utilized as an electron-acceptor unit in the synthesis of organic light-emitting diodes (OLEDs), highlighting its potential in materials science . This reagent is presented for research applications only. Researchers are responsible for verifying the suitability and purity of this material for their specific experimental purposes.

Properties

IUPAC Name

3-bromo-2-methyl-6-(1,2,4-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-7(9)2-3-8(12-6)13-4-10-11-5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALPKFUDRJYYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2C=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651034
Record name 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-73-3
Record name 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

The landscape of modern medicinal chemistry is increasingly focused on the development of hybrid molecules that incorporate multiple pharmacophores to achieve enhanced efficacy, novel mechanisms of action, and improved safety profiles. Within this paradigm, pyridine-triazole hybrids have emerged as a particularly promising class of compounds. The pyridine ring, a cornerstone of numerous pharmaceuticals, offers a versatile scaffold for structural modification, while the 1,2,4-triazole moiety is a well-established bioisostere for amides and esters, known for its ability to engage in hydrogen bonding and its metabolic stability.[1]

This technical guide focuses on 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine , a specific exemplar of this chemical class. While a dedicated CAS Number for this exact isomer is not publicly cataloged, its structural analogue, 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, is identified by CAS Number 1228014-23-0 .[2] This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of the target compound, drawing upon established methodologies for related structures. The strategic placement of the bromo, methyl, and triazolyl groups on the pyridine core creates a unique electronic and steric profile, making it a molecule of significant interest for probing biological systems, particularly in the fields of oncology and infectious diseases.[3][4][5]

Physicochemical and Structural Properties

The precise experimental data for the target compound is not available; however, its properties can be reliably predicted based on its constituent parts and data from closely related analogues. These properties are crucial for designing experimental conditions, predicting bioavailability, and understanding its interaction with biological targets.

PropertyPredicted Value / InformationRationale & Significance
CAS Number Not Assigned (Analogue: 1228014-23-0)[2]The specific isomer this compound is not commercially cataloged. Researchers must rely on custom synthesis.
Molecular Formula C₈H₇BrN₄Derived from structural composition.
Molecular Weight 239.08 g/mol Essential for all stoichiometric calculations in synthesis and assays.
Appearance Predicted to be an off-white to pale yellow solid.Based on typical physical state of similar aromatic heterocyclic compounds.[6]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, Methanol.The aromatic structure suggests poor aqueous solubility, while polarity from nitrogen atoms allows dissolution in organic solvents. DMSO is the preferred solvent for in vitro biological screening.[7]
XLogP3 ~1.5 - 2.5An estimated value indicating moderate lipophilicity, suggesting potential for good cell membrane permeability, a key drug-like property.[8]
Hydrogen Bond Donors 0The 4-yl substituted 4H-1,2,4-triazole has no N-H bonds available for donation.
Hydrogen Bond Acceptors 4The nitrogen atoms in the pyridine and triazole rings can act as hydrogen bond acceptors, which is critical for receptor-ligand interactions.[1]

Synthesis and Characterization

The synthesis of this compound is not explicitly described in the literature, but a robust and logical synthetic pathway can be designed based on established heterocyclic chemistry principles. The proposed multi-step synthesis leverages commercially available starting materials and reliable, high-yielding reactions.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process: first, the construction of a key intermediate, 6-hydrazinyl-3-bromo-2-methylpyridine, followed by the cyclization to form the 1,2,4-triazole ring.

G A 2-Amino-3-bromo-6-methylpyridine B 3-Bromo-6-chloro-2-methylpyridine A->B   Sandmeyer   Reaction   (NaNO₂, HCl, CuCl) C 6-Hydrazinyl-3-bromo-2-methylpyridine (Key Intermediate) B->C   Hydrazine   Hydrate   (EtOH, Reflux) E This compound (Final Product) C->E   DMFDMA, Acetic Acid   (Ring Cyclization) D N,N-Dimethylformamide azine D->E   Reactant

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Causality Behind Choices: This protocol is designed for robustness and purity. The Sandmeyer reaction is a classic, reliable method for converting an amino group on an aromatic ring into a halide.[9] The subsequent nucleophilic substitution with hydrazine hydrate is generally efficient for activated pyridines. The final cyclization with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a standard method for forming a 4-substituted-4H-1,2,4-triazole ring from a hydrazine precursor.

Step 1: Synthesis of 3-Bromo-6-chloro-2-methylpyridine

  • Setup: To a stirred solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in concentrated HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the resulting diazonium salt solution for 30 minutes at 0°C. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Addition: Slowly add the diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Workup: After the addition is complete, warm the mixture to room temperature and stir for 2 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 6-Hydrazinyl-3-bromo-2-methylpyridine (Intermediate)

  • Setup: Dissolve the purified 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazine intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

  • Setup: To a solution of the crude 6-hydrazinyl-3-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

  • Reaction: Heat the mixture to 100-110°C for 3-5 hours. The cyclization reaction forms the thermodynamically stable triazole ring.

  • Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the final product as a solid.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required. This self-validating process is critical for the reliability of any subsequent biological data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the methyl protons (a singlet around 2.5 ppm), and aromatic protons on the pyridine and triazole rings. The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents.[10][11]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, with characteristic shifts for the methyl carbon, and the sp²-hybridized carbons of the pyridine and triazole rings.[12]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₇BrN₄).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic systems.

Biological Significance and Potential Mechanism of Action

The pyridine-triazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess potent anticancer and antimicrobial activities.[3][4][13]

Anticancer Potential

Hybrid molecules containing 1,2,4-triazole and pyridine rings are frequently investigated as anticancer agents.[5][14] Their mechanism of action can be diverse, but often involves the inhibition of key enzymes essential for cancer cell proliferation and survival.

  • Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors. The nitrogen atoms in the heterocyclic rings can act as hinge-binding motifs in the ATP-binding pocket of various kinases.

  • Topoisomerase Inhibition: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes like topoisomerase, which are crucial for managing DNA topology during replication. This leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic scaffolds can bind to tubulin, preventing its polymerization into microtubules and arresting the cell cycle.

Based on the activity of related compounds, a plausible mechanism of action for this compound could involve the inhibition of a critical cellular enzyme, leading to cell cycle arrest and apoptosis.

G cluster_0 Cancer Cell Compound {3-Bromo-2-methyl-6-... (Investigational Compound)} Target Cellular Target (e.g., Kinase, Topoisomerase) Compound->Target:f0 Binding & Inhibition Pathway Inhibition of Signaling Pathway Target->Pathway Proliferation Decreased Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Conceptual mechanism of action for a pyridine-triazole anticancer agent.

Key Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[15]

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC, NIH.[Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.[Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.[Link]

  • Guideline for anticancer assays in cells. ResearchGate.[Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. ScienceDirect.[Link]

  • NCI Anticancer Screening In Vitro. Bio-protocol.[Link]

  • Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate.[Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate.[Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH.[Link]

  • Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate.[Link]

  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. PubMed.[Link]

  • Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. PubMed.[Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.[Link]

  • Bioassays for anticancer activities. PubMed.[Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.[Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.[Link]

  • Synthetic method for 3-bromopyridine.
  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ACS Publications.[Link]

  • 3-Bromo-2-methylpyridine. PubChem.[Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI.[Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Discovery of[3][10][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PMC, NIH.[Link]

  • 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. PubChem.[Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar.[Link]

  • Cas 131986-28-2, 3-CHLORO-4-(PYRIDIN-3-YL). LookChem.[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Recognizing the current scarcity of published experimental data for this specific compound, this document pivots from a simple data sheet to a detailed methodological guide. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just foundational knowledge but also the practical, field-proven protocols required to determine these critical parameters in a laboratory setting. Each section outlines the theoretical basis of a key property, followed by a self-validating, step-by-step experimental protocol, thereby empowering researchers to generate their own high-quality data and advance their discovery programs.

Introduction and Molecular Identity

This compound is a functionalized pyridine derivative featuring a bromine atom and a 1,2,4-triazole moiety. Such scaffolds are of high value in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, while the triazole ring can serve as a key pharmacophore, participating in hydrogen bonding and improving metabolic stability.[1] The bromine atom provides a reactive handle for further synthetic elaboration, typically through cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

Given its potential as a key starting material or intermediate, a thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.[3] These properties, including melting point, solubility, lipophilicity (LogP), and ionization constant (pKa), govern everything from reaction kinetics to pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

This guide provides the established methodologies for characterizing these essential properties.

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
Chemical Name This compoundN/A
CAS Number 1060817-73-3[4]
Molecular Formula C₈H₇BrN₄[4]
Molecular Weight 239.07 g/mol [4]
Chemical Structure Chemical Structure of this compound(Structure rendered for visualization)

Thermal Properties: Melting Point Determination

The melting point (MP) is a fundamental physical property that provides a primary indication of a compound's purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[5] While no experimental melting point for this compound has been found in the reviewed literature, the capillary method is the pharmacopeial standard for its determination.[6]

Causality Behind Experimental Choices

The capillary method is chosen for its precision, small sample requirement, and reproducibility. The sample is heated in a sealed capillary tube within a calibrated apparatus, ensuring uniform heat transfer.[6] A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperature at which the solid-to-liquid phase transition occurs.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the compound is completely dry and in the form of a fine, homogeneous powder. If necessary, gently crush any coarse crystals in a mortar.[5]

    • Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of sample.[7]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

    • Drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will tightly pack the sample.[7]

    • Repeat until a packed column of 2-3 mm in height is achieved. An improperly packed or overly large sample can lead to a broad, inaccurate melting range.[7]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into a sample slot of the melting point apparatus.[7]

    • Set a rapid heating rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and place it in the apparatus.

    • Set the heating rate to a slow ramp (e.g., 1-2°C/minute) through the expected melting range.[3]

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Reporting:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the apparatus periodically using certified reference standards with known melting points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry & Pulverize Sample Load Load Capillary (2-3 mm) Dry->Load 1 Pack Pack Sample Load->Pack 2 Prep_Complete Packed Capillary Pack->Prep_Complete 3 Insert Insert into Apparatus Heat Heat Slowly (1-2°C/min) Insert->Heat 4 Observe Observe & Record T₁ (Onset) T₂ (Clear) Heat->Observe 5 Prep_Complete->Insert

Caption: Workflow for Melting Point Determination.

Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential for oral bioavailability.[8] Low solubility can lead to unreliable results in in vitro assays and poor absorption in vivo.[8] While specific solubility data for this compound is not available, the Shake-Flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Causality Behind Experimental Choices

The Shake-Flask method directly measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most reliable measure of thermodynamic solubility.[9] By adding an excess of solid compound to the solvent (e.g., a phosphate-buffered saline, PBS, at physiological pH 7.4), we ensure that the resulting solution is saturated. The system is agitated for an extended period (e.g., 18-24 hours) to ensure equilibrium is reached between the solid and dissolved states.[10] Subsequent separation of the undissolved solid and quantification of the supernatant provides the solubility value.

Experimental Protocol: Shake-Flask Solubility Determination

Step-by-Step Methodology:

  • Preparation:

    • Prepare a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.

    • Accurately weigh an excess amount of the test compound into a glass vial. The excess should be sufficient to be visible after the equilibration period.[9]

    • Add a precise volume of the aqueous buffer to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient duration to reach equilibrium (typically 18-24 hours).[10]

  • Phase Separation:

    • After equilibration, allow the vial to stand, permitting the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particulates. Centrifugation can also be used prior to filtration.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • The determined concentration is the thermodynamic solubility of the compound in that specific medium.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_quant Analysis AddExcess Add Excess Solid to Vial AddBuffer Add Precise Volume of Buffer (pH 7.4) AddExcess->AddBuffer Shake Agitate at Const. Temp (18-24 hours) AddBuffer->Shake Saturated Saturated Solution Shake->Saturated Filter Filter Supernatant Analyze Quantify via HPLC or LC-MS Filter->Analyze Saturated->Filter

Caption: Workflow for Shake-Flask Solubility Assay.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] LogP influences a drug's membrane permeability, plasma protein binding, volume of distribution, and potential for toxicity. According to Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value of <5.[11]

Causality Behind Experimental Choices

The shake-flask method using an n-octanol/water biphasic system is the traditional and most reliable method for experimental LogP determination.[12] n-Octanol is used as the organic phase because its properties are believed to mimic those of biological lipid bilayers. The method relies on allowing the compound to partition between the two immiscible phases until equilibrium is reached. Measuring the compound's concentration in each phase allows for the direct calculation of the partition coefficient, P.

Experimental Protocol: Shake-Flask LogP Determination

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate the n-octanol by shaking it with water (or pH 7.4 buffer) for 24 hours. Discard the aqueous phase.

    • Pre-saturate the water (or pH 7.4 buffer) by shaking it with n-octanol for 24 hours. Discard the organic phase. This ensures the two phases are in equilibrium with each other before the experiment begins.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases (whichever it is more soluble in).

    • Combine equal volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or vial.

    • Add the stock solution of the compound.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of gentle agitation to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

    • Carefully sample a precise aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique like HPLC-UV.[11]

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [concentration in octanol] / [concentration in aqueous]

    • Calculate LogP using the formula: Log P = log₁₀(P)

Ionization State: Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For a drug molecule, its ionization state at physiological pH profoundly affects its solubility, permeability, target binding, and off-target effects. The structure of this compound contains nitrogen atoms in both the pyridine and triazole rings, which can act as basic centers (proton acceptors).

Importance and Determination Pathways

Knowing the pKa is essential for predicting a compound's behavior. For instance, a basic compound will be predominantly protonated (charged) in the acidic environment of the stomach (pH 1-2) but may be predominantly neutral in the more alkaline environment of the small intestine (pH 6-7.5). This change in ionization state dramatically impacts absorption.

While experimental determination via methods like potentiometric titration or UV-spectrophotometry is ideal, reliable in silico prediction tools are widely used in early drug discovery to estimate pKa values when experimental data is unavailable.[12][14]

Computational Prediction Workflow

In the absence of experimental data, a robust estimation can be achieved using commercially available or open-source QSPR (Quantitative Structure-Property Relationship) models.[12]

Conceptual Workflow:

  • Structure Input: The 2D structure of the compound (in SMILES or MOL file format) is provided as input to the prediction software (e.g., ACD/Labs Percepta, ChemAxon Marvin, etc.).

  • Algorithm Application: The software uses algorithms trained on large databases of experimentally determined pKa values. These algorithms identify the ionizable centers in the molecule (the basic nitrogens in this case) and calculate the pKa based on the influence of the surrounding chemical environment (e.g., electronic effects of the bromo and methyl groups).[12][14]

  • Output Generation: The software outputs the predicted pKa value(s) for the most basic and/or acidic centers in the molecule. For this compound, it would predict the pKa associated with the protonation of the pyridine and/or triazole nitrogen atoms.

pKaPredictionWorkflow Input Input 2D Structure (SMILES/MOL) Software QSPR Prediction Software (e.g., ACD/Labs, ChemAxon) Input->Software Algorithm Prediction Algorithm Software->Algorithm Database Experimental pKa Database Database->Algorithm Output Predicted pKa Value(s) for Ionizable Centers Algorithm->Output

Caption: In Silico Workflow for pKa Prediction.

Conclusion

While experimental data for this compound remains to be published, its structural motifs suggest significant potential as a versatile building block in discovery chemistry. This guide serves as a foundational resource by providing the authoritative, step-by-step protocols necessary for its complete physicochemical characterization. By employing these standardized methods for determining melting point, solubility, LogP, and pKa, researchers can generate the reliable, high-quality data needed to make informed decisions, accelerate their research, and unlock the full potential of this promising molecule.

References

  • Zang, Q., Mansouri, K., Williams, A.J., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Splendid Labs Pvt. Ltd. (n.d.). This compound. Product Page. Available at: [Link]

  • PubChem. (n.d.). methyl 3-[(4S)-8-bromo-2-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][3]benzodiazepin-4-yl]propanoate. PubChem Compound Summary for CID 9824461. Available at: [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. Available at: [Link]

  • Kromann, J.C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Data.gov. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - Dataset. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Technical Brochure. Available at: [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. (2007). Current Medicinal Chemistry.
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Information Sheet. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2020). ACS Omega.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Technical Guide. Available at: [Link]

  • 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. (2015). Molbank.
  • Stanford Research Systems. (n.d.). Melting Point Determination. Application Note. Available at: [Link]

  • Optibrium Ltd. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. White Paper. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.
  • ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-4-chloro-2-methyl-3H-1,2,4-triazole. PubChem Compound Summary for CID 87806443. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

Sources

synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Introduction

This compound is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its unique structural arrangement, featuring a substituted pyridine core linked to a 1,2,4-triazole moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Notably, this compound serves as a key precursor in the development of kinase inhibitors for targeted cancer therapy, where its structure facilitates selective binding to enzyme active sites[1]. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway, offering researchers and drug development professionals the technical details and scientific rationale necessary for its successful preparation.

The synthesis is a multi-step process that begins with the strategic construction of a dibrominated pyridine intermediate, followed by selective nucleophilic substitution to introduce a hydrazine precursor, and culminates in the cyclization to form the desired triazole ring. This document will elaborate on the causality behind each experimental choice, provide detailed, step-by-step protocols, and present key data in a clear, accessible format.

Overall Synthetic Pathway

The is achieved through a three-step sequence. The process starts with the diazotization of 5-Bromo-2-amino-6-methylpyridine followed by a Sandmeyer-type reaction to yield the key intermediate, 2,5-Dibromo-6-methylpyridine. This intermediate then undergoes selective hydrazinolysis to form 3-Bromo-6-hydrazinyl-2-methylpyridine. The final step involves the condensation and cyclization of the hydrazinyl intermediate with a one-carbon source, such as formamide, to construct the 1,2,4-triazole ring.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Triazole Formation A 5-Bromo-2-amino- 6-methylpyridine B 2,5-Dibromo- 6-methylpyridine A->B HBr, NaNO2 C 3-Bromo-6-hydrazinyl- 2-methylpyridine B->C Hydrazine Hydrate D 3-Bromo-2-methyl-6- (4H-1,2,4-triazol-4-YL)pyridine C->D Formamide, Heat

Caption: Overall three-step synthetic route.

Part 1: Synthesis of Key Intermediate: 2,5-Dibromo-6-methylpyridine

The initial phase of the synthesis focuses on preparing the dibrominated pyridine core. This is accomplished via a Sandmeyer-type reaction, a reliable and widely used method for converting aromatic primary amines into halides.

Principle and Rationale

The transformation begins with the diazotization of the starting material, 5-Bromo-2-amino-6-methylpyridine. In the presence of a strong acid like hydrobromic acid (HBr) and a nitrite source (sodium nitrite, NaNO₂), the amino group is converted into a diazonium salt. This intermediate is highly reactive and readily undergoes nucleophilic substitution. The bromide ions from HBr then displace the diazo group (N₂), which is an excellent leaving group, resulting in the formation of 2,5-Dibromo-6-methylpyridine. The use of low temperatures (typically -5 to 5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt[2][3].

G START Start: 5-Bromo-2-amino-6-methylpyridine in HBr DIAZO Diazotization: Add NaNO2 at -1 to 5 °C START->DIAZO REACTION Sandmeyer Reaction: N2 displacement by Br- DIAZO->REACTION WORKUP Workup: - Adjust pH to 13.1 with NaOH - Extract with Toluene - Wash with Brine REACTION->WORKUP END Product: 2,5-Dibromo-6-methylpyridine WORKUP->END G START Start: 3-Bromo-6-hydrazinyl- 2-methylpyridine REACT Reaction: Heat with excess Formamide START->REACT CYCLIZE Intramolecular Cyclization & Dehydration REACT->CYCLIZE WORKUP Workup: - Cool mixture - Add water - Filter precipitate CYCLIZE->WORKUP END Final Product: 3-Bromo-2-methyl-6- (4H-1,2,4-triazol-4-YL)pyridine WORKUP->END

Sources

Investigational Prospectus: The Medicinal Chemistry Potential of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This document outlines a forward-looking investigational strategy for the novel heterocyclic compound, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. While direct research on this specific molecule is nascent, its architecture combines two pharmacologically significant moieties: a substituted pyridine ring and a 1,2,4-triazole ring. This guide deconstructs the molecule's structural components, extrapolates potential therapeutic applications from well-documented analogous structures, and proposes a comprehensive, multi-stage research program to elucidate its medicinal chemistry potential. We will cover plausible synthetic routes, propose initial biological screening cascades, and outline a strategy for future Structure-Activity Relationship (SAR) studies. This prospectus serves as a foundational blueprint for initiating a drug discovery program centered on this promising, yet unexplored, chemical entity.

Introduction: Deconstructing the Core Scaffold

The compound this compound (henceforth referred to as CMPT-1 ) is a small molecule whose potential resides in the synergistic or additive properties of its constituent parts. An initial survey of scientific literature and chemical databases reveals its commercial availability but a significant lack of published biological data. This presents not a barrier, but an opportunity for novel discovery.

Our analysis begins with its two core pharmacophores:

  • The Substituted Pyridine Ring: Pyridine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for binding to biological targets. The substitutions on the ring in CMPT-1 are critical:

    • 2-methyl group: This group can provide a steric handle to influence binding orientation, enhance metabolic stability by blocking potential sites of oxidation, and improve lipophilicity.

    • 3-bromo group: The bromine atom is a versatile functional group. It can act as a leaving group for further chemical modification (e.g., in Suzuki or Buchwald-Hartwig couplings), allowing for the generation of a chemical library for SAR studies. It also adds to the molecule's lipophilicity and can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and metal coordination. Derivatives of 1,2,4-triazole are found in a wide array of therapeutics, including antifungal agents (e.g., fluconazole, which inhibits lanosterol 14α-demethylase) and anticancer agents.

The linkage of these two moieties creates a rigid structure with a defined three-dimensional shape, ideal for specific binding to protein targets.

Proposed Synthetic Strategy

A robust and scalable synthetic route is paramount for any drug discovery program. Based on established heterocyclic chemistry, we propose the following multi-step synthesis for CMPT-1 and its future analogs.

Protocol 2.1: Synthesis of CMPT-1
  • Starting Material: Commercially available 2,6-dichloro-3-methylpyridine.

  • Step 1: Amination: Selective nucleophilic aromatic substitution (SNAr) at the 6-position. React 2,6-dichloro-3-methylpyridine with hydrazine hydrate at elevated temperatures. The greater electrophilicity of the C6 position (para to the nitrogen) favors this regioselectivity.

  • Step 2: Triazole Formation: The resulting hydrazinylpyridine is then cyclized with N,N-dimethylformamide azine or a similar one-carbon equivalent under acidic conditions to form the 1,2,4-triazole ring.

  • Step 3: Bromination: The final step involves selective bromination at the 3-position of the pyridine ring. This can be achieved using a standard brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

  • Purification: The final product, CMPT-1 , is purified via column chromatography followed by recrystallization. Characterization would be confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

This proposed workflow is visualized in the diagram below.

Synthetic Workflow for CMPT-1 start 2,6-dichloro-3-methylpyridine step1 Hydrazine Hydrate (S_NAr at C6) start->step1 Step 1 intermediate1 2-chloro-6-hydrazinyl-3-methylpyridine step1->intermediate1 step2 DMF-azine (Cyclization) intermediate1->step2 Step 2 intermediate2 6-(4H-1,2,4-triazol-4-yl)-2-chloro-3-methylpyridine step2->intermediate2 step3 NBS (Bromination at C3) intermediate2->step3 Step 3 product CMPT-1 (Final Product) step3->product

Caption: Proposed synthetic route for CMPT-1.

Hypothesized Therapeutic Applications & Investigational Workflows

Based on the known pharmacology of its core scaffolds, we have identified three primary therapeutic areas for initial investigation.

Application Area 1: Oncology - Kinase Inhibition

Rationale: Substituted pyridines are a cornerstone of many kinase inhibitors (e.g., Imatinib, Sorafenib). The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The triazole moiety can further occupy the pocket and form additional interactions.

Proposed Investigational Workflow:

  • Primary Screen: Screen CMPT-1 at a standard concentration (e.g., 10 µM) against a broad panel of human kinases (e.g., a 400+ kinase panel).

  • Hit Confirmation: For any kinases showing >50% inhibition, perform dose-response assays to determine the IC50 value.

  • Mechanism of Action (MoA): For confirmed hits, conduct enzymatic assays to determine the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Cellular Activity: Test CMPT-1 in cancer cell lines known to be dependent on the identified target kinase. Determine cellular potency (GI50) via assays like MTT or CellTiter-Glo.

Kinase Inhibitor Discovery Workflow A CMPT-1 Synthesis & QC B Primary Screen (Broad Kinase Panel @ 10 µM) A->B C Hit Identification (>50% Inhibition) B->C D Dose-Response Assay (Determine IC50) C->D Confirmed Hits E MoA Studies (Enzymatic Assays) D->E F Cellular Potency Assay (Cancer Cell Lines, GI50) E->F G Lead Optimization (SAR Studies) F->G

Caption: Proposed workflow for kinase inhibitor discovery.

Application Area 2: Infectious Diseases - Antifungal Activity

Rationale: The 1,2,4-triazole ring is the key pharmacophore in the "azole" class of antifungal drugs, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). CMPT-1 could potentially act through this or other fungal-specific mechanisms.

Proposed Investigational Workflow:

  • Primary Screen: Screen CMPT-1 against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for any active species using standardized broth microdilution methods.

  • Toxicity Assay: Concurrently, assess cytotoxicity against a human cell line (e.g., HepG2) to determine a selectivity index (SI = CC50 / MIC). A high SI is desirable.

  • MoA Studies: If activity is confirmed, perform mechanism of action studies, such as ergosterol biosynthesis assays, to see if it aligns with CYP51 inhibition.

Application Area 3: Neurology - CNS-Active Agents

Rationale: The pyridine and triazole scaffolds are present in various CNS-active agents, including anxiolytics and anticonvulsants. The predicted physicochemical properties of CMPT-1 may allow it to cross the blood-brain barrier.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale / Method
Molecular Weight255.09 g/mol Calculation
cLogP~2.5 - 3.0Fragment-based calculation (e.g., ALOGPS)
Topological Polar Surface Area (TPSA)~45-55 ŲCalculation
H-Bond Donors0Structure
H-Bond Acceptors4Structure

These properties fall within the general parameters for CNS drug-likeness (e.g., Lipinski's Rule of Five), suggesting potential for brain penetration.

Proposed Investigational Workflow:

  • Primary Screen: Utilize a panel of receptor binding assays for common CNS targets (e.g., GABAA, serotonin, dopamine receptors).

  • Functional Assays: For any confirmed binding hits, proceed to functional assays (e.g., electrophysiology, second messenger assays) to determine agonist/antagonist activity.

  • In Vivo Model: If a promising profile emerges, initial in vivo testing in a relevant rodent model (e.g., elevated plus maze for anxiety) would be warranted.

Future Directions: A Strategy for Structure-Activity Relationship (SAR) Exploration

The bromine atom at the 3-position of CMPT-1 is an ideal handle for chemical elaboration to build a focused library and explore SAR.

SAR Strategy cluster_0 Cross-Coupling Reactions core Core Scaffold: CMPT-1 3-Bromo Position suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core:f1->suzuki Diversification buchwald Buchwald-Hartwig (Amines, Alcohols) core:f1->buchwald Diversification sonogashira Sonogashira Coupling (Alkynes) core:f1->sonogashira Diversification

Caption: SAR exploration via cross-coupling reactions.

Proposed Library Synthesis:

  • Suzuki Coupling: React CMPT-1 with a diverse set of aryl and heteroaryl boronic acids to explore how different aromatic substituents at the 3-position affect activity.

  • Buchwald-Hartwig Amination: Introduce a variety of primary and secondary amines to probe the effect of hydrogen bond donors/acceptors at this position.

  • Sonogashira Coupling: Introduce alkynes, which can be further functionalized or used to explore deeper pockets in a target protein.

Each new analog would be subjected to the relevant biological screening cascade outlined in Section 3.0 to systematically build a map of the structure-activity landscape.

Conclusion

While this compound is an under-investigated molecule, its structural composition provides a strong rationale for its exploration in medicinal chemistry. By leveraging established knowledge of the pyridine and 1,2,4-triazole pharmacophores, we have outlined a clear and logical pathway for its synthesis, biological evaluation, and optimization. The proposed workflows in oncology, infectious diseases, and neurology represent high-potential starting points for a drug discovery campaign. The true value of CMPT-1 will be in its utility as a foundational scaffold for the development of a new generation of therapeutic agents.

References

  • The Pyridine Ring in Medicinal Chemistry. Drug Discovery Today. [Link]

  • Halogen Bonds in Protein-Ligand Interactions. Accounts of Chemical Research. [Link]

  • 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Azole Antifungals: A Review of Their Mechanism of Action and Resistance. Journal of Fungi. [Link]

The Strategic Role of the 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, as central regulators of cellular signaling, are often dysregulated in pathological states, making them prime targets for small molecule inhibitors. However, the high degree of structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects stemming from a lack of selectivity can lead to toxicity and diminish therapeutic windows. This has driven the development of highly specific and potent kinase inhibitors. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can form unique and selective interactions within the kinase domain.

This guide provides an in-depth technical exploration of the 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine core, a heterocyclic scaffold that has emerged as a valuable building block in the design of next-generation kinase inhibitors. We will dissect its chemical properties, strategic applications in medicinal chemistry, and provide practical, field-proven protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and optimization of kinase inhibitors.

Part 1: The Chemistry and Rationale of the Pyridine-Triazole Scaffold

The this compound moiety is not a kinase inhibitor in itself, but rather a versatile chemical intermediate. Its value lies in its specific arrangement of functional groups and aromatic systems, which medicinal chemists can strategically exploit to build highly potent and selective inhibitors.

1.1. Structural Features and Their Implications:

  • Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many FDA-approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site. This hinge-binding motif is a cornerstone of many kinase inhibitor designs.

  • 2-Methyl Group: The methyl group ortho to the pyridine nitrogen provides steric bulk. This can be leveraged to create specific interactions within the hydrophobic regions of the ATP pocket and can influence the overall conformation of the inhibitor, thereby enhancing selectivity.

  • 3-Bromo Position: The bromine atom is a crucial functional handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • 6-(4H-1,2,4-triazol-4-YL) Group: The triazole ring is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions. Its linkage to the pyridine core at the 6-position directs its vector towards the solvent-exposed region of the kinase active site, providing another point for modification to improve pharmacokinetic properties or target specific features of the kinase.

1.2. Synthetic Accessibility:

The synthesis of this compound is a multi-step process that is readily achievable in a standard medicinal chemistry laboratory. A general synthetic workflow is outlined below.

Diagram 1: General Synthetic Workflow

G A Starting Material (e.g., 2,6-dihalopyridine derivative) B Introduction of Methyl Group A->B C Introduction of Triazole Moiety (e.g., Nucleophilic Aromatic Substitution) B->C D Selective Bromination C->D E Final Scaffold: This compound D->E G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene_expression Gene Expression nucleus->gene_expression alters inhibitor {this compound-derived Inhibitor} inhibitor->jak inhibits

A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: A Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine and 1,2,4-triazole moieties have consistently emerged as privileged scaffolds in the design of potent fungicides, herbicides, and insecticides.[1][2][3] This in-depth technical guide focuses on the strategic importance and practical application of a highly functionalized intermediate: 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. We will explore its synthesis, key chemical attributes, and its role as a versatile building block in the creation of advanced agrochemical active ingredients. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of new crop protection solutions.

Introduction: The Power of Pyridine and Triazole Scaffolds in Agrochemical Design

The prevalence of pyridine and 1,2,4-triazole rings in successful agrochemicals is no coincidence. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, metabolic stability, and diverse functionalization possibilities.[4] Its ability to engage in various non-covalent interactions and its presence in numerous natural products have made it a favored building block in medicinal and agricultural chemistry.[5]

The 1,2,4-triazole moiety is particularly renowned for its fungicidal properties.[1][6] Triazole fungicides are a major class of demethylation inhibitors (DMIs) that target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi.[1][6] Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to abnormal fungal growth and death.[1][6] The nitrogen atoms in the triazole ring play a crucial role by coordinating with the heme iron atom in the active site of the CYP51 enzyme.[7]

The strategic combination of these two pharmacophores in a single molecule, as seen in this compound, presents a compelling platform for the development of novel agrochemicals with potentially enhanced efficacy and unique modes of action.

Physicochemical Properties and Synthesis of the Core Intermediate

Molecular Structure and Properties

This compound is a solid with the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol .[8] Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a 4H-1,2,4-triazol-4-yl group at the 6-position.

Molecular Structure of this compound

Figure 1: Molecular Structure of this compound.

The bromine atom at the 3-position is a key functional handle for further chemical modifications, particularly through cross-coupling reactions. The methyl group at the 2-position can influence the molecule's conformation and interaction with biological targets. The 4H-1,2,4-triazol-4-yl group is the primary pharmacophore responsible for potential fungicidal activity.

Proposed Synthetic Pathway

Step 1: Synthesis of 3-Bromo-2-methylpyridine

A common method for the synthesis of 3-bromo-2-methylpyridine starts from 2-methylpyridine (2-picoline). Bromination can be achieved using bromine in the presence of a Lewis acid like aluminum chloride.[9]

Step 2: Synthesis of 2,6-Dibromo-3-methylpyridine

Further bromination of 3-bromo-2-methylpyridine can yield the dibrominated intermediate.

Step 3: Nucleophilic Aromatic Substitution with 1,2,4-Triazole

The final step involves the reaction of 2,6-dibromo-3-methylpyridine with 1,2,4-triazole in the presence of a base. The more reactive bromine at the 6-position is expected to be displaced by the triazole nucleophile.

Synthesis_Pathway cluster_0 Synthesis of this compound start 2-Methylpyridine intermediate1 3-Bromo-2-methylpyridine start->intermediate1 Br₂, AlCl₃ intermediate2 2,6-Dibromo-3-methylpyridine intermediate1->intermediate2 Br₂ product This compound intermediate2->product 1,2,4-Triazole, Base

Figure 2: Proposed synthetic pathway for this compound.

Application as a Building Block in Agrochemical Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of agrochemicals. The strategically placed bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

Fungicide Development

The primary application of this building block is in the development of novel fungicides. The inherent fungicidal properties of the 1,2,4-triazole moiety can be enhanced and modulated by introducing different groups at the 3-position of the pyridine ring.

Structure-Activity Relationship (SAR) Considerations:

  • Aryl and Heteroaryl Substituents: Introduction of substituted aryl or heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions can lead to compounds with improved binding affinity to the target enzyme.[10] The nature and position of substituents on these appended rings can significantly impact activity.

  • Alkoxy and Thioether Linkages: Ether or thioether linkages can be introduced to explore different regions of the enzyme's active site.

  • Amide and Ester Functionalities: The incorporation of amide or ester groups can influence the compound's solubility, transport within the plant, and metabolic stability.[7]

Fungicide_Development cluster_1 Fungicide Development Workflow start_mol This compound reaction Cross-Coupling Reactions (e.g., Suzuki, Stille) start_mol->reaction derivatives Library of Novel Triazolylpyridine Derivatives reaction->derivatives screening Fungicidal Activity Screening derivatives->screening optimization Lead Optimization (SAR Studies) screening->optimization candidate Fungicide Candidate optimization->candidate

Figure 3: Workflow for developing novel fungicides from the core intermediate.

Insecticide and Herbicide Potential

While the triazole moiety is primarily associated with fungicidal activity, pyridine derivatives are known to exhibit a broad spectrum of biological activities, including insecticidal and herbicidal effects.[2][3][11][12]

  • Insecticidal Activity: Certain pyridine-based compounds act on the insect nervous system.[13] By modifying the substituent at the 3-position of the core intermediate, it may be possible to develop novel insecticides with unique modes of action.

  • Herbicidal Activity: Pyridinecarboxylic acids are a known class of herbicides.[14] Functionalization of the bromine atom to introduce a carboxylic acid or a bioisostere could lead to the discovery of new herbicidal compounds.

Experimental Protocols

The following are generalized, exemplary protocols for key synthetic transformations involving the core intermediate. Researchers should optimize these conditions based on their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes hypothetical efficacy data for a series of derivatives synthesized from the core intermediate, illustrating the potential for SAR studies.

Compound IDR Group at 3-positionFungicidal Efficacy (EC₅₀, µM) vs. Fusarium graminearum
Parent Br>100
1a 4-Fluorophenyl15.2
1b 2,4-Dichlorophenyl8.7
1c 4-Methoxyphenyl25.1
1d 2-Thienyl12.5

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a proven fungicidal pharmacophore (1,2,4-triazole) and a readily functionalizable pyridine scaffold provides a rich platform for the exploration of new chemical space. The strategic placement of the bromine atom allows for the systematic modification of the molecule, enabling the optimization of biological activity, selectivity, and physicochemical properties.

Future research should focus on the development of an efficient and scalable synthesis of the core intermediate. Extensive derivatization through modern cross-coupling techniques, followed by high-throughput screening against a broad range of fungal pathogens, insect pests, and weeds, will be crucial for unlocking the full potential of this valuable building block. Furthermore, computational modeling and structure-based design approaches can be employed to guide the synthesis of next-generation agrochemicals with improved efficacy and environmental profiles.

References

  • Iowa State University Digital Repository. (2006, May 30). Fungicides: Triazoles. [Link]

  • RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. [Link]

  • FAO. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. [Link]

  • MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. [Link]

  • PubMed. (2022, August). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. [Link]

  • 农药学学报. (n.d.). Synthesis and insecticidal activity of a series of novel substituted pyridine linked triazole derivatives. [Link]

  • ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized.... [Link]

  • ProQuest. (2021, September 29). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. [Link]

  • Splendid Lab. (n.d.). This compound. [Link]

  • PubMed. (2006, August 15). Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. [Link]

  • PubMed. (1996, March). A structure-activity relationship for the neurotoxicity of triazole fungicides. [Link]

  • PubMed. (n.d.). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles | Request PDF. [Link]

  • NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]

  • PubMed. (n.d.). Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • MySkinRecipes. (n.d.). 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine. [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. (2019, February 1). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. [Link]

  • NIH. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]

  • MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. [Link]

  • GREENTREE CHEMICAL. (2023, August 22). The Common Names Of Three Herbicide Active Ingredients Have Been Officially Approved By ISO. [Link]

  • Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • (n.d.). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. [Link]

  • NIH. (2023, January 27). Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC. [Link]

  • (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]

  • PubMed. (2007, April 15). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. [Link]

  • Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (2017, June 15). (PDF) Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. [Link]

Sources

The Strategic Derivatization of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridine and 1,2,4-triazole rings within a single molecular framework presents a compelling scaffold for the development of novel therapeutics, particularly in the realm of oncology. The strategic positioning of a bromine atom on the pyridine ring of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine offers a versatile handle for a multitude of chemical transformations, enabling the exploration of a vast chemical space. This in-depth technical guide provides a comprehensive overview of the synthesis of the core molecule, detailed protocols for its derivatization via modern cross-coupling methodologies, and an exploration of the potential pharmacological applications of the resulting analogs, with a focus on their promise as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Pyridine-Triazole Hybrid Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2] Similarly, the 1,2,4-triazole moiety is a key pharmacophore known for its diverse biological activities, including antimicrobial, and anticancer effects.[3][4] The hybridization of these two pharmacophores has emerged as a promising strategy in medicinal chemistry, leading to the discovery of potent bioactive molecules.[5][6] The core structure, this compound, serves as a pivotal building block for the creation of extensive compound libraries, with the bromine atom acting as a linchpin for diversification.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of 2,5-disubstituted pyridines and the subsequent introduction of the triazole moiety. A plausible and efficient synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis initiates with the construction of a 2-amino-5-bromo-6-methylpyridine intermediate, followed by a condensation reaction to form the 1,2,4-triazole ring.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 2,5-Dibromo-6-methylpyridine cluster_1 Step 2: Amination cluster_2 Step 3: Triazole Ring Formation 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2,5-Dibromo-6-methylpyridine 2,5-Dibromo-6-methylpyridine 2-Amino-6-methylpyridine->2,5-Dibromo-6-methylpyridine NBS, Acetonitrile 5-Bromo-2-methyl-6-aminopyridine 5-Bromo-2-methyl-6-aminopyridine 2,5-Dibromo-6-methylpyridine->5-Bromo-2-methyl-6-aminopyridine Aq. Ammonia, Cu(I) salt This compound This compound 5-Bromo-2-methyl-6-aminopyridine->this compound N,N-Dimethylformamide azine, Acetic Acid

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2,5-Dibromo-6-methylpyridine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dibromo-6-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-methyl-6-aminopyridine

  • In a sealed tube, combine 2,5-dibromo-6-methylpyridine (1.0 eq), aqueous ammonia (10 eq), and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Heat the mixture at 120-140 °C for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-bromo-2-methyl-6-aminopyridine.

Step 3: Synthesis of this compound

  • A mixture of 5-bromo-2-methyl-6-aminopyridine (1.0 eq) and N,N-dimethylformamide azine (1.1 eq) in glacial acetic acid is heated to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is a versatile functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

Derivatization_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu Catalyst, Base Heck Heck (Alkene) Core->Heck Pd Catalyst, Base Aryl_Derivatives Aryl_Derivatives Suzuki->Aryl_Derivatives C-C bond formation Amino_Derivatives Amino_Derivatives Buchwald->Amino_Derivatives C-N bond formation Alkynyl_Derivatives Alkynyl_Derivatives Sonogashira->Alkynyl_Derivatives C-C bond formation Alkenyl_Derivatives Alkenyl_Derivatives Heck->Alkenyl_Derivatives C-C bond formation

Caption: Derivatization strategies for the core scaffold via cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine core and various boronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃1,4-Dioxane90
3Thiophene-3-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄THF80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a suitable base (2.0-3.0 eq) in a chosen solvent, add the palladium catalyst and ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired coupled product.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a variety of primary and secondary amines at the 3-position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a suitable base (1.5-2.0 eq), the palladium catalyst, and the ligand in a dry solvent.

  • Seal the reaction vessel and heat to the specified temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Pharmacological Potential: Targeting Protein Kinases in Oncology

Pyridine-triazole hybrids have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The derivatization of the this compound scaffold allows for the fine-tuning of interactions within the ATP-binding pocket of these kinases.

Kinase_Inhibition cluster_kinase Mechanism of Action Derivative Pyridine-Triazole Derivative ATP_Binding_Pocket ATP Binding Pocket Derivative->ATP_Binding_Pocket Competitive Inhibition Kinase Protein Kinase (e.g., PIM-1, EGFR) Kinase->ATP_Binding_Pocket Phosphorylation_Blocked Phosphorylation_Blocked ATP_Binding_Pocket->Phosphorylation_Blocked Prevents ATP Binding Signal_Transduction_Inhibited Signal_Transduction_Inhibited Phosphorylation_Blocked->Signal_Transduction_Inhibited Downstream Signaling Blocked Anti-cancer_Effect Anti-cancer_Effect Signal_Transduction_Inhibited->Anti-cancer_Effect e.g., Apoptosis Induction

Caption: Proposed mechanism of action for pyridine-triazole derivatives as kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for similar scaffolds, the following SAR trends can be anticipated:

  • Aryl Substituents (from Suzuki coupling): The nature and substitution pattern of the aryl ring introduced at the 3-position can significantly impact kinase inhibitory activity. Electron-donating or -withdrawing groups can modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.[2][9]

  • Amino Substituents (from Buchwald-Hartwig amination): The introduction of various amino groups can provide additional hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues in the kinase active site.

  • Methyl Group at the 2-position: The methyl group can provide beneficial steric interactions and influence the overall conformation of the molecule, potentially leading to improved potency and selectivity.

Characterization of Derivatives

The structural elucidation of the synthesized derivatives is crucial and can be achieved through a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the pyridine and triazole protons provide valuable information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target molecules.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecules, offering insights into their conformation and intermolecular interactions in the solid state.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other potential therapeutic agents. The synthetic and derivatization strategies outlined in this guide provide a robust framework for the generation of diverse compound libraries. Through systematic exploration of the chemical space around this core, guided by SAR principles and modern drug design techniques, researchers can unlock the full therapeutic potential of this privileged heterocyclic hybrid.

References

  • Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines.
  • Burrow, M. P., et al. (1990). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Molecular Crystals and Liquid Crystals, 182(1), 1643-1652.
  • Process for the preparation of 2,5-disubstituted pyridines. (1995).
  • Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activ
  • Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. (2021). Bentham Science Publishers.
  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investig
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PMC.
  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). PMC.
  • Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. (n.d.).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
  • Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. (n.d.).
  • Triazole compounds useful as protein kinase inhibitors. (2002).
  • Synthesis of 6-Aziridineyl and 6-Triazol-yl of D- Glucitol Derivatives. (2025). Iraqi Journal of Science.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2023). PMC.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Al-Nahrain Journal of Science.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (2025).
  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (n.d.). PMC.
  • Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide. (n.d.). Benchchem.

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Methodological & Application

Buchwald-Hartwig amination of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Aminopyridines: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool in drug discovery, supplanting harsher, classical methods.[1]

This application note provides a detailed guide for researchers and drug development professionals on the successful execution of the Buchwald-Hartwig amination for a specific, pharmaceutically relevant substrate: this compound. The presence of multiple nitrogen-containing heterocycles in this substrate presents unique challenges and necessitates a carefully optimized protocol. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of key reagents, and offer a detailed, step-by-step protocol designed for high reproducibility and yield.

Reaction Mechanism and Core Principles

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle. Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with an active, low-valent Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the heteroaryl halide. This step forms a Pd(II) intermediate. The reactivity of the aryl electrophile generally follows the order: Ar-Br > Ar-Cl > Ar-I.[6]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[7] The choice of base is critical to facilitate this step without causing unwanted side reactions.[6]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[8] This step can be facilitated by electron-rich, bulky phosphine ligands.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido + R'R''NH - HX (via Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product ArX 3-Bromo-2-methyl-6- (4H-1,2,4-triazol-4-YL)pyridine Amine Amine (R'R''NH) Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Target Substrate

The structure of this compound dictates a specific strategy for catalyst and condition selection.

  • The Heteroaryl Halide : Pyridine-based halides are excellent substrates for C-N coupling.[9] However, five-membered heteroaryl rings, such as the triazole substituent here, can sometimes pose challenges in Pd-catalyzed reactions.[10] A highly active catalyst system is therefore recommended.

  • Steric Hindrance : The 2-methyl group adjacent to the bromine atom introduces steric bulk. This necessitates the use of sterically hindered phosphine ligands, which not only promote the crucial reductive elimination step but also stabilize the active monoligated palladium species.[1]

  • Ligand Selection : The success of this transformation is critically dependent on the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for coupling heteroaryl halides.[10] Ligands such as BrettPhos (for primary amines) and RuPhos have demonstrated exceptionally broad scope and high activity in these contexts.[10][11] Using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 precatalyst) is highly recommended over in-situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, as precatalysts offer greater reliability and faster activation.[6]

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12] Alternatively, lithium bis(trimethylsilyl)amide (LHMDS) can be employed, which may offer improved solubility and tolerance for certain functional groups.[8]

  • Solvent Choice : Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are standard choices, with toluene often being preferred for its higher boiling point and better solubilizing properties for a range of substrates.[13][14]

Recommended Reaction Parameters

The following table outlines suggested starting conditions for the amination of this compound with various amine classes. Optimization may be required for specific amine partners.

ParameterPrimary Aliphatic AmineSecondary Aliphatic AmineAniline / Heteroaromatic Amine
Substrate This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Amine 1.2 equiv1.2 equiv1.2 equiv
Precatalyst BrettPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (1-2 mol%)
Ligand BrettPhos (1-2 mol%)RuPhos (1-2 mol%)RuPhos (1-2 mol%)
Base NaOtBu (1.4 equiv)NaOtBu (1.4 equiv)K₃PO₄ or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or Dioxane (0.1 M)Toluene or Dioxane (0.1 M)Toluene or Dioxane (0.1 M)
Temperature 80-110 °C80-110 °C100-110 °C
Time 4-24 h4-24 h12-24 h

Detailed Experimental Protocol

This protocol describes a general procedure for the amination reaction on a 1.0 mmol scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent catalyst oxidation.[15]

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) start->setup reagents 2. Add Solids Substrate, Precatalyst, Ligand, Base setup->reagents add_liquids 3. Add Liquids Anhydrous Solvent, Amine Coupling Partner reagents->add_liquids reaction 4. Reaction Heat to specified temp (80-110 °C) Monitor by TLC/LC-MS add_liquids->reaction workup 5. Workup Cool, Quench, Extract with Organic Solvent reaction->workup purification 6. Purification Dry, Concentrate, Column Chromatography workup->purification analysis 7. Characterization NMR, MS, etc. purification->analysis end_node End analysis->end_node

Sources

Application Note & Protocol: Optimizing the Heck Reaction for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with remarkable efficiency.[1][2] Its application in pharmaceutical and materials science is particularly profound, facilitating the synthesis of complex molecular architectures. This guide provides a detailed protocol and expert insights for the Heck coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, a heteroaromatic substrate of significant interest in drug discovery.[3][4] We will delve into the specific challenges posed by this substrate—namely, potential catalyst inhibition by the pyridine and triazole nitrogen atoms and steric hindrance from the 2-methyl group—and present a robust, optimized protocol designed to ensure high conversion and yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation on complex heterocyclic systems.

Introduction: The Heck Reaction in Heterocyclic Chemistry

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[1][5] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is highly valued for its tolerance of a wide variety of functional groups.[6]

When applied to heteroaromatic halides, such as the target substrate this compound, several factors demand careful consideration:

  • Lewis Basicity: The pyridine and triazole moieties contain nitrogen atoms with lone pairs of electrons that can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, competing with the desired catalytic cycle.[7]

  • Steric Hindrance: The methyl group at the 2-position, ortho to the bromine, creates a sterically congested environment. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, thus slowing down the reaction.[6]

  • Electronic Effects: The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.

Addressing these challenges requires a rational selection of the catalyst, ligand, base, and solvent system to create a highly active and stable catalytic species.

The Heck Reaction: Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves four key stages, beginning with an active 14-electron Pd(0) species, typically stabilized by phosphine ligands.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a square planar Pd(II) intermediate.[2][9] This is often the rate-limiting step and is sensitive to steric and electronic factors.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond (syn-addition), forming a new carbon-carbon bond.[8][9]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on a carbon adjacent (beta) to the palladium must be accessible. The palladium abstracts this hydrogen (syn-elimination), forming a palladium-hydride species and liberating the substituted alkene product.[2][9]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination. The base neutralizes the generated HBr, and the Pd(II) is reduced back to the active Pd(0) catalyst, completing the cycle.[6][10]

Heck_Mechanism Figure 1: The Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Br) Pd0->PdII_Aryl OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination & Migratory Insertion PdII_Alkyl L(Br)Pd(II)-Alkyl PdII_Aryl->PdII_Alkyl Alkene_Coord->PdII_Alkyl Beta_Elim β-Hydride Elimination PdH L₂Pd(II)(H)(Br) PdII_Alkyl->PdH product Substituted Alkene PdII_Alkyl->product Product Release Beta_Elim->PdH PdH->Pd0 Red_Elim Reductive Elimination Red_Elim->Pd0 baseH Base-H⁺Br⁻ Red_Elim->baseH sub Ar-Br sub->OxAdd alkene Alkene alkene->Alkene_Coord base Base base->Red_Elim

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle in the Heck reaction.

Recommended Protocol: Heck Coupling with Ethyl Acrylate

This protocol provides a robust starting point for the coupling of this compound with ethyl acrylate. Ethyl acrylate is chosen as a model alkene due to its high reactivity, which is enhanced by the electron-withdrawing ester group.[1]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound1060817-73-3239.071.0 equiv239 mg
Ethyl Acrylate140-88-5100.121.5 equiv150 mg (170 µL)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502 mol %4.5 mg
Tri(o-tolyl)phosphine (P(o-tolyl)₃)6163-58-2304.374 mol %12.2 mg
Triethylamine (Et₃N)121-44-8101.192.0 equiv202 mg (278 µL)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5 mL
Equipment
  • Oven-dried 10 mL microwave vial or Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Heated stirring plate or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start: Prepare Glassware reagents Add Solids: Substrate, Pd(OAc)₂, P(o-tolyl)₃ start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert liquids Add Anhydrous Solvent (DMF) and Liquids (Et₃N, Alkene) via Syringe inert->liquids react Heat to 110 °C with Vigorous Stirring (Monitor by TLC/LC-MS) liquids->react cool Cool to Room Temperature react->cool workup Aqueous Workup: Dilute with EtOAc, Wash with H₂O & Brine cool->workup dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze end End analyze->end

Caption: A flowchart outlining the key steps of the experimental protocol.

  • Preparation: Place an appropriately sized magnetic stir bar into a 10 mL microwave vial or Schlenk tube. Oven-dry the glassware at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled vial, add this compound (239 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vial and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and the formation of inactive palladium black.[11]

  • Solvent and Liquid Reagent Addition: Using a syringe, add anhydrous DMF (5 mL). Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add triethylamine (278 µL, 2.0 mmol) followed by ethyl acrylate (170 µL, 1.5 mmol) via syringe.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (carefully under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.

Expertise & Experience: Rationale for Condition Selection

The chosen conditions are not arbitrary; they are specifically selected to counteract the inherent challenges of the substrate.

  • Catalyst & Ligand System: We use a Pd(II) precatalyst, Pd(OAc)₂, which is reduced in situ to the active Pd(0) species by the phosphine ligand.[10] The choice of Tri(o-tolyl)phosphine (P(o-tolyl)₃) is critical. Its significant steric bulk helps to promote the reductive elimination step and discourages the coordination of the substrate's nitrogen atoms to the palladium center. Its electron-rich nature also facilitates the initial oxidative addition step. For particularly stubborn reactions, more advanced, bulkier ligands like XPhos or SPhos could be screened.[12]

  • Base Selection: Triethylamine (Et₃N) is a moderately hindered organic base that effectively scavenges the HBr produced without competing strongly as a ligand.[1][9] An alternative, often successful for pyridine substrates, is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be less nucleophilic and are easily removed during workup.[1]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF or DMA are ideal.[13][14] They effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. A high reaction temperature (110 °C) provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the sterically hindered and electronically deactivated substrate.[15]

Trustworthiness: Optimization and Troubleshooting

A robust protocol must be adaptable. The following table provides a starting point for optimization and a guide for troubleshooting common issues.

Optimization Parameters
ParameterStandard ConditionAlternative 1Alternative 2Rationale for Change
Ligand P(o-tolyl)₃XPhos (4 mol %)PPh₃ (4 mol %)Use bulkier, more electron-rich ligands for low reactivity. PPh₃ is a less bulky baseline.
Base Et₃N (2.0 equiv)K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Inorganic bases can sometimes improve yields and are non-nucleophilic.
Solvent DMFDMA (N,N-Dimethylacetamide)DioxaneDMA allows for higher temperatures. Dioxane is less polar and may alter reactivity.[16][17]
Temp. 110 °C130 °C90 °CIncrease temperature for slow reactions; decrease if side products/decomposition occur.
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Catalyst inhibition by substrate.1. Ensure strictly anhydrous and anaerobic conditions.[11]2. Increase reaction temperature.3. Screen a bulkier, more electron-rich ligand (e.g., XPhos).
Formation of Black Ppt. Catalyst has decomposed to Palladium black.1. Thoroughly degas all solvents and reagents.[11]2. Lower the reaction temperature slightly.3. Ensure a proper Pd:Ligand ratio (1:2 is typical).
Side Product Formation 1. Isomerization of the product double bond.2. Reaction with the triazole ring.1. Lower the reaction temperature or shorten the reaction time.2. This is less common but may require screening different catalyst/ligand combinations.
Inconsistent Results Impurities in starting materials or solvent (especially water).Use freshly purified reagents and ensure the solvent is truly anhydrous.

References

  • Heck reaction - Wikipedia. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chemistry Heck Reaction - sathee jee. [Link]

  • Heck Reaction Mechanism - BYJU'S. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 55(35), 8192-5. [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 67(35), 10959-10965. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

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  • Intramolecular Heck reaction - Wikipedia. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. [Link]

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  • 5 questions with answers in HECK REACTION | Science topic - ResearchGate. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. [Link]

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  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ResearchGate. [Link]

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  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry. [Link]

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  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes... - ResearchGate. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. [Link]

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Application Note: A Practical Guide to the Sonogashira Coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2][3] This guide provides a detailed protocol and technical insights for the successful Sonogashira coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, a heterocyclic scaffold of significant interest in pharmaceutical research. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer comprehensive guidance on reaction optimization and troubleshooting.

The Underlying Chemistry: Mechanism of the Sonogashira Coupling

The Sonogashira reaction is a powerful C-C bond-forming tool that typically operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4][5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The primary catalytic cycle begins with a palladium(0) species. The first step is the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex, forming a Pd(II) intermediate.[6]

  • The Copper Cycle: Concurrently, the terminal alkyne is activated. A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine).[7] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper acetylide intermediate.[1][5] This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation , where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide.[6] The resulting palladium complex then undergoes reductive elimination , forming the desired C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

Sonogashira_Mechanism cluster_legend Catalytic Cycles pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne Ar-Pd(II)(L)₂-C≡CR transmetalation->pd_alkyne cu_catalyst Cu(I)Br transmetalation->cu_catalyst reductive_elimination Reductive Elimination pd_alkyne->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide aryl_halide Ar-Br aryl_halide->oxidative_addition alkyne H-C≡CR alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation pd_cycle_node Palladium Cycle cu_cycle_node Copper Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Core Protocol: Coupling with this compound

This protocol outlines a general procedure for the coupling of the title compound with a generic terminal alkyne, phenylacetylene. Conditions may require optimization depending on the specific alkyne used.

Materials and Equipment
ReagentsEquipment
This compound (1.0 eq)Schlenk flask or oven-dried round-bottom flask
Phenylacetylene (1.2 eq)Magnetic stirrer and heat plate
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq)Inert gas line (Nitrogen or Argon)
Copper(I) Iodide (CuI) (0.04-0.10 eq)Syringes and needles
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0-5.0 eq)Septa
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)TLC plates and developing chamber
Ethyl acetate, Hexanes (for chromatography)Glass column for chromatography
Saturated aq. NH₄Cl, BrineSilica gel (230-400 mesh)
Anhydrous Na₂SO₄ or MgSO₄Rotary evaporator
Celite®NMR tubes, LC-MS vials
Experimental Workflow Diagram

Workflow prep 1. Reagent Prep & Glassware Drying setup 2. Reaction Setup (Inert Atmosphere) prep->setup degas 3. Degassing (Freeze-Pump-Thaw) setup->degas reaction 4. Reaction (Stirring/Heating) degas->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Workup (Quench & Extract) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).[6]

    • Rationale: Using oven-dried glassware and an inert atmosphere is critical to exclude oxygen and moisture, which can lead to undesired alkyne homocoupling (Glaser coupling) and catalyst deactivation.[8]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure the atmosphere is inert.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) via syringe. Follow this with the addition of the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.1 eq).[6]

    • Rationale: Degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) is crucial to remove dissolved oxygen. The amine base acts as both a solvent and a base to facilitate the formation of the copper acetylide.[9][10]

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require screening.[11]

    • Rationale: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the initial oxidative addition step.[5] The reaction mixture may change color, often turning dark, which is normal.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 3-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts.[6][12] Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride (to remove the amine base), saturated aqueous sodium bicarbonate, and brine.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[12]

Optimizing Reaction Conditions

If the initial reaction provides a low yield, further optimization may be necessary. The following table summarizes key parameters that can be adjusted.

ParameterStandard ConditionVariation & RationalePotential Impact
Catalyst Loading 2-5 mol% PdIncrease to 5-10 mol% for sluggish reactions. Lower for highly reactive substrates to reduce cost.Higher loading can increase reaction rate and yield.
Ligand PPh₃ (in catalyst)Add bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[5][13]Can significantly accelerate the oxidative addition and reductive elimination steps, improving yields for challenging substrates.
Base Triethylamine (Et₃N)Switch to a bulkier base like diisopropylamine (DIPA) or a stronger organic base like DBU.[14]Base choice can influence the rate of alkyne deprotonation and overall reaction kinetics.[9]
Solvent THFTry DMF for better solubility of polar substrates or Toluene for higher reaction temperatures.Solvent polarity and boiling point can affect reaction rate and side product formation.
Temperature 50-80 °CIncrease temperature incrementally up to 100-120 °C in a sealed tube for very unreactive substrates.[11]Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.
Copper Co-catalyst Use CuIFor substrates sensitive to copper or to avoid homocoupling, a "copper-free" protocol can be used, often requiring a stronger base or different ligand system.[1][15]Eliminates Glaser homocoupling but may require more forcing conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Inefficient ligand for the substrate.1. Use a fresh bottle of catalyst.2. Increase the reaction temperature.[11]3. Screen alternative ligands (see optimization table).[5]
Formation of Alkyne Dimer (Glaser Coupling) 1. Presence of oxygen in the reaction vessel.2. Excess copper catalyst.1. Ensure rigorous degassing of solvent and use of a robust inert atmosphere.[8]2. Reduce CuI loading or switch to a copper-free protocol.[15]
Reaction Stalls or Turns Black Rapidly 1. Catalyst decomposition due to oxygen or excessive heat.2. Impure reagents or solvent.1. Improve inert atmosphere technique; consider a lower temperature.2. Use freshly purified/distilled solvents and high-purity reagents.[10]
Difficult Purification 1. Formation of closely-eluting side products.2. Residual catalyst in the crude product.1. Optimize reaction conditions to improve selectivity.2. Ensure thorough filtration through Celite during workup; consider a scavenger resin for trace metal removal.[12]

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of alkynylated pyridine-triazole derivatives. By understanding the core mechanism and paying careful attention to experimental parameters—particularly the maintenance of an inert atmosphere—researchers can reliably synthesize these valuable compounds. The protocols and optimization strategies detailed in this guide provide a solid foundation for drug development professionals to efficiently access novel chemical entities for their research programs.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ansari, I. A., & Kant, R. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(32), e202301646.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 20, 2026, from [Link]

  • Ansari, I. A., & Kant, R. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
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  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 20, 2026, from [Link]

  • OChemSimplified. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Dalton Transactions. (n.d.). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Retrieved January 20, 2026, from [Link]

  • Golden. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved January 20, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. Retrieved January 20, 2026, from [Link]

  • The reaction monitoring blog. (2008, August 15). Copper-free Sonogashira coupling. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 20, 2026, from [Link]

  • University of Arizona Libraries. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved January 20, 2026, from [Link]

  • PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved January 20, 2026, from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved January 20, 2026, from [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved January 20, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of 3,3'-triazolyl biisoquinoline N,N'-dioxides via Hiyama cross-coupling of 4-trimethylsilyl-1,2,3-triazoles. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, October 26). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (2022, May 20). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Retrieved January 20, 2026, from [Link]

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  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 20, 2026, from [Link]

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Application Note: Synthesis of Novel Kinase Inhibitors via Cross-Coupling Strategies from a 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with over 70 such drugs approved by the FDA as of 2021.[1]

This application note provides a detailed experimental guide for the synthesis of potential kinase inhibitors starting from the versatile chemical building block, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. This scaffold is particularly valuable as it incorporates a pyridine and a triazole moiety, common features in many biologically active compounds, and possesses a reactive bromide handle. This bromide is ideally positioned for diversification through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of a library of novel compounds for biological screening.[3]

We will detail two powerful and widely-used synthetic methodologies: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These protocols are designed to be robust and adaptable, providing a solid foundation for medicinal chemists and drug discovery scientists to explore novel chemical space in the quest for next-generation kinase inhibitors.

Overall Synthetic Workflow

The general strategy involves a two-stage process: synthesis and evaluation. Initially, the core scaffold is functionalized using a selected cross-coupling reaction. The resulting crude product is then purified and its chemical identity and purity are confirmed through analytical techniques. Finally, the pure compound is subjected to a series of biological assays to determine its efficacy as a kinase inhibitor.

G cluster_synthesis Synthesis & Purification cluster_evaluation Characterization & Screening Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Workup Reaction Work-up & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structure & Purity Verification (NMR, LC-MS, HPLC) Purification->Characterization Pure Compound Screening Kinase Inhibition Assay (IC50 Determination) Characterization->Screening CellAssay Cell-Based Assays (Target Engagement, Proliferation) Screening->CellAssay

Caption: General workflow from starting material to biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. It is a robust and highly versatile method for constructing biaryl structures, which are common motifs in Type I and Type II kinase inhibitors.[5][6] The selection of the appropriate palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions like protodeboronation.[5][7]

Representative Reaction:

G cluster_0 cluster_1 cluster_2 cluster_3 start_img start_img plus1 + boronic Ar-B(OH)2 (Arylboronic Acid) catalyst Pd Catalyst Ligand, Base —————> Heat end_img end_img

Caption: Suzuki-Miyaura coupling of the pyridine scaffold with an arylboronic acid.

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound253.08253 mg1.01.0
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.96182 mg1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

    • Scientist's Note: Using a Schlenk flask allows the reaction to be performed under an inert atmosphere, which is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (3 cycles).

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of inert gas.

    • Scientist's Note: The catalyst is added last to minimize its exposure to air. For challenging couplings, more advanced catalysts like XPhosPdG2 may be required to prevent side reactions.[8]

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe. The aqueous base is necessary to facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 90-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[4][9] This reaction is exceptionally useful in medicinal chemistry for installing primary or secondary amines, which can act as key hydrogen bond donors or acceptors for kinase hinge-binding motifs. The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step.[4][10]

Representative Reaction:

G cluster_0 cluster_1 cluster_2 cluster_3 start_img start_img plus1 + amine R1R2-NH (Amine) catalyst Pd Catalyst Ligand, Base —————> Heat end_img end_img

Caption: Buchwald-Hartwig amination of the pyridine scaffold with a secondary amine.

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound253.08253 mg1.01.0
Amine (e.g., Morpholine)87.12105 mg (103 µL)1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg0.0250.025
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6636 mg0.0750.075
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene, anhydrous-10 mL--
Step-by-Step Procedure
  • Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.025 eq) and XPhos (0.075 eq).

  • Catalyst Pre-formation: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

    • Scientist's Note: Pre-forming the active Pd(0)-ligand complex can improve reaction consistency and yield. XPhos is a bulky, electron-rich ligand that is highly effective for coupling with heteroaryl halides.[11]

  • Reagent Addition: To this catalyst mixture, add the this compound (1.0 eq), the desired amine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

    • Caution: NaOtBu is a strong, moisture-sensitive base and should be handled under an inert atmosphere. It is crucial for deprotonating the amine in the catalytic cycle.[10]

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, with vigorous stirring.

  • Monitoring: Track the consumption of the starting material using LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). c. Dilute with ethyl acetate (20 mL) and separate the layers. d. Extract the aqueous phase with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography (silica gel, eluting with a suitable solvent system such as methanol in dichloromethane) to obtain the desired aminopyridine derivative.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Downstream Protocols: Characterization and Biological Evaluation

The successful synthesis of a novel compound is only the first step. To validate its potential as a kinase inhibitor, a series of characterization and screening protocols must be employed.

Purification and Quality Control

Ensuring high purity (>95% by HPLC) is critical, as even small amounts of impurities can lead to false positives or negatives in biological assays.

  • Primary Purification: Flash chromatography is suitable for initial purification.

  • Final Purification: For biological testing, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be necessary to achieve the required purity.[12]

  • Impurity Removal: Techniques like solid-phase extraction or recrystallization can remove persistent impurities.[13]

In Vitro Kinase Inhibition Assays

The primary goal is to determine the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

  • Biochemical Assays: These assays use purified, recombinant kinase enzymes. Common formats include:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. This is a robust, high-throughput method.[14]

    • Fluorescence Polarization (FP) Assay: Based on the change in rotation of a fluorescently labeled peptide substrate upon phosphorylation.[15][]

    • Radiometric Assays: The "gold standard" that directly measures the incorporation of a radioactive phosphate (from [γ-³³P]ATP) onto a substrate. This method avoids interference from colored or fluorescent compounds.[17]

  • Assay Protocol (General):

    • Incubate the kinase enzyme with varying concentrations of the synthesized inhibitor for a set period (e.g., 10-15 minutes).[15]

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction and measure the output signal (luminescence, fluorescence, or radioactivity).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Assays

Demonstrating activity in a biochemical assay is not sufficient; the compound must be able to enter cells and inhibit the target kinase in its native environment.[18]

  • Target Engagement Assays (e.g., NanoBRET™): Measures whether the compound binds to the target kinase inside living cells.[18]

  • Cellular Phosphorylation Assays: Uses techniques like Western Blot or specific ELISA kits to measure the phosphorylation level of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target inhibition.[18]

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): Determines if inhibiting the target kinase leads to a desired phenotypic outcome, such as inhibiting the growth of cancer cell lines.[14]

Conclusion

The protocols described herein provide a comprehensive and adaptable framework for the synthesis and initial evaluation of novel kinase inhibitors derived from this compound. By leveraging the power of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. Subsequent rigorous purification, characterization, and a tiered screening approach—from biochemical to cellular assays—are essential to identify promising lead candidates for further drug development.

References

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]

  • Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. AACR Journals. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]

  • Identification and characterization of a novel integrin-linked kinase inhibitor. PubMed - NIH. [Link]

  • Purification Technologies Small Molecules. Kdpharmagroup. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Sheffield. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. UAE Ministry of Health and Prevention. [Link]

  • Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Springer Nature Experiments. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. [Link]

  • 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine. MySkinRecipes. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

The heterocyclic scaffold, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, represents a cornerstone building block in contemporary drug discovery and materials science. Its unique electronic and structural features—a pyridine core for hydrogen bonding and metal coordination, a reactive bromine handle for functionalization, a methyl group for steric and electronic modulation, and a triazole moiety known for its metabolic stability and diverse biological activities—make it a highly sought-after intermediate.[1] The strategic derivatization of this molecule is paramount to exploring its full potential in generating novel chemical entities with tailored properties.

Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile toolset for this purpose.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency, selectivity, and functional group tolerance under mild conditions.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for the most relevant palladium-catalyzed cross-coupling reactions applied to this compound.

Pillar 1: The Unified Mechanism of Palladium Cross-Coupling

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant catalytic cycle.[3][6] Understanding this fundamental pathway is critical for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active, low-valent Pd(0) catalyst complex reacting with the aryl halide (our bromopyridine substrate). The palladium atom inserts itself into the carbon-bromine bond, cleaving it and forming a new, higher-valent Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation / Ligand Exchange : In reactions like Suzuki or Stille, an organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center, displacing the halide. In reactions like Buchwald-Hartwig or Sonogashira, the amine or alkyne coordinates to the palladium center. This step requires a base to facilitate the process.

  • Reductive Elimination : This final, irreversible step forms the desired C-C or C-N bond by coupling the two organic fragments attached to the palladium. The product is expelled from the coordination sphere, and the Pd(0) catalyst is regenerated, ready to begin a new cycle.[3][6]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling LₙPd(II)(Ar)(R') PdII_Aryl->PdII_Coupling Transmetalation / Ligand Exchange PdII_Coupling->Pd0 Reductive Elimination Product Ar-R' (Product) Byproduct M-X ArylHalide Ar-X (Substrate) CouplingPartner R'-M (Coupling Partner)

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Pillar 2: Key Cross-Coupling Methodologies & Protocols

The following sections provide detailed protocols for the most effective cross-coupling reactions for functionalizing the target bromopyridine.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents (boronic acids and esters).[7][8][9] It is the premier choice for synthesizing biaryl and heteroaryl-aryl structures.

Mechanistic Causality : The choice of a moderately strong inorganic base (e.g., K₃PO₄, K₂CO₃) is crucial. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition and reductive elimination steps, making them highly effective for heteroaromatic substrates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)L₂(R') Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent and Reaction : Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene) to the flask to achieve a substrate concentration of ~0.1 M.

  • Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Optimization Tip
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[2][11]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines are excellent for coupling heteroaryl halides.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderate base is required to activate the boronic acid without degrading the substrate.
Solvent Dioxane/H₂O, Toluene, THFSolvent choice affects solubility and reaction rate. Aqueous mixtures often accelerate the reaction.
Temperature 80-110 °CSufficient thermal energy is needed to overcome activation barriers, especially for oxidative addition.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction is the gold standard for constructing aryl-amine bonds and is indispensable in medicinal chemistry, where such motifs are prevalent.[12][13] It allows the coupling of our bromopyridine with a vast range of primary and secondary amines.

Mechanistic Causality : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[14] Its role is to deprotonate the amine or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step. The choice of ligand is critical to prevent catalyst deactivation and side reactions.[12][15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Catalyst & Substrate Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and this compound (1.0 equiv).

  • Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., Toluene, THF). Finally, add the amine coupling partner (1.1-1.3 equiv).

  • Heating : Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by LC-MS (typically 2-24 hours).

  • Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Optimization Tip
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂dba = dibenzylideneacetone. These are common and effective precursors.
Ligand XPhos, RuPhos, BINAPLigand choice is crucial and often substrate-dependent. Biaryl phosphines are generally robust.[16]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential. NaOt-Bu is the most common.[17]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the most reliable method for coupling aryl halides with terminal alkynes, providing access to important structural motifs found in natural products and materials.[4][18] It typically employs a dual-catalyst system of palladium and a copper(I) salt.

Mechanistic Causality : The reaction proceeds via two interconnected catalytic cycles.[18] The palladium cycle mirrors other cross-couplings. Concurrently, the copper(I) catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and rapidly undergoes transmetalation with the Ar-Pd(II)-Br complex, greatly accelerating the overall reaction and allowing for milder conditions.[4]

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Aryl ArBr Ar-Br Alkyne H-C≡CR' + Base

Caption: Catalytic Cycles for the Copper-Cocatalyzed Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(PPh₃)₄, 3-5 mol%), and the copper co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent and Base : Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an organic base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2.0-3.0 equiv). The base also serves as a co-solvent in some protocols.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture at room temperature.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitoring : Monitor by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up : Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove salts. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄.

  • Purification : Concentrate the solution and purify the residue by column chromatography.

ParameterRecommended ConditionRationale / Optimization Tip
Pd Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂Tetrakis(triphenylphosphine)palladium(0) is a common choice as it is already in the active Pd(0) state.
Cu Co-catalyst CuICopper(I) iodide is essential for the high reaction rates observed under mild conditions.[4]
Base TEA, DIPAAn amine base is required to deprotonate the alkyne and neutralize the HBr formed.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally effective.
Temperature 25-60 °CThe dual catalyst system allows for significantly lower reaction temperatures.

Pillar 3: Comparative Summary & Troubleshooting

Choosing the correct coupling reaction is dictated by the desired bond and available coupling partner. The table below provides a high-level comparison.

Table of Cross-Coupling Reactions

Reaction NameBond FormedCoupling PartnerKey ReagentsTypical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/EsterPd(OAc)₂/SPhos, K₃PO₄80-100 °C, Dioxane/H₂O
Buchwald-Hartwig C(sp²)-NPrimary/Secondary AminePd₂(dba)₃/XPhos, NaOt-Bu80-110 °C, Toluene
Sonogashira C(sp²)-C(sp)Terminal AlkynePd(PPh₃)₄, CuI, TEA25-60 °C, THF
Heck C(sp²)-C(sp²)AlkenePd(OAc)₂, PPh₃, Base80-120 °C, DMF
Stille C(sp²)-C(sp²)OrganostannanePd(PPh₃)₄80-110 °C, Toluene

Troubleshooting Guide for Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Inactive catalyst (improper Pd precursor reduction, ligand oxidation)- Insufficient temperature- Poor quality reagents (wet solvent, weak base)- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.- Screen different, more active ligands (e.g., biarylphosphines).[2]- Increase reaction temperature in 10 °C increments.- Ensure all reagents and solvents are anhydrous and degassed.
Protodebromination (Ar-Br → Ar-H) - Presence of water or other proton sources.- Slow transmetalation/coupling step.- Use rigorously dried solvents and reagents.- Increase the concentration of the coupling partner.- Switch to a more electron-rich ligand to accelerate the catalytic cycle.
Homo-coupling of Partner (R'-R') - (Suzuki) Base is too strong or temperature too high.- (Sonogashira) Oxygen presence can cause Glaser coupling.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Rigorously degas all solvents and maintain a strict inert atmosphere.
Catalyst Decomposition (Pd Black) - Ligand is not robust enough for the reaction conditions.- Ligand to Palladium ratio is too low.- Switch to a more sterically hindered and robust ligand.- Increase the ligand:Pd ratio (e.g., from 2:1 to 4:1).

References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link][6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][12]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][2]

  • The Nobel Prize in Chemistry 2010. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link][3]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link][11]

  • Akhtar, T., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link][10]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][4]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][7]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][14]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link][8]

  • Tšupova, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link][19]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link][20]

  • Van de Wouwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. [Link][21]

  • Pathan, A. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link][22]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link][23]

  • Akhtar, T., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link][24]

  • Reddy, T. R., et al. (2016). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link][25]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link][26]

  • Arts, M. C., et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link][27]

  • PubChem. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link][17]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link][28]

  • Bibi, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. [Link][29]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link][30]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][31]

  • ResearchGate. Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link][32]

  • ResearchGate. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link][33]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link][34]

  • Wikipedia. Stille reaction. [Link][35]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Organometallics. [Link][36]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][18]

  • Wikipedia. Buchwald–Hartwig amination. [Link][13]

  • El-Sayed, N. F., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. [Link][1]

  • Akrawi, B. A., & Ali, I. A. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link][37]

  • ResearchGate. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link][38]

  • Czaplik, W. M., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. The Journal of Organic Chemistry. [Link][39]

  • Stefen, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Chemistry. [Link][16]

  • Lee, H. G., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][40]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link][41]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link][15]

Sources

Application Notes and Protocols for the Synthesis of Novel JNK Inhibitors Using 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JNK Signaling and the Pursuit of Selective Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a crucial mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock. This pathway plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[3]

Dysregulation of the JNK signaling cascade has been implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, inflammatory conditions such as rheumatoid arthritis, and various types of cancer.[1] Consequently, the JNK pathway has emerged as a compelling therapeutic target for the development of novel pharmacological interventions. Small molecule inhibitors of JNKs hold significant promise for the treatment of these debilitating conditions.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a novel class of potent and selective JNK inhibitors utilizing 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine as a key synthetic intermediate. The pyridine scaffold, coupled with the triazole moiety, represents a promising pharmacophore for targeting the ATP-binding site of JNKs.

The JNK Signaling Pathway: A Cascade of Cellular Responses

The JNK signaling pathway is a multi-tiered kinase cascade that culminates in the activation of JNKs. Upon stimulation by various stress signals, a series of upstream kinases, including MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), are sequentially activated. These MAP2Ks, in turn, dually phosphorylate JNKs on specific threonine and tyrosine residues within their activation loop, leading to their catalytic activation.

Activated JNKs then translocate to the nucleus where they phosphorylate and modulate the activity of a plethora of downstream transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in cell survival, proliferation, and apoptosis.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK Phosphorylation cJun c-Jun (AP-1) JNK->cJun Phosphorylation Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) cJun->Cellular_Response Inhibitor JNK Inhibitor Inhibitor->JNK

Caption: The JNK signaling pathway cascade.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The core synthetic strategy for elaborating the this compound scaffold into a diverse library of potential JNK inhibitors is the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the brominated pyridine (an organohalide) and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids.[4] The versatility of the Suzuki coupling lies in its broad functional group tolerance and generally high yields, making it an indispensable tool in modern drug discovery.[5]

The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving optimal reaction efficiency. For the coupling of electron-deficient heteroaryl halides like our pyridine starting material, electron-rich and sterically hindered phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Workflow Start_Mat 3-Bromo-2-methyl-6- (4H-1,2,4-triazol-4-yl)pyridine Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Start_Mat->Reaction Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product JNK Inhibitor Candidate Purification->Product

Caption: General workflow for the synthesis of JNK inhibitors.

Experimental Protocol: Synthesis of a Representative JNK Inhibitor

This protocol details the synthesis of a representative JNK inhibitor, 2-methyl-3-(4-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine , via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-(4-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine .

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings of heteroaryl halides.
Ligand dppf (in the catalyst)An electron-rich ferrocenyl phosphine ligand that promotes oxidative addition.
Base Na₂CO₃A common and effective inorganic base for Suzuki reactions.
Solvent 1,4-Dioxane/WaterA miscible solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the palladium catalyst.

Application: In Vitro JNK Inhibition Assay

To evaluate the biological activity of the synthesized compounds as JNK inhibitors, a biochemical kinase assay can be performed. The following is a general protocol for a luminescence-based JNK activity assay.

Materials and Reagents:

  • Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., a peptide containing the c-Jun phosphorylation site)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (containing MgCl₂, DTT, and other necessary components)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., SP600125)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the JNK enzyme, the JNK substrate, and the inhibitor compound (or vehicle control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion

The synthetic protocol and application guidelines presented in this document provide a robust framework for the development of novel JNK inhibitors based on the this compound scaffold. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient means of generating a diverse library of compounds for structure-activity relationship (SAR) studies. The subsequent evaluation of these compounds in biochemical assays will enable the identification of potent and selective JNK inhibitors with the potential for further preclinical and clinical development as therapeutic agents for a range of diseases.

References

  • Tournier, C., et al. (2011). The JNK signaling pathway. Current Opinion in Cell Biology, 23(2), 147-154.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kallin, E., et al. (2004). Pyridine derivatives as jnk inhibitors and their use.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Davis, R. J. (2000). Signal transduction by the JNK group of MAP kinases. Cell, 103(2), 239-252.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemist's Cookbook. (2025). Suzuki Coupling. YouTube. Retrieved from [Link]

  • Zhang, T., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Cancers, 12(4), 933.

Sources

protocol for the synthesis of fungicide analogs from 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Protocol for the Synthesis of Novel Fungicide Analogs via Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The strategic design of novel agrochemicals frequently leverages proven pharmacophores as a foundation for further discovery. Both pyridine and 1,2,4-triazole moieties are cornerstone heterocyclic systems in a multitude of commercial fungicides.[1][2][3][4] The 1,2,4-triazole ring, for instance, is the active component in highly successful ergosterol biosynthesis inhibitors.[5] The starting material, this compound, is therefore a highly valuable scaffold, combining these two key motifs.

The primary objective of this application note is to provide robust, field-proven protocols for the derivatization of this scaffold at the C3-bromo position. By employing palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—researchers can rapidly generate a diverse library of analogs. This "intermediate derivatization" approach is a highly efficient method for exploring the structure-activity relationship (SAR) and discovering new lead compounds with enhanced fungicidal potency or improved physicochemical properties.[2]

This guide details two primary synthetic pathways for creating novel carbon-carbon and carbon-nitrogen linkages, complete with step-by-step protocols, mechanistic insights, and characterization guidelines.

Core Synthetic Strategy: Palladium-Catalyzed Functionalization

The bromine atom on the pyridine ring is the key handle for synthetic modification. Palladium-catalyzed cross-coupling reactions are the industry standard for their reliability, functional group tolerance, and broad substrate scope, making them ideal for building molecular complexity from halogenated precursors.[6]

G cluster_start Starting Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Analog Libraries Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Analogs1 Aryl/Heteroaryl Substituted Analogs Suzuki->Analogs1 Analogs2 Amine/Amide Substituted Analogs Buchwald->Analogs2

Caption: General workflow for analog synthesis.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the bromopyridine scaffold and a wide variety of organoboron compounds.[7][8][9]

Mechanistic Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the bromopyridine to the Pd(0) complex, followed by transmetalation with a boronic acid (which must first be activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Py-Br PdII_Aryl Py-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R'B(OR)₂]⁻ PdII_Both Py-Pd(II)L₂-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Py-R') RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

    • Scientist's Note: While Pd(PPh₃)₄ is a robust general-purpose catalyst, electron-deficient or sterically hindered boronic acids may benefit from more advanced catalytic systems, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos, to improve reaction efficiency.

  • Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v) or DME and water.[7] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

Representative Substrate Scope
Coupling Partner (Boronic Acid)Expected Product StructureTypical Yield Range
Phenylboronic acid3-Phenyl-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine75-90%
4-Fluorophenylboronic acid3-(4-Fluorophenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine80-95%
Thiophene-2-boronic acid3-(Thiophen-2-yl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine70-85%
Pyridine-3-boronic acid3-(Pyridin-3-yl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine60-75%

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines to the pyridine core.[11][12][13] This is critical for synthesizing analogs containing amine or amide linkages, which are prevalent in bioactive compounds.[14][15][16]

Principle and Key Considerations

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The key difference is the nucleophile—an amine. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, facilitating its entry into the catalytic cycle. The choice of phosphine ligand is paramount and often dictates the success of the transformation, with bulky, electron-rich ligands (e.g., XPhos, RuPhos) being particularly effective for coupling with bromopyridines.

Detailed Experimental Protocol
  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate phosphine ligand (e.g., XPhos, 0.05 eq) to a flame-dried Schlenk tube. Add the base (e.g., NaOtBu, 1.4 eq).

  • Substrate Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

    • Scientist's Note: The reaction is highly sensitive to air and moisture. Ensuring all reagents are dry and the reaction is performed under a robust inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude material by flash column chromatography on silica gel.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of each new analog is essential. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides unambiguous structural validation.[3][17][18][19][20]

  • ¹H and ¹³C NMR: The most telling sign of a successful reaction is the disappearance of the C-Br bond and the appearance of new signals corresponding to the newly introduced group. In ¹H NMR, look for new aromatic or aliphatic protons from the coupled partner. In ¹³C NMR, a significant upfield shift of the C3 carbon signal (formerly C-Br) is expected.[19]

  • HRMS: This technique provides the exact mass of the synthesized compound, allowing for the confirmation of its elemental formula. The observed mass should match the calculated theoretical mass to within a few parts per million (ppm).[16][18]

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them under an inert atmosphere and away from ignition sources.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Belkheira, Y., et al. (2022). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 27(15), 4991. [Link]

  • Wang, R., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(8), 3865–3876. [Link]

  • Žunar, B., et al. (2022). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Frontiers in Microbiology, 13, 895311. [Link]

  • Chen, H., et al. (2014). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal, 8, 11. [Link]

  • Rojas-Bautista, R., et al. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Molecules, 26(16), 4785. [Link]

  • Kumar, V., et al. (2023). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect, 8(32), e202302115. [Link]

  • Li, Y., et al. (2022). Metabolites and novel compounds with anti-microbial or antiaging activities from Cordyceps fumosorosea. AMB Express, 12(1), 38. [Link]

  • Wang, R., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed, PMID: 36836573. [Link]

  • Barber, C. G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(18), 6149–6152. [Link]

  • Yang, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(22), 7586. [Link]

  • Patent EP0385267A3. Pyridine derivatives, their preparation and their use as fungicides.
  • Kummari, S., et al. (2019). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. ResearchGate. [Link]

  • Lv, M., & Xiong, L. (2019). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Molecular Diversity, 23(4), 1083–1102. [Link]

  • Xu, J., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(3), 856. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3422. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4238–4243. [Link]

  • Min, L., et al. (2022). Novel dioxolane ring compounds for the management of phytopathogen diseases as ergosterol biosynthesis inhibitors: synthesis, biological activities and molecular docking. Journal of Agricultural and Food Chemistry, 70(14), 4237–4249. [Link]

  • Fan, Z., et al. (2015). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 20(1), 1135–1149. [Link]

  • Liu, J., et al. (2022). Discovery of New Secondary Metabolites by Epigenetic Regulation and NMR Comparison from the Plant Endophytic Fungus Monosporascus eutypoides. Molecules, 27(23), 8443. [Link]

  • Samshuddin, S., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o352. [Link]

  • Chemsrc. 3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine. [Link]

  • PubChem. methyl 3-[(4S)-8-bromo-2-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1][7]benzodiazepin-4-yl]propanoate. [Link]

  • Molport. Compound 5-bromo-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-3-carboxamide. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 68(19), 7449–7452. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, PMID: 12968884. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Sources

large-scale synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Abstract

This application note provides a comprehensive, field-proven guide for the (CAS 1228014-23-0). This heterocyclic compound is a valuable building block in modern medicinal chemistry, serving as a key intermediate in the development of kinase inhibitors for oncology.[1] The protocol herein is designed for scalability, emphasizing process safety, efficiency, and robustness. We detail a scientifically-grounded synthetic strategy, a step-by-step experimental protocol, in-process controls, purification methods, and full characterization of the final product. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

This compound is a substituted pyridine derivative featuring both a bromine atom and a 1,2,4-triazole moiety. This specific arrangement of functional groups allows for sequential, site-selective cross-coupling reactions, making it a highly versatile intermediate in the synthesis of complex drug molecules.[1]

Retrosynthetic Analysis and Chosen Strategy

The most logical and industrially viable disconnection for the target molecule is at the pyridine C-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This approach involves coupling a suitably activated pyridine precursor with 1,2,4-triazole.

Our chosen strategy hinges on the synthesis of a key intermediate, 3-bromo-6-chloro-2-methylpyridine , which offers differential reactivity. The chlorine atom at the 6-position is significantly more activated towards nucleophilic attack than the bromine atom at the 3-position due to electronic effects from the ring nitrogen. This allows for the selective displacement of chloride by the 1,2,4-triazole anion.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 6-Hydroxy-2-methylpyridine B 3-Bromo-6-hydroxy-2-methylpyridine A->B Bromination (NBS, Acetonitrile) C 3-Bromo-6-chloro-2-methylpyridine B->C Chlorination (POCl3) E This compound C->E S_N_Ar Coupling (K2CO3, DMF) D 1,2,4-Triazole D->E

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocol

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Part A: Synthesis of 3-Bromo-6-chloro-2-methylpyridine (Intermediate C)

Step A.1: Bromination of 6-Hydroxy-2-methylpyridine (A)

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser, with 6-Hydroxy-2-methylpyridine (A ) (1.00 kg, 9.16 mol, 1.0 equiv) and acetonitrile (10 L).

  • Reagent Addition: Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller. Add N-Bromosuccinimide (NBS) (1.71 kg, 9.62 mol, 1.05 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Acetonitrile is chosen as the solvent for its favorable polarity and inertness under the reaction conditions. Portion-wise addition of NBS at low temperature is critical to control the exotherm and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Add deionized water (10 L) to precipitate the product.

  • Isolation: Stir the slurry for 1 hour at 5-10 °C, then isolate the solid product by filtration. Wash the filter cake with cold deionized water (2 x 2 L).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 3-Bromo-6-hydroxy-2-methylpyridine (B) as an off-white solid.

    • Expected Yield: 1.55 - 1.65 kg (90-95%). Purity (HPLC): >98%.

Step A.2: Chlorination of 3-Bromo-6-hydroxy-2-methylpyridine (B)

  • Reactor Setup: In a clean and dry 10 L reactor rated for corrosive reagents, charge Phosphorus oxychloride (POCl₃) (3.5 L, 37.5 mol).

    • Safety Note: This step is highly exothermic and releases HCl gas. Ensure the reactor is connected to a scrubber system containing a caustic solution (e.g., NaOH).

  • Reagent Addition: Slowly add the dried 3-Bromo-6-hydroxy-2-methylpyridine (B ) (1.50 kg, 7.98 mol) in portions over 1.5-2 hours. The internal temperature will rise; maintain it below 80 °C using external cooling.

  • Reaction: After addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. This transformation is analogous to the chlorination of hydroxyquinolines.[2]

  • IPC: Monitor the reaction by TLC or HPLC until complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, very slowly and cautiously quench the mixture by pouring it onto crushed ice (15 kg). This is an extremely exothermic step. Maintain the temperature of the quench solution below 20 °C by adding more ice as needed.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 7-8 by the slow addition of a 50% w/w sodium hydroxide solution. Extract the product with Dichloromethane (DCM) (1 x 5 L, then 2 x 2.5 L).

  • Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation to yield 3-Bromo-6-chloro-2-methylpyridine (C) as a colorless to pale yellow oil that may solidify on standing.

    • Expected Yield: 1.38 - 1.51 kg (83-91%). Purity (GC): >99%.

Part B: Synthesis of this compound (E)
  • Reactor Setup: Charge a 20 L reactor with 1,2,4-Triazole (D ) (0.60 kg, 8.69 mol, 1.2 equiv), anhydrous potassium carbonate (K₂CO₃) (2.00 kg, 14.47 mol, 2.0 equiv), and N,N-Dimethylformamide (DMF) (10 L).

  • Reagent Addition: Stir the suspension and add a solution of 3-Bromo-6-chloro-2-methylpyridine (C ) (1.50 kg, 7.24 mol, 1.0 equiv) in DMF (2 L) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 6-8 hours.

    • Causality Note: K₂CO₃ acts as the base to deprotonate the 1,2,4-triazole, forming the nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium cation and promoting the reaction rate.

  • IPC: Monitor the reaction by HPLC until the consumption of intermediate C is complete (<1%).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into stirred deionized water (40 L). The product will precipitate out of the solution.

  • Purification: Stir the resulting slurry for 2 hours in an ice bath, then collect the solid by filtration. Wash the filter cake extensively with deionized water (4 x 5 L) to remove DMF and inorganic salts.

  • Recrystallization: Transfer the wet cake to a clean reactor. Add ethanol (8 L) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2 hours to complete crystallization.

  • Drying: Filter the purified product, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to yield the final product, This compound (E) , as a white crystalline solid.

    • Expected Yield: 1.46 - 1.60 kg (84-92%). Purity (HPLC): >99.5%.

Mechanism of Key SNAr Step

The formation of the final product proceeds via a classic addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Caption: Mechanism for the SNAr coupling reaction.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical methods.

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₈H₇BrN₄[3][4]
Molecular Weight 239.07 g/mol [3]
Melting Point To be determined (typically sharp range for pure compound)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.6 (s, 2H, triazole C-H), ~7.8 (d, 1H, pyridine H-4), ~7.5 (d, 1H, pyridine H-5), ~2.7 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)Expected peaks for 8 unique carbons.
Mass Spec (ESI+) m/z: 239.0, 241.0 ([M+H]⁺, bromine isotope pattern)
Purity (HPLC) ≥ 99.5%

References

  • BenchChem. (2025). Optimizing reaction conditions for substituted pyridine synthesis.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • MySkinRecipes. 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine.
  • ChemicalBook. 3-Bromo-2-methylpyridine synthesis.
  • Splendid Labs Pvt. Ltd. This compound.
  • Matrix Scientific. 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine.
  • Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

Sources

purification of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the purification of this compound, a heterocyclic building block crucial in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The inherent basicity of the pyridine moiety and the polarity of the triazole group present unique challenges for chromatographic separation, primarily the potential for peak tailing and poor resolution on standard silica gel. This document provides a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a detailed protocol for preparative column chromatography. We will explore the causal logic behind the selection of the stationary phase, mobile phase modifiers, and elution techniques to ensure high purity and recovery, empowering researchers to confidently isolate this valuable intermediate.

Introduction: The Chromatographic Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring both a basic pyridine nitrogen and a polar triazole ring, dictates its chromatographic behavior. The primary challenge in its purification via silica gel chromatography is the strong interaction between the basic pyridine lone pair electrons and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This acid-base interaction leads to multiple retention mechanisms, resulting in significant peak tailing, reduced separation efficiency, and potentially lower yields.[2]

This application note presents a validated protocol that mitigates these issues through strategic mobile phase modification, leading to a highly efficient and reproducible purification.

Principle of Separation: Normal-Phase Chromatography with Base Modification

The purification is based on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase. Compounds in the mixture are separated based on their polarity; more polar compounds adsorb more strongly to the silica gel and thus elute later, while less polar compounds travel through the column more quickly.[3]

Given the polarity of the target compound, a solvent system consisting of a non-polar component (e.g., Hexane or Heptane) and a polar component (e.g., Ethyl Acetate or a Dichloromethane/Methanol mixture) is appropriate. The critical innovation in this protocol is the addition of a small percentage of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA preferentially interacts with the acidic silanol sites, effectively masking them from the pyridine analyte.[2] This minimizes the undesirable secondary interactions, leading to symmetrical peak shapes and improved resolution.

Pre-Purification: Mobile Phase Optimization via TLC

Before committing a crude sample to a preparative column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.3 and 0.7.[4] This Rf range typically ensures good separation from impurities and a reasonable elution time on the column.

Protocol 1: TLC Method Development
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line (the origin) approximately 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small amount onto the origin.

  • Eluent Preparation: Prepare a series of developing solvents (eluents) with varying polarities. A good starting point is a mixture of Hexane and Ethyl Acetate. To each, add 0.5% (v/v) triethylamine (TEA).

    • Test Eluent 1: 70:30 (Hexane:Ethyl Acetate) + 0.5% TEA

    • Test Eluent 2: 50:50 (Hexane:Ethyl Acetate) + 0.5% TEA

    • Test Eluent 3: 30:70 (Hexane:Ethyl Acetate) + 0.5% TEA

  • Plate Development: Place a small amount of a test eluent into a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Analysis: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6]

    • Rf = Distance traveled by compound / Distance traveled by solvent front [7]

  • Optimization: Adjust the solvent ratio until the product spot has an Rf value between 0.3 and 0.7 and is well-separated from major impurities.[4] If the Rf is too high (spot is near the solvent front), decrease the polarity of the eluent (increase the percentage of hexane). If the Rf is too low (spot is near the origin), increase the polarity (increase the percentage of ethyl acetate).

Preparative Column Chromatography Workflow

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC TLC Optimization (Determine Mobile Phase) Slurry Prepare Silica Slurry (Mobile Phase + Silica) TLC->Slurry Optimal Eluent Found Pack Pack Column Slurry->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Elution Combine Combine Pure Fractions Monitor->Combine Product Found Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Step-by-Step Column Purification

Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Glass chromatography column with stopcock

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA)

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary Evaporator

Procedure:

  • Column Selection and Packing:

    • Select a column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica weight to crude sample weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase (determined from TLC). The slurry should have a consistency that is easily pourable.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[8]

    • Open the stopcock to drain some solvent, settling the silica bed. Add more slurry as needed until the desired column height is reached.

    • Add a thin protective layer of sand on top of the settled silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.[8]

    • Dry Loading (for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate (typically a few cm per minute).

    • Systematically collect fractions of a consistent volume.

  • Monitoring and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot the crude material, the target compound (if a standard is available), and several collected fractions on the same plate.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Summary of Recommended Parameters and Troubleshooting

The optimal parameters will vary slightly based on the specific impurities present in the crude mixture. However, the following table provides a validated starting point.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar adsorbent for normal-phase chromatography.
Mobile Phase Hexane / Ethyl Acetate with 0.5% TEAProvides a good polarity range. TEA is crucial to prevent peak tailing of the basic pyridine compound.[2]
Optimal Rf 0.3 - 0.7Ensures effective separation and a practical elution time.[4]
Loading Method Wet loading in minimal solventPromotes a narrow starting band and better resolution.
Detection UV light at 254 nmThe aromatic rings in the compound are UV active, allowing for easy visualization on TLC plates.

Troubleshooting:

  • Streaking/Tailing on TLC/Column: This is the most common issue. Ensure that triethylamine (0.5-1.0%) is included in the mobile phase. If tailing persists, consider using alumina as the stationary phase.

  • Poor Separation (Overlapping Spots): The mobile phase polarity is not optimal. If spots are too high (high Rf), decrease polarity (more hexane). If spots are too low (low Rf), increase polarity (more ethyl acetate). Alternatively, try a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.[2]

  • No Compound Eluting: The mobile phase is likely not polar enough. Significantly increase the percentage of the polar solvent (e.g., switch to 100% Ethyl Acetate or a DCM/Methanol mixture).

Conclusion

The successful purification of this compound via column chromatography is readily achievable with careful optimization of the mobile phase. The key to overcoming the challenges posed by its basic pyridine moiety is the inclusion of a competing base like triethylamine in the eluent. By following the systematic approach of TLC-based method development and the detailed column protocol provided, researchers can consistently obtain this important synthetic intermediate with high purity, ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • SIELC Technologies. (n.d.). Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry.
  • MySkinRecipes. (n.d.). 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine.
  • BenchChem. (n.d.). Purification of 2-Bromo-4-methylpyridine Derivatives. Technical Support Center.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of both a pyridine and a triazole ring introduces unique challenges, including potential catalyst inhibition and competing side reactions.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and cleaner reaction profiles.

I. Understanding the Substrate: Key Challenges

The structure of this compound presents specific hurdles for a successful Suzuki coupling:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[4][5] This can slow down or completely stall the catalytic cycle.

  • Triazole Moiety: The nitrogen-rich triazole ring can also act as a ligand for the palladium center, further contributing to catalyst poisoning.[1][2]

  • Steric Hindrance: The methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition.

Understanding these potential issues is the first step toward designing a robust and high-yielding Suzuki coupling protocol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation/Poisoning: As mentioned, the nitrogen atoms in your substrate can inhibit the palladium catalyst.[1][3][4]

    • Solution: Switch to a more robust catalyst system. Instead of standard Pd(PPh₃)₄, consider using pre-catalysts like Buchwald's G3 or G4 precatalysts, which are designed to generate the active Pd(0) species more efficiently.[6] Also, employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle.[4][7]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring might be less reactive towards oxidative addition, which is often the rate-determining step.[8]

    • Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for higher temperatures.

  • Inadequate Base Strength or Solubility: The base plays a crucial role in the transmetalation step.[9][10] If the base is not strong enough or is poorly soluble, the reaction will be sluggish.

    • Solution: Switch to a stronger or more soluble base. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for challenging substrates.[4] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve the solubility and effectiveness of inorganic bases.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[6][11]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[12]

Q2: I'm observing significant formation of a debrominated side product (2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine). What's causing this and how can I minimize it?

A2: The formation of the debrominated product is a result of a side reaction called hydrodehalogenation.[4]

Potential Causes & Troubleshooting Steps:

  • Source of Hydride: The palladium-aryl intermediate, formed after oxidative addition, can react with a hydride source in the reaction mixture instead of the boronic acid/ester.[6] Potential hydride sources include the solvent (e.g., alcohols), impurities in reagents, or even the boronic acid itself.

    • Solution:

      • Choice of Base: Avoid using strong alkoxide bases like NaOtBu if hydrodehalogenation is a problem. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred for Suzuki couplings to minimize this side reaction.[4]

      • Solvent System: Using a mixture of an aprotic solvent like dioxane or toluene with a small amount of water can sometimes suppress hydrodehalogenation.[4]

      • Purity of Reagents: Ensure all your reagents, especially the boronic acid and solvent, are of high purity and free from contaminants that could act as hydride donors.

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and complicates purification.[12]

Potential Causes & Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often through a Pd(II)-mediated pathway.[6][13][14]

    • Solution: As with catalyst deactivation, rigorous degassing of the reaction mixture is crucial. Maintaining a strict inert atmosphere throughout the reaction is essential.[12]

  • Use of a Pd(II) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to increased homocoupling as the Pd(II) needs to be reduced to the active Pd(0) in situ. This reduction can occur via homocoupling of the boronic acid.[6]

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use a well-defined precatalyst that cleanly generates the active Pd(0) species.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Solution: If possible, try running the reaction at a lower temperature. This might require a more active catalyst system to achieve a reasonable reaction rate.[12]

Q4: I'm struggling with protodeboronation of my boronic acid. What are the best strategies to mitigate this?

A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which deactivates your nucleophile.[15] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[6]

Potential Causes & Troubleshooting Steps:

  • Reaction Conditions: The propensity for protodeboronation is highly dependent on the specific reaction conditions, including the base, solvent, and temperature.[15]

    • Solution:

      • Use of Boronic Esters: Pinacol (BPin) or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[6][16]

      • "Slow Release" Strategy: Using MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[15]

      • Ligand Choice: The choice of ligand can influence the rate of the desired cross-coupling versus protodeboronation. Bulky, electron-rich ligands that accelerate the productive catalytic cycle are often beneficial.[17]

III. Frequently Asked Questions (FAQs)

  • Q: What is the ideal catalyst loading for this reaction?

    • A: For challenging substrates, a higher catalyst loading of 2-5 mol% is often a good starting point. However, with highly active catalyst systems (e.g., Buchwald precatalysts), you may be able to reduce this to 0.5-1 mol%.

  • Q: Which solvent system is best for this Suzuki coupling?

    • A: Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly used. Toluene is also a good option, especially for higher temperature reactions. The choice can be substrate-dependent, so screening a few solvents is recommended.

  • Q: How do I choose the right boronic acid equivalent?

    • A: A slight excess of the boronic acid or ester (1.1 to 1.5 equivalents) is typically used to drive the reaction to completion. However, if homocoupling is a significant issue, using a stoichiometry closer to 1:1 or even a slight excess of the aryl bromide might be beneficial.[12]

IV. Experimental Protocols

Standard Protocol for Suzuki Coupling
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Difficult Couplings
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.1 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos G3, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add rigorously degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours.

  • Follow steps 6-9 from the standard protocol for work-up and purification.

V. Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][18]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / No Reaction CheckCatalyst Catalyst Poisoning? Start->CheckCatalyst CheckConditions Suboptimal Conditions? Start->CheckConditions CheckSideReactions Side Reactions Prevalent? Start->CheckSideReactions ChangeCatalyst Use Bulky Ligand (e.g., SPhos) or Precatalyst (e.g., G3) CheckCatalyst->ChangeCatalyst Yes IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp ChangeBase Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->ChangeBase Debromination Debromination? CheckSideReactions->Debromination Homocoupling Homocoupling? CheckSideReactions->Homocoupling Protodeboronation Protodeboronation? CheckSideReactions->Protodeboronation DebrominationSol Change Base to K₃PO₄ Use Aprotic Solvent Debromination->DebrominationSol Yes HomocouplingSol Rigorous Degassing Use Pd(0) Source Homocoupling->HomocouplingSol Yes ProtodeboronationSol Use Boronic Ester (BPin or MIDA) Protodeboronation->ProtodeboronationSol Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

VI. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, J. J. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(11), 3643–3650. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Wikipedia. (2024, October 28). Suzuki reaction. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Carregal-Romero, B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1146–1154. [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 548–553. [Link]

  • Wikipedia. (2024, October 28). Protodeboronation. Retrieved from [Link]

  • Al-Tel, T. H. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 15(8), 5491-5503. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6348-6360. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kelly, T. R., & Kim, Y. J. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 18-20. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2276–2287. [Link]

  • Dar, A. A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(8), 1-10.

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6348-6360. [Link]

  • Wang, Y., et al. (2010). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 14(4), 920–924. [Link]

  • Vantourout, J. C., et al. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 147(1), 543–554. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Kim, Y., & Lee, S. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 12(16), 3744–3747. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Strotman, N. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(22), 8262–8274. [Link]

  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9494–9503. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 518(7538), 214–218. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Angewandte Chemie International Edition, 46(28), 5354–5358. [Link]

  • Karami, K., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Iranian Chemical Society, 12(11), 1989–1996. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5057. [Link]

  • Munday, R. H., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(24), 6751–6757. [Link]

  • Asghar, M. N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(11), 3169. [Link]

  • Amari, D., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 487–492. [Link]

Sources

Technical Support Center: Navigating Reactions with 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the unique steric and electronic challenges presented by this versatile building block. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Molecule: Steric and Electronic Profile

This compound is a trisubstituted pyridine ring with a unique combination of substituents that significantly influences its reactivity. The bromine atom at the 3-position is the primary site for cross-coupling reactions. However, the adjacent methyl group at the 2-position introduces considerable steric hindrance, which can impede the approach of bulky reagents and catalysts.[1][2] Furthermore, the 4H-1,2,4-triazol-4-yl group at the 6-position, while also contributing to the steric environment, primarily exerts a strong electron-withdrawing effect on the pyridine ring. This electronic influence can modulate the reactivity of the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for functionalizing this compound?

A1: The most prevalent and effective methods for modifying this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][4] Nucleophilic Aromatic Substitution (SNAr) is also a potential, though often more challenging, route to consider.

Q2: Why are my reaction yields consistently low when using this substrate?

A2: Low yields are often a direct consequence of the steric hindrance imposed by the 2-methyl group. This steric bulk can hinder the oxidative addition step in palladium-catalyzed cycles. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of ligand, base, and solvent is therefore critical to overcome these hurdles.

Q3: How does the triazole substituent affect the reactivity of the pyridine ring?

A3: The 4H-1,2,4-triazol-4-yl group is a potent electron-withdrawing substituent.[1][5] This electronic effect can make the pyridine ring more susceptible to nucleophilic attack, which could be beneficial for SNAr reactions. In the context of cross-coupling, it can influence the oxidative addition step and the overall electron density of the catalytic complex.

Q4: Can the triazole ring itself react under my desired conditions?

A4: While 1,2,4-triazoles can participate in cross-coupling reactions, they are generally stable under the conditions typically employed for the functionalization of the bromopyridine core.[6][7] However, it is always prudent to monitor for any unexpected side reactions involving the triazole moiety.

Troubleshooting Guides

I. Suzuki-Miyaura Coupling: Overcoming Steric Hindrance for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but the steric hindrance in this compound necessitates careful optimization.

Common Problem: Low or no conversion of the starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol and Rationale:

Step 1: Catalyst and Ligand Selection

  • Rationale: The choice of ligand is paramount in overcoming the steric hindrance and potential catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich ligands are generally required. [8]* Recommendation:

LigandRationale
BrettPhosHighly effective for a wide range of amines and aryl halides. [9]
RuPhosAnother versatile ligand for challenging C-N couplings. [9]
Josiphos-type ligandsCan be effective for specific substrate combinations.

Step 2: Base Selection

  • Rationale: A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.

  • Recommendation:

BaseRationale
NaOt-Bu (Sodium tert-butoxide)A commonly used strong base in Buchwald-Hartwig reactions.
K₃PO₄ (Potassium Phosphate)A milder but often effective alternative.
LHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base suitable for sensitive substrates.

Step 3: Solvent Selection

  • Rationale: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.

  • Recommendation:

Solvent
Toluene
1,4-Dioxane
THF

Step 4: Amine Considerations

  • Rationale: The nucleophilicity and steric bulk of the amine coupling partner will influence the reaction conditions required. Less nucleophilic or more sterically hindered amines may require higher temperatures and longer reaction times.

  • Recommendation: For volatile amines, consider using a sealed tube to maintain the concentration in the reaction mixture. [10]

III. Nucleophilic Aromatic Substitution (SNAr): A Potential Alternative

While palladium-catalyzed reactions are generally more reliable for this substrate, SNAr can be a viable option under certain conditions, especially given the electron-withdrawing nature of the triazole group.

Common Problem: No reaction or requirement of harsh conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol and Rationale:

Step 1: Nucleophile Choice and Concentration

  • Rationale: A strong nucleophile is required to attack the electron-deficient pyridine ring. The rate of reaction is often dependent on the nucleophile concentration.

  • Recommendation: Use a high concentration of a potent nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine).

Step 2: Solvent Selection

  • Rationale: Polar aprotic solvents are necessary to solvate the cation of the nucleophilic salt and to stabilize the negatively charged Meisenheimer intermediate. [4]* Recommendation:

Solvent
DMSO
DMF
NMP

Step 3: Temperature

  • Rationale: SNAr reactions with less activated substrates often require elevated temperatures to overcome the activation energy barrier.

  • Recommendation: Start with a temperature of 80-100 °C and increase incrementally if no reaction is observed.

Step 4: Ring Activation

  • Rationale: The electron-withdrawing triazole group at the 6-position activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. [11][12]While the bromine is at the 3-position, the overall electron deficiency of the ring is increased. If the reaction is still sluggish, further activation may not be feasible without modifying the core structure.

References

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. Química Orgánica. Available at: [Link]

  • Triazole-based monophosphines for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. Semantic Scholar. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis, structure, and optical properties of 3-(1H-1,2,3-triazol-1-yl)-substituted 4H-pyrido[1,2–a]pyrimidin-4-ones and 4H-quinolizin-4-ones. ResearchGate. Available at: [Link]

  • 1,2,4-Triazole. Wikipedia. Available at: [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impact Factor. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

Sources

side products in Buchwald-Hartwig amination of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Side Products in the Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed to provide in-depth troubleshooting strategies for the synthesis of aminated pyridine derivatives, specifically focusing on the challenges presented by the this compound substrate. Our approach moves beyond generic advice to address the specific structural features of this molecule that can lead to undesired side products.

Part 1: Understanding the Substrate-Specific Challenges

The structure of this compound presents a unique combination of features that can complicate the standard Buchwald-Hartwig protocol. A clear understanding of these potential issues is the first step in effective troubleshooting.

  • Steric Hindrance: The 2-methyl group adjacent to the C-Br bond sterically encumbers the site of oxidative addition. This can slow down the initial, often rate-limiting, step of the catalytic cycle and may require more reactive catalyst systems or higher temperatures.[1]

  • Heterocyclic Coordination: The pyridine nitrogen and the nitrogen atoms of the 1,2,4-triazole ring can act as competing ligands for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive off-cycle complexes, ultimately reducing reaction yield.[2]

  • Electronic Effects: The electron-withdrawing nature of the triazole and pyridine rings can influence the reactivity of the C-Br bond, affecting the rate of oxidative addition.

Below is a diagram illustrating the key challenges associated with this specific substrate.

Substrate-Specific Challenges Substrate This compound Steric Steric Hindrance (2-methyl group) Substrate->Steric Coordination Catalyst Coordination (Pyridine & Triazole Nitrogens) Substrate->Coordination Electronics Electronic Effects (Electron-deficient ring) Substrate->Electronics SA Slow Oxidative Addition Steric->SA impedes CD Catalyst Deactivation Coordination->CD causes SP Side Product Formation SA->SP promotes CD->SP leads to Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction A Ar-Pd(L)-Br B Ar-Pd(L)-NHR A->B + Amine, Base C Ar-NHR (Product) B->C Reductive Elimination D H-Pd(L)-Br B->D β-Hydride Elimination E Ar-H (Hydrodehalogenation) D->E Reductive Elimination

Caption: Catalytic cycle showing desired reductive elimination vs. hydrodehalogenation.

Q2: My reaction is clean but gives low yields, with significant unreacted starting material. What's the likely cause?

A2: This scenario strongly points towards catalyst deactivation . As mentioned, the nitrogen atoms in your substrate can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.

  • Increase Ligand-to-Palladium Ratio: Using a higher ratio of phosphine ligand to the palladium precursor can help prevent the substrate from coordinating to the metal center.

    • Action: Increase the L:Pd ratio from the typical 1:1 or 2:1 to 3:1 or even 4:1. [2]2. Use Pre-formed Catalysts: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be inefficient. Modern, well-defined pre-catalysts ensure efficient and rapid formation of the active species. [2][3] * Action: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a commercially available G3 or G4 Buchwald pre-catalyst. [2]3. Ligand Choice: Select ligands that form very stable and active complexes with palladium, outcompeting the substrate's heteroatoms. The Buchwald family of dialkylbiaryl phosphine ligands is excellent for this purpose. [4]

Q3: I'm observing a high molecular weight impurity that appears to be a dimer of my starting material. How is this formed?

A3: The formation of a biaryl side product (Ar-Ar) often points to a side reaction involving the phosphine ligand itself, particularly with less bulky or electron-rich phosphine ligands. [5]However, a more common issue in reactions with electron-deficient heteroaryl halides is a competing homocoupling reaction.

  • Optimize Ligand: This side reaction is highly dependent on the ligand structure.

    • Action: Employ bulky, electron-rich monophosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., QPhos). These ligands stabilize the monomeric palladium species and facilitate the desired cross-coupling over homocoupling. [5][6]2. Control Temperature: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to homocoupling.

    • Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), accepting that a longer reaction time may be necessary.

Part 3: Systematic Optimization Workflow

When encountering persistent side product formation, a systematic approach to re-optimizing the reaction is recommended. The following table provides a hierarchy of parameters to investigate.

Parameter Initial Action Rationale & Key Considerations Recommended Reagents
1. Ligand Screen a panel of bulky, electron-rich biaryl phosphine ligands.This is the single most important variable for controlling selectivity and reactivity. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. [6][7]For Primary Amines: BrettPhos, XPhos For Secondary Amines: RuPhos, SPhos
2. Base Re-evaluate the base strength vs. substrate stability.A strong base (e.g., NaOtBu, LHMDS) is needed to deprotonate the amine-palladium complex, but can cause degradation of sensitive functional groups. Weaker bases (K₃PO₄, Cs₂CO₃) offer better functional group tolerance but may require higher temperatures or longer reaction times. [8][9]NaOtBu, LHMDS, K₂CO₃, Cs₂CO₃, K₃PO₄
3. Solvent Test alternative anhydrous, aprotic solvents.The solvent affects the solubility of the base and intermediates, which can influence reaction rates. Toluene and dioxane are standards, but ethers like THF or CPME can be effective. [3][10]Toluene, 1,4-Dioxane, THF, CPME
4. Temperature Methodically lower the reaction temperature.Higher temperatures can accelerate side reactions. Finding the minimum temperature for efficient conversion can significantly improve purity.Start at 100 °C and decrease in 10-15 °C increments.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Amination (Screening)

This protocol is a starting point and should be optimized based on the results.

  • Preparation: To a dry Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reagent Addition: Add the phosphine ligand (if not using a pre-catalyst, 4 mol%), this compound (1.0 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Solvent and Nucleophile: Add anhydrous solvent (e.g., Toluene, 0.2 M) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Analysis: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Håkansson, M., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Nicastri, K. A., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3020-3027. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655-21664. [Link]

  • Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Stradiotto, M., & Hie, L. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(8), 2655-2669. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. N-Heterocyclic Carbenes in Catalysis. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Understanding Your Substrate: A Molecule with Unique Challenges

The successful cross-coupling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a significant challenge for chemists in process development and discovery. The molecule's structure presents a combination of steric and electronic properties that can complicate standard palladium-catalyzed reactions. A thorough understanding of these features is the first step toward rational catalyst selection and troubleshooting.

Key Structural Challenges:

  • Steric Hindrance: The 2-methyl group, positioned ortho to the C-Br bond, creates significant steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.

  • Catalyst Inhibition/Poisoning: The substrate contains two distinct nitrogen-based heterocycles: a pyridine ring and a 1,2,4-triazole ring. Both possess lone pairs of electrons on their nitrogen atoms, which can act as Lewis bases and coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalytic cycle. The unprotected nitrogens of the triazole are particularly problematic.[1]

Understanding these inherent difficulties allows for a more targeted approach to catalyst and ligand selection, moving away from generic conditions toward a system specifically designed to overcome these hurdles.

Catalyst & Ligand Selection Guide

The choice of catalyst and, more importantly, the ancillary ligand is paramount to achieving high yields. For this substrate, the ligand must be bulky enough to promote reductive elimination while also being electron-rich to facilitate the oxidative addition of the sterically hindered C-Br bond.[2] Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are typically the systems of choice.[3]

The following table provides a starting point for catalyst system selection for various common cross-coupling reactions. These recommendations are based on established protocols for structurally similar, sterically hindered, and heteroatom-rich substrates.[4][5]

Coupling Reaction Recommended Catalyst/Precatalyst Recommended Ligand Typical Base Typical Solvent(s) Key Considerations
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OBulky, electron-rich ligands are essential to overcome steric hindrance. Strong, non-nucleophilic bases are preferred.
Buchwald-Hartwig (C-N)Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhosLHMDS, NaOtBuToluene, DioxaneThe choice of base is critical and depends on the pKa of the amine coupling partner.[6][7]
Sonogashira (C-C, alkyne)PdCl₂(PPh₃)₂, Pd(PPh₃)₄None (or PPh₃)Et₃N, DIPEATHF, DMFOften requires a copper(I) co-catalyst (e.g., CuI). Copper-free conditions may require specialized ligands.[8][9]
Heck (C-C, alkene)Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, AcetonitrileLigand choice is crucial to control regioselectivity and prevent side reactions.
Cyanation (C-CN)Pd(PPh₃)₄, Pd₂(dba)₃dppfNoneDMF, DMAcOften uses a cyanide source like Zn(CN)₂ or KCN. Requires strictly anhydrous and oxygen-free conditions.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with an optimized catalyst system, challenges can arise. This section addresses common problems in a Q&A format.

Diagram: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing a failed or low-yielding reaction.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Path Start Start Reaction Monitor Monitor by TLC/LC-MS (e.g., at 1h, 4h, 16h) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes NoStart No Conversion to Product? Complete->NoStart No LowYield Low Yield / Stalled? NoStart->LowYield No (Some Product) CheckCatalyst Verify Catalyst Activity & Inert Atmosphere Setup NoStart->CheckCatalyst Yes (No Product) IncreaseLoading Increase Catalyst/Ligand Loading (e.g., from 2% to 5%) LowYield->IncreaseLoading CheckReagents Check Reagent Purity (Substrate, Base, Solvent) CheckCatalyst->CheckReagents ChangeLigand Switch to Bulkier/More Electron-Rich Ligand IncreaseLoading->ChangeLigand CheckTemp Verify/Increase Temperature ChangeLigand->CheckTemp SuzukiWorkflow A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Seal & Inert Atmosphere (Evacuate/Backfill with Argon 3x) B->C D 4. Add Degassed Solvents (e.g., Toluene, H₂O) C->D E 5. Heat to Temperature (e.g., 90-110 °C) with Stirring D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Cool & Workup (Dilute, Wash, Dry, Concentrate) F->G H 8. Purify (Column Chromatography) G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction setup.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 5:1 ratio)

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or high-purity Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv). [5]2. Catalyst Addition: In the open air, quickly add the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes until all gases are removed, then backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere. [10]4. Solvent Addition: Through the septum, add the anhydrous, degassed 1,4-dioxane followed by the degassed water via syringe. The solvent volume should be sufficient to create a stirrable slurry (typically 0.1 to 0.2 M concentration with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and begin vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting material. Reactions are typically complete within 12-24 hours. [10]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • - TCI Chemicals.

  • - BenchChem.

  • - PolyU Electronic Theses.

  • - BenchChem.

  • - ACS Chemical Reviews.

  • - Sigma-Aldrich.

  • - Wikipedia.

  • - ResearchGate.

  • - BenchChem.

  • - OpenChemHub via YouTube.

  • - ResearchGate.

  • - BenchChem.

  • - Journal of the American Chemical Society.

  • - Organic Chemistry Portal.

  • - National Center for Biotechnology Information.

  • - ACS Organic Letters.

  • - Chemistry LibreTexts.

  • - National Center for Biotechnology Information.

  • - ACS Central Science.

  • - BenchChem.

  • - MDPI.

  • - Organic Chemistry Portal.

  • - Organic Chemistry Portal.

  • - PubMed.

  • - Organic Chemistry Portal.

  • - BenchChem.

  • - TCI Chemicals.

  • - ACS Organometallics.

  • - BenchChem.

  • - ResearchGate.

  • - Journal of the American Chemical Society.

  • - RSC Publishing.

  • - CORE.

  • - ResearchGate.

  • - ACS Organic Process Research & Development.

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Technical Support Center: Reaction Condition Optimization for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with this versatile heterocyclic building block. As Senior Application Scientists, we have structured this guide to address the specific challenges posed by the unique electronic and steric properties of this substrate.

The structure of this compound presents distinct challenges. The pyridine nitrogen and the triazole moiety can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[1][2] Furthermore, the 2-methyl group introduces steric hindrance around the reactive 3-bromo position, which can affect the efficiency of oxidative addition. This guide provides field-proven insights to navigate these issues effectively.

Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] However, coupling with electron-deficient, sterically hindered heteroaryl bromides like the topic compound requires careful optimization to achieve high yields and minimize side reactions.[2][4]

FAQ 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, often stemming from catalyst inhibition or suboptimal reaction parameters. The pyridine nitrogen in your substrate can bind to the palladium center, forming inactive catalyst species.[2]

Root Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, discouraging coordination with the pyridine substrate and promoting the desired catalytic cycle.[2][5] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines like P(t-Bu)₃.

  • Inefficient Oxidative Addition: The steric hindrance from the adjacent 2-methyl group can slow the initial oxidative addition step.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Higher temperatures can provide the necessary energy to overcome the activation barrier.[6] Additionally, ensure your palladium precatalyst is highly active. Using pre-formed Pd(0) sources like Pd₂(dba)₃ with a suitable ligand or modern precatalysts (e.g., XPhos Pd G3) can be more effective than starting with Pd(II) sources like Pd(OAc)₂.[7]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish, especially for heteroaryl systems.[8]

    • Solution: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting transmetalation.[9] Ensure the base is finely ground and anhydrous for optimal performance.

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent system that ensures homogeneity at the reaction temperature. Common choices include dioxane/water, toluene/water, or DME/water mixtures.[9][10] For particularly insoluble substrates, a polar aprotic solvent like DMF may be used, but be aware it can sometimes promote dehalogenation.[11]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (Aqueous Sensitive)
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (2-4 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (2-4 mol%)XPhos (4-8 mol%)None
Base K₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)KF (3 equiv.)
Boron Reagent Boronic Acid (1.2 equiv.)Boronic Acid (1.5 equiv.)Pinacol Boronate Ester (1.5 equiv.)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Anhydrous Dioxane
Temperature 90-100 °C110-120 °C100 °C
FAQ 2: My main side products are debromination of the starting material and homocoupling of the boronic acid. How can I suppress these pathways?

These are classic side reactions in palladium catalysis. Understanding their mechanisms is key to prevention.

A. Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by hydrogen. It is often caused by palladium-hydride species, which can arise from several sources.[11][12]

  • Mitigation Strategies:

    • Scrupulous Degassing: Oxygen can lead to catalyst decomposition and pathways that favor side reactions.[2] Degas all solvents and the reaction mixture thoroughly using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[2]

    • Base Selection: Avoid bases that can act as a hydride source. While common, some bases under certain conditions can contribute to this pathway.[11]

    • Solvent Choice: Solvents like DMF or those containing trace water/alcohols can sometimes be hydrogen donors.[11] Using anhydrous solvents like toluene or dioxane can be beneficial.

B. Boronic Acid Homocoupling: This side reaction forms a biaryl from two molecules of your boronic acid, often promoted by the presence of oxygen or excess Pd(II).[2][13]

  • Mitigation Strategies:

    • Inert Atmosphere: As with debromination, maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidative pathways that lead to homocoupling.[2]

    • Use Boronic Esters: Pinacol boronate esters or MIDA boronates are often more stable than their corresponding boronic acids and are less prone to homocoupling and protodeboronation (hydrolysis of the C-B bond).[14][15]

    • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Section 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16] The substrate's electronic properties and the potential for N-H--N intramolecular interactions with the pyridine ring make catalyst and base selection paramount for success.

FAQ 3: My Buchwald-Hartwig amination is sluggish and gives low yields. What adjustments should I make?

Similar to Suzuki coupling, catalyst inhibition is a primary concern. However, the choice of base is often even more critical in C-N coupling.

Root Causes & Solutions:

  • Inappropriate Base: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center. The strength and steric bulk of the base are crucial.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[17] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures. The choice can be substrate-dependent, so screening is recommended.

  • Ligand Mismatch: The ligand must facilitate both oxidative addition and the final reductive elimination step to release the aminated product.

    • Solution: For coupling with primary and secondary amines, sterically hindered biaryl phosphine ligands are typically the most effective. Josiphos, Xantphos, and Buchwald's biaryl phosphine ligands (e.g., BrettPhos for primary amines) are excellent candidates.[18] Bidentate ligands like BINAP or DPPF can also be effective.[16]

  • Amine Volatility or Decomposition: If you are using a low-boiling-point amine (e.g., dimethylamine), it can evaporate from the reaction mixture at elevated temperatures.

    • Solution: Use a sealed reaction vessel (e.g., a pressure tube or microwave vial) to prevent the loss of volatile reagents.[17] Alternatively, use a salt form of the amine (e.g., dimethylamine hydrochloride) with an extra equivalent of base.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (General)Condition 2 (Primary Amines)Condition 3 (Weakly Nucleophilic Amines)
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)BrettPhos Pd G3 (2-4 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (2-4 mol%)NoneJosiphos (4-5 mol%)
Base NaOt-Bu (1.5 equiv.)LHMDS (1.5 equiv.)Cs₂CO₃ (2.5 equiv.)
Amine Amine (1.2 equiv.)Amine (1.2 equiv.)Amine (1.5 equiv.)
Solvent TolueneDioxaneToluene
Temperature 100 °C100-110 °C110-120 °C

Diagram of Competing Reaction Pathways

Competing_Pathways cluster_0 Catalytic Cycle cluster_1 Productive Pathway cluster_2 Side Reaction Pathway Ar-Pd(L)-X Ar-Pd(II)-X Transmetalation Transmetalation (with R-B(OR)2) Ar-Pd(L)-X->Transmetalation [Nu] Pd_Hydride_Formation Pd-H Formation Ar-Pd(L)-X->Pd_Hydride_Formation [H-] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Ar-R (Desired Product) Reductive_Elimination->Product Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->Pd_Hydride_Formation Dehalogenation_RE Reductive Elimination Pd_Hydride_Formation->Dehalogenation_RE Debrominated_Product Ar-H (Side Product) Dehalogenation_RE->Debrominated_Product

Caption: Competing pathways: desired coupling versus debromination side reaction.

Section 3: General Experimental Protocols & Purification

FAQ 4: Can you provide a general, step-by-step protocol for setting up a cross-coupling reaction?

Experimental Protocol: General Procedure for a Small-Scale Suzuki-Miyaura Reaction

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, to achieve a 0.1-0.2 M concentration). Seal the vial and continue to sparge the mixture with argon for an additional 10-15 minutes.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

FAQ 5: The product is very polar and difficult to purify. What purification strategies do you recommend?

The presence of both a pyridine and a triazole ring makes the target compounds quite polar, which can lead to challenges in standard silica gel chromatography, such as streaking and poor separation.[19]

Purification Decision Tree

Purification_Strategy Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Try_Crystallization Attempt Recrystallization Is_Solid->Try_Crystallization Yes Chromatography Proceed to Chromatography Is_Solid->Chromatography No / Oiled Out Is_Pure Is it pure? Try_Crystallization->Is_Pure Done Pure Product Is_Pure->Done Yes Is_Pure->Chromatography No Polarity_Check Streaking on Normal Phase (Silica)? Chromatography->Polarity_Check Normal_Phase Normal Phase Chromatography (Silica Gel) Polarity_Check->Normal_Phase No Modified_Normal_Phase Modify Mobile Phase: Add 0.1-1% Triethylamine or NH4OH in MeOH Polarity_Check->Modified_Normal_Phase Yes (Basic Compound) Reversed_Phase Reversed-Phase HPLC (C18 column, H2O/ACN or H2O/MeOH with TFA/Formic Acid) Polarity_Check->Reversed_Phase Yes (Highly Polar) Modified_Normal_Phase->Reversed_Phase If still streaking HILIC HILIC Chromatography Reversed_Phase->HILIC If poor retention

Caption: A decision tree for selecting a purification strategy for polar products.

  • Modified Normal Phase: For basic compounds that streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize acidic sites and improve peak shape.[19]

  • Reversed-Phase Chromatography: This is often the best method for highly polar compounds. Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acid modifier like formic acid or TFA to improve peak shape.[19][20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for good retention on reversed-phase columns.[21]

  • Acid-Base Extraction: If impurities have different acidic/basic properties, an aqueous acid-base workup can be a powerful pre-purification step. Since your product is basic, you can extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your product back into an organic solvent.[21]

References

  • Molander, G. A., & Jean-Gérard, L. (2012). The hydrolysis of potassium organotrifluoroborate (RBF3K) reagents to the corresponding boronic acids (RB(OH)2) has been studied in the context of their application in Suzuki–Miyaura coupling. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Couto, M., et al. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Ojima, I., et al. (2020). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved January 20, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Reddit. (2015). Problems with Suzuki coupling. r/Chempros. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 20, 2026, from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 20, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved January 20, 2026, from [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Debromination of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and modification of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. This guide is intended for researchers, scientists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Here, we address common challenges and provide in-depth troubleshooting advice, focusing specifically on the debromination of this molecule, whether it is an undesired side reaction or the target transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and subsequent reactions of this compound.

Q1: What is debromination in the context of this compound?

A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a chemical reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This can be either an unwanted side reaction, for instance during a palladium-catalyzed cross-coupling reaction, or the desired synthetic step to produce 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Q2: I am observing significant debromination as a side product during a Suzuki-Miyaura coupling reaction with my bromo-pyridine substrate. What are the likely causes?

A2: Unwanted debromination during palladium-catalyzed cross-coupling reactions is a common issue.[2] Several factors can contribute to this:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate palladium-hydride species that are responsible for the reductive debromination.[3]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligands play a crucial role. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling over debromination.[2]

  • Presence of Hydride Sources: Impurities in your reagents or solvents that can act as hydride donors will promote debromination.[2]

Q3: Can the triazole group in my molecule influence the debromination reaction?

A3: Yes, the electronic nature of the triazole ring can influence the reactivity of the C-Br bond. The triazole ring is an electron-withdrawing group, which can affect the electron density of the pyridine ring and the propensity of the C-Br bond to undergo oxidative addition to the palladium catalyst.

Q4: I want to perform a deliberate debromination of this compound. What are the most common methods to achieve this?

A4: The two most common and effective methods for the deliberate debromination of aryl bromides are:

  • Catalytic Hydrogenation: This method typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[4]

  • Catalytic Transfer Hydrogenation: This approach uses a hydrogen donor in place of H₂ gas, such as formic acid or its salts, in the presence of a palladium catalyst.[5][6] This method is often preferred for its milder conditions and avoidance of pressurized hydrogen gas.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Unwanted Debromination During a Cross-Coupling Reaction

Issue: You are attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on this compound and are observing a significant amount of the debrominated byproduct, 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Causality Analysis: The formation of the debrominated byproduct is a result of the palladium catalyst reacting with a hydride source present in the reaction mixture, leading to a reductive cleavage of the C-Br bond. This competes with the desired cross-coupling pathway.

Troubleshooting Workflow:

start High Debromination Observed base Modify Base and Solvent System start->base First Step temp Lower Reaction Temperature base->temp If debromination persists success Debromination Minimized base->success Successful ligand Change Phosphine Ligand temp->ligand If still problematic temp->success Successful reagents Purify Reagents and Solvents ligand->reagents Final Check ligand->success Successful reagents->success

Caption: Troubleshooting workflow for minimizing unwanted debromination.

Detailed Solutions:

Problem Area Potential Cause Recommended Solution Scientific Rationale
Base and Solvent Strong bases (e.g., NaOtBu, NaOH) in protic solvents (e.g., methanol, water) can generate hydride species.[3]Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Use anhydrous, aprotic solvents like dioxane or toluene.[3]Milder bases are less likely to generate hydride species that lead to reductive debromination. Aprotic solvents lack acidic protons that can contribute to the formation of these species.
Reaction Temperature High temperatures can increase the rate of the debromination side reaction.[2]Run a series of experiments at lower temperatures (e.g., in 10-20 °C increments) to find an optimal balance between the rate of the desired reaction and the formation of the byproduct.The activation energy for debromination may be higher than that of the desired coupling reaction, so lowering the temperature can selectively slow down the undesired pathway.
Catalyst/Ligand System The ligand's electronic and steric properties influence the relative rates of reductive elimination (desired) versus debromination (undesired).Employ bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos. These have been shown to promote the desired C-C or C-N bond formation.[2]Bulky ligands can sterically hinder the approach of small hydride donors to the palladium center, while electron-rich ligands can accelerate the reductive elimination step of the catalytic cycle.
Reagent Purity Impurities in starting materials, solvents, or reagents can act as hydride sources.Ensure all starting materials are pure. Use freshly distilled and degassed solvents.Removing potential sources of hydride impurities from the reaction mixture will directly reduce the rate of the debromination side reaction.
Scenario 2: Incomplete or Failed Deliberate Debromination

Issue: You are attempting to synthesize 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine from its bromo-precursor via catalytic hydrogenation or transfer hydrogenation, but the reaction is sluggish, incomplete, or fails to initiate.

Causality Analysis: Incomplete debromination can be due to several factors, including an inactive catalyst, insufficient hydrogen source, or the presence of catalyst poisons.

Troubleshooting Workflow:

start Incomplete Debromination catalyst Check Catalyst Activity start->catalyst First Check h_source Verify Hydrogen Source catalyst->h_source If catalyst is active success Complete Debromination catalyst->success Successful conditions Optimize Reaction Conditions h_source->conditions If H2 source is sufficient h_source->success Successful purify Purify Starting Material conditions->purify If still incomplete conditions->success Successful purify->success

Caption: Troubleshooting workflow for incomplete debromination reactions.

Detailed Solutions:

Problem Area Potential Cause Recommended Solution Scientific Rationale
Catalyst Activity The Pd/C catalyst may be old, deactivated, or of poor quality.Use a fresh batch of high-quality Pd/C. Ensure the catalyst is handled properly to avoid deactivation. For transfer hydrogenation, ensure the palladium precursor is active.Palladium catalysts can lose activity over time or due to improper storage. A fresh, active catalyst is crucial for efficient hydrogenation.
Hydrogen Source For Catalytic Hydrogenation: Insufficient H₂ pressure or a leak in the system. For Transfer Hydrogenation: The hydrogen donor (e.g., formic acid) has decomposed or is of low quality.For Catalytic Hydrogenation: Ensure a constant positive pressure of H₂ (a balloon is often sufficient for lab scale). Check for leaks in your apparatus. For Transfer Hydrogenation: Use fresh, high-purity formic acid and a suitable base like triethylamine.[7]A sufficient and continuous supply of the hydrogen source is essential for the reaction to proceed to completion.
Reaction Conditions The solvent, temperature, or base (in transfer hydrogenation) may not be optimal.For Catalytic Hydrogenation: Protic solvents like ethanol or methanol are generally effective.[8] For Transfer Hydrogenation: A common system is formic acid and triethylamine in a solvent like THF or DMF.[7] Gentle heating (40-60 °C) may be required.The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. The base in transfer hydrogenation is crucial for the decomposition of formic acid to generate the active hydride species.
Starting Material Purity Impurities in the this compound may be poisoning the catalyst.Purify the starting material by recrystallization or column chromatography before the debromination step.Catalyst poisons, such as sulfur-containing compounds, can bind to the palladium surface and inhibit its catalytic activity.

Part 3: Experimental Protocols

The following are representative protocols for the deliberate debromination of this compound. These should be considered as starting points and may require optimization for your specific setup.

Protocol 1: Debromination via Catalytic Hydrogenation

Reaction Scheme:

This compound + H₂ (g) --(Pd/C, Base)--> 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Reagents and Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on carbon (10 mol%)

  • Sodium acetate (2.0 mmol)

  • Methanol (10 mL)

  • Hydrogen gas (balloon)

  • Round-bottom flask with stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • To a round-bottom flask, add this compound and sodium acetate.

  • Carefully add the 10% Pd/C catalyst.

  • Add methanol and seal the flask with a septum.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Debromination via Catalytic Transfer Hydrogenation

Reaction Scheme:

This compound + HCOOH --(Pd/C, Base)--> 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Reagents and Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on carbon (5 mol%)

  • Formic acid (5.0 mmol)

  • Triethylamine (5.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask with stir bar and condenser

Procedure:

  • To a round-bottom flask, add this compound and the 10% Pd/C catalyst.

  • Add THF, followed by triethylamine and then formic acid.

  • Attach a condenser and heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Part 4: Analytical Methods for Monitoring Debromination

Effective monitoring is crucial for troubleshooting and optimizing your reaction.

Technique Principle Application for Debromination Advantages Limitations
Thin-Layer Chromatography (TLC) Separation based on polarity.Quick, qualitative assessment of the disappearance of the bromo-starting material and the appearance of the more polar debrominated product.Fast, inexpensive, and requires minimal sample.Not quantitative; resolution may be poor for structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Accurate monitoring of the consumption of starting material and formation of the product. Can confirm the mass of the debrominated product.Highly sensitive and provides molecular weight information, confirming product identity.More time-consuming and requires specialized equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass analysis.Suitable if the compounds are volatile and thermally stable. Provides quantitative information and mass confirmation.Excellent separation and sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Can be used to monitor the disappearance of signals corresponding to the bromo-pyridine and the appearance of new signals for the debrominated product. Can also be used for quantitative analysis with an internal standard.Provides detailed structural information and can be quantitative.Requires a larger sample size and is a slower technique.

References

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troubleshooting low reactivity of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding its reactivity, particularly in palladium-catalyzed cross-coupling reactions, providing in-depth, experience-driven advice to troubleshoot your experiments effectively.

Section 1: Understanding the Reactivity Profile of the Molecule

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity. The molecule's functionality is dictated by a combination of steric and electronic factors originating from its unique substitution pattern.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this compound is a nuanced interplay of several factors:

  • Steric Hindrance: The methyl group at the C2 position, ortho to the bromine at C3, introduces significant steric bulk. This hindrance can impede the approach of the palladium catalyst to the C-Br bond, which is a critical step for oxidative addition in cross-coupling reactions.[1][2][3] This steric congestion can make this substrate more challenging to work with compared to less substituted bromopyridines.[1][4]

  • Electronic Effects: The pyridine nitrogen and the 1,2,4-triazole ring are both electron-withdrawing groups. This electronic pull makes the pyridine ring electron-deficient.[5] Generally, electron-deficient aryl halides are more reactive towards oxidative addition.[6] However, the positioning of these groups is critical. The triazole at C6 primarily influences the electronic density at the ortho (C5) and para (C3) positions. The pyridine nitrogen inherently withdraws electron density, making the C2 and C6 positions particularly electrophilic.[7]

  • Potential for Catalyst Inhibition: The presence of multiple nitrogen atoms (from both the pyridine and triazole rings) can lead to coordination with the palladium catalyst. This can sequester the active catalytic species and inhibit its function in the catalytic cycle.[5][8]

Below is a diagram illustrating the key factors influencing the reactivity of the molecule.

G cluster_0 This compound cluster_1 Influencing Factors cluster_2 Impact on Reactivity Molecule C-Br bond at C3 Steric Steric Hindrance (o-methyl group) Molecule->Steric Electronic Electronic Effects (Pyridine N, Triazole) Molecule->Electronic Coordination Catalyst Coordination (N atoms) Molecule->Coordination Reactivity Low Reactivity Steric->Reactivity Impedes Oxidative Addition Electronic->Reactivity Activates Ring (but complex) Coordination->Reactivity Inhibits Catalyst

Caption: Factors influencing the reactivity of the target molecule.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low conversion or complete failure of Suzuki-Miyaura or Buchwald-Hartwig amination reactions are common hurdles. This section provides a systematic approach to diagnosing and resolving these issues.

Q2: I am observing no or very low conversion in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?

A2: A failed Suzuki reaction with this substrate is often due to suboptimal reaction conditions that do not overcome the inherent steric and electronic challenges. Here is a logical workflow to troubleshoot the issue:

Suzuki_Troubleshooting Start Low/No Conversion in Suzuki Coupling Check_Catalyst 1. Evaluate Catalyst System - Ligand Choice - Catalyst Loading Start->Check_Catalyst Check_Base 2. Re-evaluate Base - Strength & Solubility Check_Catalyst->Check_Base Check_Solvent 3. Verify Solvent Conditions - Anhydrous? - Degassed? Check_Base->Check_Solvent Check_Temp 4. Optimize Temperature Check_Solvent->Check_Temp Check_Reagents 5. Assess Reagent Quality - Purity of Starting Materials - Boronic Acid/Ester Stability Check_Temp->Check_Reagents Success Reaction Successful Check_Reagents->Success If all checks pass

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

  • Evaluate Your Catalyst System: For sterically hindered substrates, the choice of ligand is paramount. Standard ligands like PPh₃ may not be effective.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands. These are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][6] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9]

    • Catalyst Loading: Increase the catalyst loading. For challenging couplings, starting with 2-5 mol% of the palladium precursor can be beneficial.

  • Re-evaluate Your Base and Solvent:

    • Base: The choice of base is critical. A stronger base may be required. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings, but for difficult substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) might be necessary.[9] Ensure the base is finely powdered and anhydrous.

    • Solvent: Toluene and dioxane are common choices.[10] Ensure your solvent is strictly anhydrous and properly degassed to prevent catalyst deactivation.

  • Optimize Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[11]

Q3: My Buchwald-Hartwig amination is failing. What specific adjustments should I consider for this reaction type?

A3: The Buchwald-Hartwig amination shares many of the same challenges as the Suzuki coupling with this substrate, but with the added complexity of the amine coupling partner.[12][13]

ParameterStandard ConditionsRecommended for this compoundRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ or preformed Pd(I) G3/G4 precatalystsG3/G4 precatalysts can offer faster initiation and greater stability.
Ligand BINAP, dppfBulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos, BrettPhos)These ligands promote the crucial oxidative addition and reductive elimination steps for hindered substrates.[5][10]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases like NaOtBu or K₃PO₄. For base-sensitive substrates, consider Cs₂CO₃.[14]The choice of base is highly dependent on the pKa of the amine. Stronger bases are generally more effective.
Solvent Toluene, DioxaneToluene, Dioxane, or CPME. Must be anhydrous and degassed.These solvents have good solubility for the reagents and are stable at high temperatures.
Temperature 80-110 °C100-130 °C. Consider microwave heating.Higher temperatures are often necessary to overcome the steric hindrance around the C-Br bond.[11]

Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

Q4: I am observing significant hydrodehalogenation (replacement of Br with H) as a side product. How can I minimize this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaryl halides.[14] It can arise from several pathways, including β-hydride elimination from the palladium-amido complex in Buchwald-Hartwig reactions, or from protonolysis of the organopalladium intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The ligand plays a critical role. More sterically demanding ligands that promote a faster rate of reductive elimination can outcompete the pathways leading to hydrodehalogenation. Using ligands like tBuXPhos or BrettPhos can be beneficial.

  • Base Selection: The strength and nature of the base can influence this side reaction. Sometimes, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can reduce the extent of hydrodehalogenation, although this may require higher reaction temperatures.[14]

  • Water Content: Ensure strictly anhydrous conditions. While trace amounts of water can sometimes be beneficial in Suzuki couplings, excess water can lead to protonolysis of key intermediates.

  • Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation and side reactions. Sometimes, a lower temperature for a longer duration can be more effective than a high temperature for a short period.

Section 3: Frequently Asked Questions (FAQs)

Q5: Is the 1,2,4-triazole moiety stable under typical cross-coupling conditions?

A5: Yes, the 1,2,4-triazole ring is generally robust and stable under the conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions.[15][16] It is not typically prone to degradation or unwanted side reactions under a palladium catalyst system with a phosphine ligand and a base at elevated temperatures.

Q6: Could the pyridine nitrogen be interfering with the reaction?

A6: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[5] This is a known challenge when working with pyridine-containing substrates. The use of bulky ligands helps to mitigate this issue by creating a sterically crowded environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.

Q7: My boronic acid/ester is of questionable purity. Could this be the problem?

A7: Absolutely. The purity and stability of the boronic acid or its ester derivative are critical for the success of a Suzuki-Miyaura coupling. Impurities can poison the catalyst. Additionally, boronic acids can undergo decomposition (protodeboronation) if not handled and stored correctly. It is always recommended to use high-purity boronic acids or to purify them before use if their quality is uncertain.

Q8: Are there any alternative cross-coupling reactions I could try if Suzuki and Buchwald-Hartwig fail?

A8: If you continue to face challenges, you might consider other cross-coupling reactions depending on your desired transformation. For C-C bond formation, a Stille coupling (using an organotin reagent) or a Negishi coupling (using an organozinc reagent) could be explored. These reactions sometimes show complementary reactivity for challenging substrates. For C-N bond formation, a copper-catalyzed Ullmann condensation is a classical alternative, although it often requires harsher conditions than the Buchwald-Hartwig amination.

References
  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • ChemSpeed.
  • Kashani, S. K., Jessiman, J. E., et al.
  • PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine.
  • Benchchem.
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • MDPI.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ChemicalBook. 3-Bromo-2-methylpyridine synthesis.
  • Splendid Lab Pvt. Ltd. This compound.
  • Benchchem.
  • PubMed.
  • Sigma-Aldrich. 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine.
  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • Chemistry LibreTexts.
  • Chemsrc. CAS#:87286-77-9 | 3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine.
  • MySkinRecipes. 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Wikipedia. 3-Bromopyridine.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Benchchem.
  • Benchchem.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • RSC Publishing. Electrochemical synthesis of 1,2,4-triazole-fused heterocycles.
  • PubChem. 2-Bromo-3-methylpyridine.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemical Papers.
  • ResearchG
  • PMC. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Sigma-Aldrich. 3-Bromo-2-methylpyridine 97%.
  • PMC - NIH.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

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Technical Support Center: Purification of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine and its related derivatives. This class of molecules holds significant interest as key intermediates in pharmaceutical research and development. However, their unique structural features—combining a basic pyridine core, a polar triazole ring, and a heavy bromine atom—present distinct challenges during purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical, step-by-step protocols needed to overcome common purification hurdles, ensuring the isolation of high-purity material essential for downstream applications.

Compound Properties Overview

Understanding the inherent chemical nature of the target molecule is the first step in designing a robust purification strategy. The key characteristics of the parent compound are summarized below.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₈H₇BrN₄-
Molecular Weight 239.07 g/mol [1]The relatively high MW means it is not volatile.
Core Structure Pyridine RingThe nitrogen atom is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing.[2][3]
Key Functional Group 1,2,4-Triazole RingThis N-rich heterocycle significantly increases the molecule's polarity and hydrogen bonding capacity, affecting solubility and chromatographic behavior.[4][5]
Polarity HighThe compound will likely have low Rf values in non-polar solvent systems and require polar mobile phases for elution.[6][7]
Stability Generally StableHeterocyclic compounds, especially pyridines, can be sensitive to highly acidic conditions or strong oxidizing agents, potentially leading to degradation on silica gel.[3][6][8]

Troubleshooting Guide & FAQs

This section directly addresses common problems in a question-and-answer format.

Section A: Column Chromatography

Question 1: My compound is streaking badly on a silica gel TLC plate and I'm getting severe peak tailing during column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue for pyridine-containing molecules and is caused by the interaction between the basic nitrogen on your pyridine ring and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[2][3] This strong, non-ideal interaction leads to a secondary retention mechanism, causing the observed streaking and tailing.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane/0.1% TEA). The TEA is a stronger base and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[3]

    • Ammonia in Methanol: For more polar systems, using a pre-made solution of 7N ammonia in methanol as your polar component can be very effective.[2]

  • Switch the Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[6]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. You would use a polar mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic or trifluoroacetic acid to improve peak shape.[6]

Question 2: My compound won't elute from the silica column, even when I use 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

Answer: This indicates that your compound is highly polar and is very strongly adsorbed to the silica gel.[6][9] In some cases, it could also suggest on-column decomposition.

Troubleshooting Steps:

  • Confirm Stability: Before scaling up, spot your crude material on a silica TLC plate. Let it sit on the dry plate for 30-60 minutes, then elute as normal. If a new spot appears at the baseline or you see smearing that wasn't there before, your compound is likely decomposing on the silica.[6] If this is the case, you must switch to a more inert stationary phase.

  • Drastically Increase Mobile Phase Polarity: If the compound is stable, you need a more powerful eluent.

    • Increase the methanol concentration in dichloromethane (up to 20%). Be aware that high concentrations of methanol (>10%) can start to dissolve the silica gel.[7]

    • Use a gradient elution that ends with a highly polar solvent system, such as 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide.

  • Employ Reversed-Phase Chromatography: This is the ideal next step. The compound's high polarity becomes an advantage in reversed-phase, where it will elute earlier with a higher proportion of aqueous mobile phase. See the protocol below for guidance.

dot

Caption: Troubleshooting workflow for column chromatography.

Section B: Recrystallization

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. Why does this happen?

Answer: "Oiling out" typically occurs for one of two reasons: the solution is either too supersaturated (the compound comes out of solution above its melting point), or the presence of impurities is inhibiting crystal lattice formation.[6] Cooling the solution too quickly can also be a cause.

Solutions:

  • Re-heat and Dilute: Add a small amount (10-20% more) of the hot solvent to the mixture to fully re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can help.

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add one crystal to the cooled, supersaturated solution. This provides a perfect template for further crystallization.[6]

  • Change Solvent System: Your current solvent may be too good. Try a solvent system where the compound has slightly lower solubility. A good technique is to dissolve the compound in a "good" solvent (like DCM or Methanol) and then slowly add a "poor" solvent (like Hexane or Water) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

Question 4: What are the best solvents to try for recrystallizing this compound?

Answer: Given the polar nature of the triazolyl-pyridine structure, you should start with polar solvents. However, finding the right solvent or solvent pair is often an empirical process.

Recommended Solvents to Screen:

  • Single Solvents:

    • Methanol

    • Ethanol / Isopropanol

    • Acetonitrile[10]

    • Ethyl Acetate

  • Solvent Pairs (Good/Poor):

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane

    • Methanol / Diethyl Ether

    • Acetone / Water[10]

dot

Caption: Decision process for troubleshooting "oiling out".


Experimental Protocols

Protocol 1: Flash Column Chromatography with a Triethylamine-Modified Mobile Phase

This protocol is designed to mitigate peak tailing for basic compounds like the target molecule on silica gel.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your desired compound an Rf value of approximately 0.2-0.3.

    • Prepare your bulk mobile phase by adding 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA for every 1 L of solvent mixture).

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) using the wet slurry method with your TEA-modified mobile phase. The mass of silica should be 50-100 times the mass of your crude material.[9]

    • Ensure the column is packed evenly without any air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.

    • Recommended: For best results, use "dry loading." Add a small amount of silica gel to your dissolved sample, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-modified mobile phase. Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and should be removed under high vacuum.

Protocol 2: Purification by Reversed-Phase (C18) Flash Chromatography

This method is ideal for highly polar compounds that are difficult to purify using normal-phase chromatography.[6]

  • Sample Preparation:

    • Dissolve the crude material in a minimum amount of a strong solvent like methanol, DMSO, or DMF.

  • Dry Loading (Recommended):

    • Adsorb the dissolved sample onto a small amount of C18 silica.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents issues from using a strong injection solvent.[6]

  • Column Equilibration:

    • Select a pre-packed C18 flash column appropriately sized for your sample.

    • Equilibrate the column with your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes. The formic acid helps to protonate silanols and improve peak shape.

  • Elution and Fraction Collection:

    • Load your dry-loaded sample onto the equilibrated column.

    • Run a gradient elution. A typical gradient might be from 5% Acetonitrile in Water to 95% Acetonitrile in Water over 20-30 column volumes.

    • Collect fractions and monitor by TLC or LC-MS.

  • Work-up:

    • Combine the pure fractions. Most of the acetonitrile can be removed by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (like DCM or EtOAc) after neutralizing the formic acid and/or saturating the aqueous layer with NaCl.

References

  • Reddit r/chemistry Community. (2015). Column chromatography & TLC on highly polar compounds?. Reddit. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Glowacka, I., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. National Institutes of Health (NIH). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Splendid Labs. (n.d.). This compound. Retrieved from [Link]

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stability of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for this compound. As a critical building block in medicinal chemistry and drug development, understanding its chemical stability is paramount to ensuring the success of your experimental outcomes, from synthesis to screening. This document is designed to provide you, our fellow researchers and scientists, with in-depth insights and practical guidance on the stability of this molecule under the acidic and basic conditions frequently encountered in the lab. We will explore the "why" behind its behavior, troubleshoot common issues, and provide robust protocols to help you validate its stability in your specific applications.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions regarding the intrinsic stability of this compound, grounding our understanding in its structural features.

Q1: What is the expected stability of the compound under neutral, ambient conditions?

A1: At neutral pH and ambient temperature, this compound is expected to be a robust and stable compound. Its stability is derived from the significant resonance stabilization conferred by its two aromatic heterocyclic rings: the pyridine core and the 1,2,4-triazole moiety.[1] Both ring systems are inherently resistant to degradation under mild conditions. However, as with any complex organic molecule, long-term storage should be in a cool, dry, and dark environment to prevent unforeseen photochemical or thermal degradation.

Q2: How stable is the 1,2,4-triazole ring to acid and base exposure?

A2: The 1,2,4-triazole ring is known for its remarkable chemical stability, which is a primary reason for its prevalence in pharmaceutical compounds.[1] It is generally resistant to hydrolysis under both strong acidic and basic conditions.[1][2][3] This resilience is attributed to its aromatic character. However, this stability is not absolute. Prolonged exposure to harsh conditions, such as concentrated acids or bases, particularly at elevated temperatures, can induce ring cleavage.[4] One researcher noted that using concentrated HCl, rather than 1M HCl, during a workup led to the hydrolysis of a 1,2,4-triazole derivative back to its starting materials.[5]

Q3: What are the primary points of instability on the molecule under acidic or basic stress?

A3: The most probable site of degradation is the carbon-bromine (C-Br) bond on the pyridine ring. Halogenated pyridines, particularly those with the halogen at the 2- or 6-position, are susceptible to nucleophilic aromatic substitution. Under aqueous acidic or basic conditions, this can manifest as hydrolysis, where the bromo group is displaced by a hydroxyl group to form the corresponding 2-pyridone derivative.

  • Under Basic Conditions: The pyridine ring is attacked by a hydroxide ion (a strong nucleophile), leading to the displacement of the bromide.

  • Under Acidic Conditions: The pyridine nitrogen is first protonated. This increases the electrophilicity of the pyridine ring, making it more susceptible to attack by a weak nucleophile like water.[6] Studies on the acid hydrolysis of α-halogenated pyridine compounds confirm this vulnerability.[6]

Q4: How does protonation of the pyridine nitrogen in acidic media affect the molecule's overall stability?

A4: The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and will be protonated in acidic solutions. This has a significant electronic effect on the entire molecule. Protonation makes the pyridine ring strongly electron-deficient. This electronic pull can influence the stability of the attached triazole ring and makes the C-Br bond more susceptible to nucleophilic attack by water, as explained in A3. Therefore, while the compound might be used in acidic media for short-term procedures like extractions or salt formation, prolonged exposure, especially with heat, should be approached with caution as it can accelerate hydrolysis.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a cause-and-effect analysis for common problems encountered during experiments, helping you to diagnose and resolve stability-related issues.

Issue Encountered Probable Scientific Cause Recommended Troubleshooting Steps
1. Appearance of a new, more polar peak in HPLC after an acidic workup (e.g., using 1M HCl). This is a classic sign of acid-catalyzed hydrolysis . The bromo group (-Br) is likely being replaced by a hydroxyl group (-OH), forming 3-Hydroxy-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine. The hydroxyl group significantly increases the polarity of the molecule, resulting in an earlier elution time on a reverse-phase HPLC column.1. Milder Conditions: If possible, use a weaker acid or a buffered acidic solution (e.g., pH 4-5) for your workup. 2. Temperature Control: Perform the workup at 0-5°C to significantly reduce the rate of hydrolysis. 3. Minimize Exposure Time: Do not let the compound sit in the acidic aqueous phase for an extended period. Proceed with extraction immediately. 4. Run a Control: Subject a small, pure sample of your starting material to the exact workup conditions and analyze the output to confirm degradation.
2. Significant product loss or formation of impurities when running a reaction in a strong base (e.g., NaOH, KOH) at elevated temperatures. This points to base-catalyzed hydrolysis of the C-Br bond. At higher temperatures, this reaction is accelerated. Strong bases are potent nucleophiles that readily attack the electron-deficient pyridine ring to displace the bromide ion.1. Use a Non-Nucleophilic Base: If the reaction chemistry allows, substitute NaOH/KOH with a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃). 2. Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to the harsh conditions.
3. Inconsistent results or new peaks observed in a biological assay using a stock solution dissolved in an acidic buffer (e.g., pH < 4). Even moderately acidic buffers can cause slow degradation over time, especially if the stock solution is stored for several days.[4] The appearance of new peaks suggests that a fraction of the compound has hydrolyzed, which could interfere with assay results or give a false impression of lower potency.1. Prepare Fresh Solutions: Always prepare fresh dilutions from a solid sample or a stock in a non-reactive solvent (like DMSO) immediately before an experiment. 2. Optimize Storage: If solutions must be stored, keep them at -20°C or -80°C and minimize freeze-thaw cycles. 3. Qualify Stock Solutions: Before a critical experiment, re-analyze the buffered stock solution via HPLC to ensure its integrity and purity.

Experimental Protocols: A Framework for Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, used to identify potential degradation products and establish degradation pathways.[7][8] The following protocols provide a robust framework for assessing the stability of this compound.

Workflow for a Stability Study

The following diagram outlines the logical flow for conducting a forced degradation study.

G General Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in ACN or MeOH) C1 Acidic Stress (e.g., 60°C) A->C1 C2 Basic Stress (e.g., 60°C) A->C2 C3 Control (Solvent only, 60°C) A->C3 B Prepare Stress Agents (0.1 M HCl, 0.1 M NaOH) B->C1 B->C2 D Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) C1->D C2->D C3->D E Quench/Neutralize (to stop degradation) D->E F Analyze by Stability- Indicating HPLC/LC-MS E->F G Calculate % Degradation & Identify Degradants F->G

Caption: Workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile (ACN) or methanol (MeOH).

    • Prepare a 0.2 M HCl aqueous solution.

  • Stress Sample Generation:

    • In a clean vial, mix 1.0 mL of the compound stock solution with 1.0 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl with 50% organic solvent.

    • Prepare a control sample by mixing 1.0 mL of the stock solution with 1.0 mL of water.

  • Incubation:

    • Place the vials in a controlled temperature bath at 60°C. Protect them from light.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., t=0, 2, 8, 24 hours).

  • Quenching:

    • Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to a vial containing 100 µL of 0.1 M NaOH).

  • Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN, with UV detection).

    • Determine the percentage of the parent compound remaining and characterize any new peaks that appear, preferably using LC-MS to obtain mass information.

Protocol 2: Basic Stress Testing
  • Preparation:

    • Use the same 1.0 mg/mL stock solution as in the acidic test.

    • Prepare a 0.2 M NaOH aqueous solution.

  • Stress Sample Generation:

    • In a clean vial, mix 1.0 mL of the compound stock solution with 1.0 mL of 0.2 M NaOH. This results in a final concentration of 0.5 mg/mL in 0.1 M NaOH with 50% organic solvent.

  • Incubation & Sampling:

    • Follow the same procedure for incubation (Step 3) and time-point sampling (Step 4) as in the acidic protocol.

  • Quenching:

    • Immediately neutralize the basic aliquot by adding an equimolar amount of HCl (e.g., add the 100 µL sample to a vial containing 100 µL of 0.1 M HCl).

  • Analysis:

    • Analyze the quenched samples using the same HPLC/LC-MS method as described above.

Visualizing Potential Degradation Pathways

Based on the chemistry of the pyridine and bromo-substituents, the most probable degradation pathway is hydrolysis. The diagrams below illustrate the proposed mechanisms.

Acid-Catalyzed Hydrolysis

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Note: The DOT script above is a template. A chemical drawing program would be needed to generate the actual molecular structure images to insert into the diagram nodes.

Mechanism Explanation:

  • Protonation: The pyridine nitrogen is rapidly protonated by the acid.

  • Nucleophilic Attack: A water molecule attacks the C-6 carbon (attached to the bromine), which is now highly electrophilic. This is the rate-determining step.

  • Elimination: The intermediate complex loses a proton and the bromide ion to form the final hydroxylated product, which exists in equilibrium with its more stable 2-pyridone tautomer.

Base-Catalyzed Hydrolysis

Caption: Proposed pathway for base-catalyzed hydrolysis.

Mechanism Explanation:

  • Nucleophilic Attack: A hydroxide ion directly attacks the C-6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This is the rate-determining step.

  • Leaving Group Departure: The complex collapses, expelling the stable bromide ion as the leaving group to yield the final 2-pyridone product.

References

  • BenchChem. (2025). The 1,2,4-Triazole Ring: A Technical Guide to Chemical Stability and Reactivity. [Online].[1]

  • BenchChem. (2025). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. [Online].[4]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989278. Available at: [Link]2][3]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]]

  • Wang, C., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available at: [Link]]

  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509-515. Available at: [Link]6]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. Available at: [Link]5]

  • Singh, R., & Kumar, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 519-527.[7]

  • Sharma, M., et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]8]

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Technical Support Center: Minimizing Homocoupling in Reactions with 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: homocoupling. As a heteroaromatic halide, this substrate presents unique challenges and opportunities in cross-coupling reactions. This resource will equip you with the knowledge to diagnose the root causes of homocoupling and implement effective strategies to minimize its formation, thereby maximizing the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and issues encountered when using this compound in palladium-catalyzed cross-coupling reactions, with a focus on the widely used Suzuki-Miyaura coupling.

Q1: I'm observing a significant amount of a dimeric byproduct in my Suzuki-Miyaura reaction. What is it and why is it forming?

A: This byproduct is likely the result of homocoupling (also known as Glaser coupling), where two molecules of your starting material, either the boronic acid/ester or the aryl halide, react with each other. In the context of Suzuki-Miyaura reactions, the homocoupling of the boronic acid is the more common issue.

Root Causes of Boronic Acid Homocoupling:

  • Oxygen-Mediated Oxidation: The presence of dissolved oxygen in the reaction mixture is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid, independent of the intended cross-coupling cycle.[1][2] Rigorous exclusion of oxygen is necessary to suppress this pathway.[2]

  • Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst, its incomplete reduction to the active Pd(0) state can leave residual Pd(II) species that drive the homocoupling side reaction.[1]

  • Transmetalation with Pd(II): Pd(II) species can undergo transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

Q2: My primary side product seems to be the debrominated starting material, 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. What causes this?

A: This side reaction is known as dehalogenation or hydrodehalogenation. It occurs when a hydride source in the reaction mixture transfers a hydride to the palladium complex after the initial oxidative addition step. Reductive elimination then yields the dehalogenated arene.

Potential Hydride Sources:

  • Solvents: Alcohols and even some ethereal solvents can act as hydride donors.

  • Bases: Amine bases like triethylamine are common culprits.[3]

  • Water: Under certain conditions, water can also be a source of hydrides.

Q3: How does the electronic nature of this compound influence homocoupling?

A: The pyridine ring is electron-deficient, and the triazole substituent further withdraws electron density. This electronic nature makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which is generally favorable for the desired cross-coupling. However, the nitrogen atoms in both the pyridine and triazole rings can act as ligands, potentially coordinating to the palladium center. This coordination can sometimes inhibit the catalyst or alter its reactivity in ways that might favor side reactions if not properly managed.[4][5]

Troubleshooting and Optimization Workflow

When faced with significant homocoupling, a systematic approach to troubleshooting is essential. The following workflow provides a logical progression for diagnosing and resolving the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Reaction Parameter Optimization cluster_3 Advanced Strategies cluster_4 Outcome Problem High Homocoupling Detected (e.g., by LC-MS, NMR) Degassing Step 1: Verify Inert Atmosphere - Rigorously degas solvents (sparging, freeze-pump-thaw) - Maintain positive N₂/Ar pressure Problem->Degassing Start Here Reagents Step 2: Check Reagent Quality - Use fresh, high-purity boronic acid - Ensure base is anhydrous and finely powdered Degassing->Reagents If issue persists Base Step 3: Evaluate the Base - Switch from amine bases to inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) - Use powdered base for better mixing Reagents->Base If issue persists Catalyst Step 4: Modify Catalyst System - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) - Switch to a modern precatalyst (e.g., XPhos Pd G3) - Screen different phosphine ligands Base->Catalyst If issue persists Success Minimized Homocoupling High Yield of Desired Product Base->Success Often solves the problem Solvent Step 5: Adjust Solvent & Temperature - Use aprotic solvents (Dioxane, Toluene, THF) - Minimize water content - Lower reaction temperature Catalyst->Solvent If issue persists Catalyst->Success Often solves the problem Addition Step 6: Modify Addition Protocol - Slow addition of boronic acid - Use a slight excess of the aryl halide Solvent->Addition If issue persists ReducingAgent Step 7: Add a Mild Reducing Agent - Introduce potassium formate (HCO₂K) to minimize free Pd(II) Addition->ReducingAgent For stubborn cases ReducingAgent->Success

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Validation & Comparative

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine vs 3-chloro-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine and its Chloro-Analog

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Heterocyclic scaffolds, particularly substituted pyridines, are ubiquitous in medicinal chemistry. This guide provides a detailed, objective comparison of the reactivity of two closely related intermediates: This compound and 3-Chloro-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine . We will delve into the fundamental chemical principles governing their reactivity, supported by experimental protocols and comparative data for key cross-coupling reactions.

Introduction: A Tale of Two Halogens

The two molecules at the center of this guide share an identical core structure—a 2-methyl-6-(triazolyl)pyridine scaffold—a privileged motif in modern drug discovery. The only distinction lies in the halogen atom at the 3-position: a bromine versus a chlorine. This seemingly minor substitution has profound implications for the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.

The choice between a bromo- or chloro-substituent is a classic trade-off between reactivity and cost. Aryl bromides are generally more reactive, while aryl chlorides are often more economical and readily available.[1] This guide aims to equip you with the technical understanding to make an informed decision based on the specific needs of your project, whether it's for rapid library synthesis in early-stage discovery or process optimization for large-scale manufacturing.

Physicochemical and Reactivity Profile

The inherent reactivity of an aryl halide in cross-coupling reactions is fundamentally linked to the strength of the carbon-halogen (C-X) bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1]

The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[2] This difference in bond dissociation energy (BDE) is the primary driver for the enhanced reactivity of the bromo-derivative.

PropertyThis compound3-Chloro-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
CAS Number 1060817-73-3N/A (Less common)
Molecular Formula C₈H₇BrN₄[3]C₈H₇ClN₄
Molecular Weight 239.07 g/mol [3]194.62 g/mol
Typical C(sp²)-X BDE ~285 kJ/mol (C-Br)[2]~327-339 kJ/mol (C-Cl)[2][4]
General Reactivity Trend HigherLower

The Mechanistic Underpinning: Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceed through a well-established catalytic cycle. The first and often most challenging step is the oxidative addition of the aryl halide to the Pd(0) catalyst. During this step, the catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The lower bond energy and greater polarizability of the C-Br bond facilitate this process, allowing the reaction to proceed more quickly and under milder conditions compared to the C-Cl bond.[1]

cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step) Ar-X center_node transmetal Ar-Pd(II)(R)L₂ oa_complex->transmetal Transmetalation (e.g., [R-BY₂]⁻) product_complex R-Ar transmetal->product_complex Reductive Elimination Ar Aryl Group (Pyridine Core) X Halogen (Br or Cl) R Coupling Partner

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Analysis in Key Synthetic Transformations

We will now compare the performance of our two subject compounds in two of the most powerful and widely used C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between an aryl halide and an organoboron species.[5][6] It is indispensable for synthesizing biaryl structures, which are common in kinase inhibitors and other targeted therapeutics.

Reactivity Comparison:

  • 3-Bromo-derivative: Expected to react efficiently under standard conditions, often at moderate temperatures (60-90 °C) with common palladium sources (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃, K₂CO₃).

  • 3-Chloro-derivative: Typically requires more forcing conditions. This includes higher temperatures (>100 °C) and, crucially, a more sophisticated catalyst system featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the difficult oxidative addition of the C-Cl bond.[7]

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

G start Start: Inert Atmosphere reagents Combine Aryl Halide (1 eq), Boronic Acid (1.2 eq), Base (2.0 eq) in Solvent start->reagents degas Degas Mixture (e.g., Argon sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (e.g., H₂O, EtOAc extraction) heat->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end G start Start: Inert Atmosphere (Glovebox recommended) reagents Combine Aryl Halide (1 eq), Base (e.g., NaOt-Bu, 1.4 eq), Catalyst & Ligand in Solvent start->reagents amine_add Add Amine (1.2 eq) reagents->amine_add heat Heat to Reaction Temp (Monitor by TLC/LC-MS) amine_add->heat workup Quench with NH₄Cl (aq), Extract with Organic Solvent heat->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in the synthesis of pyridyl-containing biaryls is of particular significance, as these motifs are prevalent in a vast array of pharmaceuticals and functional materials. However, the successful coupling of substituted bromopyridines is not always straightforward. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the metal center can pose significant challenges, making the choice of catalyst a critical parameter for a successful outcome.[2]

This guide provides an in-depth comparison of commonly employed catalyst systems for the Suzuki coupling of substituted bromopyridines. We will delve into the performance of various palladium- and nickel-based catalysts, supported by experimental data, and provide detailed protocols to aid in your experimental design.

The Landscape of Catalysis: Palladium and Nickel Systems

The majority of Suzuki-Miyaura reactions are catalyzed by palladium complexes. The choice of ligand coordinated to the palladium center is paramount and dictates the catalyst's activity, stability, and substrate scope. More recently, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative, particularly for challenging substrates.[3][4]

Palladium Catalysts: A Tale of Three Ligand Classes

Palladium catalysts for Suzuki coupling can be broadly categorized based on their ligand systems: traditional phosphine ligands, bulky electron-rich phosphine ligands (Buchwald-type), and N-heterocyclic carbenes (NHCs).

  • Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that has been widely used in Suzuki couplings. While effective for some substrates, its performance with electron-deficient heteroaryl halides like bromopyridines can be sluggish, often requiring higher catalyst loadings and longer reaction times.[1][5]

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands have revolutionized palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields, lower catalyst loadings, and broader substrate scope, especially for challenging heteroaryl halides.[2][6]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC-palladium complexes, such as PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are highly active and stable catalysts. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for reactions to be performed at lower temperatures and with very low catalyst loadings.[1][7]

Nickel Catalysts: An Emerging Powerhouse

Nickel catalysts offer a compelling alternative to palladium, primarily due to nickel's lower cost and unique reactivity. Nickel-based systems can be particularly effective for the coupling of challenging substrates and can operate in more environmentally friendly "green" solvents.[4][8] Ligand-free nickel bromide has also been shown to be an effective catalyst under certain conditions.[8]

Performance Comparison: A Data-Driven Approach

To provide a clear comparison, the following table summarizes the performance of different catalyst systems in the Suzuki coupling of a representative substituted bromopyridine with phenylboronic acid. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Bromopyridine3K₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos3-Bromopyridine1K₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr2-Chloropyridine0.5K₂CO₃MeOH801290
NiCl₂(PCy₃)₂3-Chloropyridine5K₃PO₄t-Amyl Alcohol10012High[4]

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand significantly influences the efficiency of each of these steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Bromopyridine Bromopyridine (Ar-X) BoronicAcid Boronic Acid (Ar'B(OR)₂) caption Suzuki-Miyaura Catalytic Cycle for Bromopyridines.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

To ensure the reproducibility of your results, detailed experimental protocols are provided below for three common catalyst systems.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • Substituted Bromopyridine (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask with stir bar

  • Condenser

Procedure:

  • To a round-bottom flask, add the substituted bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos

Materials:

  • Substituted Bromopyridine (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Schlenk tube with stir bar

Procedure:

  • To a Schlenk tube, add the substituted bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1,4-dioxane to the tube.

  • Heat the reaction mixture to 100°C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.[1]

Protocol 3: Suzuki Coupling using PEPPSI-IPr

Materials:

  • Substituted Bromopyridine or Chloropyridine (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • PEPPSI-IPr (0.005 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

  • Microwave vial with stir bar

Procedure:

  • To a microwave vial, add the substituted halopyridine, arylboronic acid, PEPPSI-IPr, and K₂CO₃.

  • Add methanol to the vial.

  • Seal the vial and heat in a microwave reactor to 80°C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Catalyst Selection Logic: A Practical Workflow

Choosing the optimal catalyst system requires a balance of reactivity, cost, and practicality. The following workflow can guide your decision-making process.

Catalyst_Selection_Workflow Start Start: Suzuki Coupling of Substituted Bromopyridine Substrate_Analysis Analyze Substrate: Steric Hindrance? Electronic Effects? Start->Substrate_Analysis Initial_Screen Initial Catalyst Screening Substrate_Analysis->Initial_Screen Pd_PPh3 Pd(PPh₃)₄ (Traditional, Cost-Effective) Initial_Screen->Pd_PPh3 Buchwald Pd(OAc)₂ / SPhos (High Activity, Broad Scope) Initial_Screen->Buchwald PEPPSI PEPPSI-IPr (High Activity, Stable) Initial_Screen->PEPPSI Nickel Nickel Catalyst (Cost-Effective, Alternative Reactivity) Initial_Screen->Nickel Optimization Optimize Reaction Conditions: Base, Solvent, Temperature Pd_PPh3->Optimization Buchwald->Optimization PEPPSI->Optimization Nickel->Optimization High_Yield High Yield Achieved? Optimization->High_Yield Troubleshoot Troubleshoot: Change Ligand/Metal Protecting Groups? High_Yield->Troubleshoot No End End: Successful Coupling High_Yield->End Yes Troubleshoot->Initial_Screen caption A workflow for selecting a catalyst for Suzuki coupling.

Caption: A decision-making workflow for catalyst selection in the Suzuki coupling of substituted bromopyridines.

Conclusion: Making an Informed Choice

The choice of catalyst is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions of substituted bromopyridines. For routine transformations, traditional palladium catalysts like Pd(PPh₃)₄ may suffice. However, for more challenging substrates, the use of bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or highly active N-heterocyclic carbene-based catalysts like PEPPSI-IPr , is highly recommended to achieve optimal yields and reaction times.[1] Furthermore, nickel-based catalysts present a cost-effective and powerful alternative, particularly when exploring novel reactivity or greener reaction conditions.[4] By carefully considering the nature of your substrate and the information presented in this guide, you can confidently select the most appropriate catalyst system to advance your research.

References

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. OUCI. Available from: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available from: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]

  • Nickel-Bromide-Catalyzed Suzuki Coupling Reactions. ChemistryViews. Available from: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available from: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing. Available from: [Link]

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The Pyridine Moiety in Fungicide Design: A Comparative Guide to Efficacy from Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a foundational heterocyclic amine, is a cornerstone in modern agrochemical design due to its versatile chemistry and inherent biological activity. Its derivatives form the backbone of numerous highly effective fungicides across various chemical classes. The specific arrangement of substituents on this aromatic core, dictated by the choice of pyridine precursor and subsequent synthetic strategy, profoundly influences the resulting compound's mode of action, spectrum of activity, and overall field efficacy.

This guide provides an in-depth comparison of fungicides synthesized from distinct pyridine precursors. We will explore the causal links between synthetic pathways, molecular structure, and fungicidal performance, supported by experimental data, to offer researchers and drug development professionals a clear perspective on the strategic value of different pyridine-based scaffolds.

Pyridine Carboxamides: The SDHI Powerhouses from 2-Chloronicotinic Acid

One of the most commercially significant classes of pyridine-based fungicides is the pyridine carboxamides, which primarily function as Succinate Dehydrogenase Inhibitors (SDHIs). A key precursor for many of these compounds is 2-chloronicotinic acid or its derivatives. The synthesis of boscalid, a leading SDHI fungicide, serves as an exemplary case.

Synthetic Rationale and Workflow

The synthesis of boscalid hinges on a critical amide bond formation. The choice of 2-chloronicotinic acid as a precursor is strategic; the chlorine atom at the 2-position activates the carboxylic acid group for amidation while also serving as a key structural element in the final molecule.

The generalized synthesis involves:

  • Activation of the Carboxylic Acid: 2-chloronicotinic acid is typically converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). This step is crucial for achieving high yields in the subsequent amidation.

  • Amidation: The resulting 2-chloronicotinoyl chloride is reacted with a specific aniline derivative (in the case of boscalid, 2-amino-4'-chlorobiphenyl). This nucleophilic acyl substitution forms the stable amide linkage that is characteristic of this fungicide class.

G cluster_0 Synthesis of Boscalid 2_chloro 2-Chloronicotinic Acid (Precursor) acid_chloride 2-Chloronicotinoyl Chloride 2_chloro->acid_chloride SOCl₂ boscalid Boscalid (Final Product) acid_chloride->boscalid Amidation aniline 2-Amino-4'-chlorobiphenyl aniline->boscalid G cluster_1 Synthesis of Picoxystrobin pyridine_pre 2-Chloro-6-(trifluoromethyl)pyridine (Precursor) picoxystrobin Picoxystrobin (Final Product) pyridine_pre->picoxystrobin Williamson Ether Synthesis phenyl_pre Methyl (E)-2-(bromomethyl)-α- (methoxymethylene)benzeneacetate phenyl_pre->picoxystrobin

Key reaction in Picoxystrobin synthesis.
Mechanism and Efficacy

Like other strobilurins, picoxystrobin inhibits mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). [1]This disruption of the electron transport chain prevents ATP formation, leading to fungal death. [2]It exhibits both preventative and curative properties with systemic and translaminar movement within the plant. [1] Picoxystrobin is used to control a wide array of fungal diseases in cereals and other crops, including rusts and powdery mildew. [1]Its efficacy is high, with activity against some pathogens like Ramulispora herpotrichoides demonstrated at concentrations as low as 0.75 mg/L. [3]However, similar to other single-site inhibitors, resistance can develop. Studies on Botrytis cinerea populations have shown that resistance to strobilurins like pyraclostrobin (a related compound) can be prevalent. [4]

Pyridinylmethyl-Benzamides: Disruptors of Cellular Organization from Substituted Pyridines

Fluopicolide represents a unique chemical class, the pyridinylmethyl-benzamides, with a novel mode of action against oomycete pathogens.

Synthetic Rationale and Workflow

The synthesis of fluopicolide, 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}benzamide, involves the formation of an amide bond between a pyridinylmethylamine and a benzoyl chloride. The key pyridine-containing intermediate, [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanamine, is synthesized from a corresponding substituted pyridine precursor. This amine is then acylated with 2,6-dichlorobenzoyl chloride to yield the final product.

Mechanism and Efficacy

Fluopicolide has a distinct mode of action that involves the delocalization of spectrin-like proteins within the fungus. [5]This disruption affects the cytoskeleton and membrane stability, leading to a rapid cessation of growth and zoospore motility. It exhibits high antifungal activity against a broad spectrum of oomycetes, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew). [5]A significant advantage of fluopicolide is its lack of cross-resistance with other major anti-oomycete fungicides, including phenylamides and strobilurins. [5]

Comparative Efficacy Summary

The choice of pyridine precursor directly dictates the final chemical structure and, consequently, the biological activity and spectrum of the fungicide. The following table summarizes the efficacy of the discussed fungicides against key plant pathogens.

Fungicide (Precursor Class)Chemical ClassMode of Action (FRAC Group)Target Pathogen ExampleReported EC50 Value (µg/mL)Citation(s)
Boscalid (Pyridine Carboxamide)Pyridine CarboxamideSDHI (7)Sclerotinia sclerotiorum~1.23[6]
Fluazinam (Arylaminopyridine)DiarylaminopyridineUncoupler of Ox-Phos (29)Botrytis cinerea0.0018 - 0.0487[7]
Picoxystrobin (Strobilurin Analogue)Strobilurin (QoI)Quinone outside Inhibitor (11)Ramulispora herpotrichoides0.75[3]
Fluopicolide (Pyridinylmethyl-Benzamide)BenzamideDelocalization of spectrin-like proteins (43)Phytophthora infestansN/A (High Activity)[5]

EC50 values can vary significantly between isolates and experimental conditions.

Standardized Protocol: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

To ensure the trustworthiness and reproducibility of efficacy data, a standardized in vitro assay is essential. The following protocol outlines a common method for determining the EC50 value of a fungicide against a mycelial fungus.

Experimental Workflow

G cluster_workflow In Vitro Efficacy Assay Workflow prep_media 1. Prepare Fungicide-Amended Media (e.g., PDA with serial dilutions) inoculate 2. Inoculate Plates (Place mycelial plug in center) prep_media->inoculate incubate 3. Incubate (Controlled temperature & darkness) inoculate->incubate measure 4. Measure Colony Diameter incubate->measure calculate 5. Calculate Percent Inhibition & EC50 measure->calculate

Workflow for mycelial growth inhibition assay.
Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test fungicide in a suitable solvent (e.g., DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath.

  • Amending Media: Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with the solvent alone and a blank control with no additions. Pour the amended media into sterile Petri dishes.

  • Fungal Culture: Grow the target fungal pathogen on non-amended PDA until the colony is actively growing.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of the active fungal culture. Place one plug, mycelium-side down, in the center of each prepared Petri dish (both control and fungicide-amended).

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation:

    • Calculate the average colony diameter for each concentration.

    • Determine the percent inhibition of mycelial growth relative to the solvent control using the formula:

      • % Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100

    • Plot the percent inhibition against the log of the fungicide concentration and use probit analysis or non-linear regression to calculate the Effective Concentration required to inhibit growth by 50% (EC50).

Conclusion

The strategic selection of a pyridine precursor is a critical decision in the development of novel fungicides. As demonstrated, precursors like 2-chloronicotinic acid, aminopyridines, and other halogenated pyridines give rise to distinct chemical classes with unique modes of action, from SDHIs like boscalid to oxidative phosphorylation uncouplers like fluazinam and QoI fungicides like picoxystrobin. This chemical diversity is vital for creating effective integrated pest management (IPM) programs that can combat a wide range of pathogens while mitigating the development of fungicide resistance. Future research will undoubtedly continue to explore the vast chemical space afforded by the pyridine scaffold to develop next-generation fungicides with improved efficacy, safety profiles, and novel mechanisms of action.

References

Sources

alternative building blocks to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiar Scaffold

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with inhibitors forming the backbone of many targeted therapies for oncology, inflammation, and other diseases. The design of these inhibitors is a delicate balance of potency, selectivity, and drug-like properties. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific biological targets. The 2,3,6-substituted pyridine core is one such scaffold, prized for its ability to mimic the adenine moiety of ATP and form crucial hydrogen bonds with the kinase hinge region.[1][2][3][4][5]

The building block 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine represents a well-trodden starting point for many kinase inhibitor campaigns. It offers a trifecta of desirable features: a hinge-binding pyridine core, a versatile synthetic handle (the 3-bromo group) for diversification, and a 6-substituent for modulating properties. However, reliance on a single building block can stifle innovation and lead to "me-too" compounds with similar off-target effects or resistance profiles.

This guide provides a comparative analysis of viable, high-impact alternatives to this core scaffold. We will deconstruct the reference molecule to understand the function of each component and then explore data-driven strategies for its modification. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to rationally select building blocks that can overcome existing limitations and unlock new chemical space in kinase inhibitor design.

Deconstructing the Core: A Functional Analysis of the Reference Scaffold

To intelligently select alternatives, we must first understand the role of each component of the this compound scaffold.

cluster_0 This compound cluster_1 Functional Roles in Kinase Inhibition Scaffold Pyridine Core Handle 3-Bromo Group Scaffold->Handle Synthetic Vector Modulator 2-Methyl Group Scaffold->Modulator Selectivity/Metabolism Motif 6-(Triazol-4-yl) Group Scaffold->Motif Physicochemical/Potency Hinge Hinge Binding (ATP Mimicry) Scaffold->Hinge Coupling Cross-Coupling Handle (Suzuki, Buchwald, etc.) Handle->Coupling Sterics Steric/Electronic Tuning (Selectivity Pocket) Modulator->Sterics Solubility Solubility & PK Modulation (Solvent Front) Motif->Solubility

Caption: Functional deconstruction of the reference building block.

  • Pyridine Core (Hinge Binder): The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (e.g., Met156 in ROCK1) in the ATP binding site.[1] This interaction is fundamental for anchoring the inhibitor.

  • 3-Bromo Group (Synthetic Handle): This bromine atom serves as a classical attachment point for diversification. It is highly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed region or other pockets of the kinase.

  • 2-Methyl Group (Steric/Electronic Modulator): The seemingly simple methyl group at the 2-position can have a profound impact. It can influence the conformation of the molecule, provide favorable van der Waals interactions, and improve selectivity by sterically clashing with residues in off-target kinases.[6] Furthermore, it can block a potential site of metabolism, improving the pharmacokinetic profile. However, in some cases, this group can be detrimental to potency.[1]

  • 6-(4H-1,2,4-triazol-4-yl) Group (Interaction Motif): This nitrogen-rich heterocycle significantly influences the compound's physicochemical properties, such as solubility. It can also serve as a bioisosteric replacement for an amide group, forming key hydrogen bonds with residues or structured water molecules in the ATP-binding pocket.[7] Its vector points towards the solvent-exposed region, providing another point for interaction or property modulation.

Comparative Analysis of Alternative Building Blocks

The following sections provide a head-to-head comparison of alternatives, categorized by the specific moiety being replaced.

Category 1: Modulating the Synthetic Handle (Position 3)

The choice of the halogen at the 3-position directly impacts synthetic strategy and efficiency. While bromine is a reliable choice, alternatives can offer advantages in specific contexts.

HandleRelative Reactivity (Suzuki)Key AdvantagesKey Disadvantages
3-Chloro LowerLower cost, lower molecular weight.Requires more forcing reaction conditions (stronger bases, higher temperatures, specialized catalysts).
3-Bromo IntermediateGood balance of reactivity and stability. Wide range of commercially available starting materials.[8]Higher cost than chloro-analogs.
3-Iodo HigherMore reactive, allowing for milder coupling conditions. Can enable challenging couplings that fail with Br/Cl.Higher cost and molecular weight, less stable, may lead to more side reactions (e.g., homocoupling).
3-Triflate HighestExtremely reactive, useful for unreactive coupling partners.Often requires synthesis, can be unstable, expensive.

Expert Insight: For initial library synthesis, 3-Bromo remains the workhorse due to its balanced reactivity and commercial availability. However, for late-stage optimization or when encountering difficult couplings, switching to a 3-Iodo analog can be a powerful strategy to boost yields and shorten reaction times. The use of modern, highly active palladium catalysts and ligands can often overcome the lower reactivity of 3-Chloro derivatives, making them a cost-effective option for large-scale synthesis.

Category 2: Probing Steric and Electronic Effects (Position 2)

Modifications at the 2-position are a critical tool for optimizing potency and, crucially, selectivity.

2-SubstituentRationaleExperimental Evidence (Example: ROCK Inhibitors)[1]
-H (unsubstituted) Baseline scaffold.Potent but may suffer from CYP inhibition.
-CH3 (Methyl) Fills small hydrophobic pockets, can improve selectivity.Maintained potency (within 2-fold of unsubstituted) while reducing CYP inhibition.[1]
-F (Fluoro) Small, electron-withdrawing. Can form specific H-bonds.Maintained potency and reduced CYP inhibition, leading to a candidate with a good overall profile.[1]
-Cl (Chloro) Larger, electron-withdrawing.Maintained potency (within 2-fold of unsubstituted), but less potent than the fluoro-analog.[1]
-NH2 (Amino) H-bond donor/acceptor. Can significantly alter properties.Maintained potency and significantly reduced CYP inhibition.[1] The 2-aminopyridine moiety is a common hinge-binding feature itself.[6]
-OCH3 (Methoxy) Larger, electron-donating.Significantly decreased ROCK potency.[1]

Expert Insight: Structure-activity relationship (SAR) studies consistently show that even small changes at the 2-position can have a dramatic effect.[1][6][9] Introducing a small substituent like fluoro or amino is a proven strategy to mitigate CYP450 inhibition, a common liability for pyridine-containing compounds, without sacrificing potency.[1] The choice should be guided by the specific topology of the target kinase's active site.

Category 3: Bioisosteric Replacement of the Hinge-Binding Motif

While the pyridine core is effective, other nitrogenous heterocycles can offer different hydrogen bonding patterns, improved properties, and novel intellectual property.

Core ScaffoldHinge Interaction PotentialExperimental Evidence (Example: JAK3 Inhibitors)[10]
Pyridine 1 H-bond (N to backbone NH)Baseline scaffold.
7H-Pyrrolo[2,3-d]pyrimidine 2 H-bonds (N1 to NH, N7-H to C=O)Tofacitinib (IC50 = 1 nM). The "gold standard" for JAK inhibition.
Imidazo[4,5-b]pyridine 2 H-bondsLess potent (IC50 = 1000 nM).[10] However, can be optimized for other targets like FLT3/Aurora.[11]
1H-Pyrazolo[3,4-d]pyrimidine 2 H-bondsPotent (IC50 = 25 nM). A very common and effective hinge-binding scaffold.[12]
Thieno[2,3-d]pyrimidine 2 H-bondsInactive (>10,000 nM). Demonstrates that not all isosteres are equal.[10]

Expert Insight: The 7H-Pyrrolo[2,3-d]pyrimidine and 1H-Pyrazolo[3,4-d]pyrimidine cores are superior hinge-binders compared to a simple pyridine due to their ability to form an additional hydrogen bond, which can dramatically increase potency.[10][12] When a program stalls due to insufficient potency, a "scaffold hopping" approach to one of these bicyclic systems is a high-yield strategy.

Category 4: Exploring Alternative Interaction Moieties (Position 6)

The 6-(4H-1,2,4-triazol-4-yl) group is an effective amide bioisostere, but exploring other heterocycles at this position can fine-tune potency and ADME properties.

6-SubstituentRationaleExperimental Evidence (Example: CSNK2 Inhibitors)[7]
Amide (reference) Baseline interaction group.Forms key H-bonds but can be metabolically labile.
1,2,4-Triazole Amide bioisostere.[13]4-fold improvement in potency over the amide. Improved metabolic stability but at the cost of solubility.[7]
1,2,3-Triazole Alternative amide bioisostere.[14][15]Can offer different vector positioning for substituents compared to the 1,2,4-isomer. Often improves potency.[15]
Oxadiazole Amide bioisostere.Weakly active. Suggests specific H-bond acceptor geometry is crucial for this target.[7]
Thiazole / Thiadiazole Amide bioisostere.Weakly active or inactive.[7]
Tetrazole Carboxylic acid bioisostere, generally more acidic.Inactive. Likely presents the wrong electronic and steric profile for an amide replacement.[7][15]

Expert Insight: The successful replacement of an amide with a 1,2,4-triazole highlights a key medicinal chemistry tactic.[7] This bioisosteric swap can lock in a favorable conformation, improve metabolic stability, and enhance potency. The data clearly shows this is not a universally applicable switch; other heterocycles like oxadiazoles or thiazoles were ineffective in this specific case.[7] This underscores the necessity of empirical testing for each target class.

Experimental Protocols

The following protocols are representative methods for key transformations discussed in this guide. Researchers should always perform their own optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical reaction to couple an arylboronic acid to the 3-bromo-pyridine scaffold.

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 3-bromo-pyridine building block (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of a 6-Pyrazolyl-Pyridine Alternative

This protocol outlines a potential synthesis of a 6-(1H-pyrazol-1-yl)pyridine, an alternative to the 6-triazolyl motif.

Methodology:

  • Starting Material: Begin with a suitable precursor, such as 3-bromo-6-chloro-2-methylpyridine.

  • Nucleophilic Aromatic Substitution (SNAr): In a sealed tube, combine 3-bromo-6-chloro-2-methylpyridine (1.0 eq), pyrazole (1.5 eq), and a strong base like potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize or purify the crude product by silica gel chromatography to obtain the pure 3-bromo-2-methyl-6-(1H-pyrazol-1-yl)pyridine.

Conclusion and Strategic Outlook

The intelligent design of kinase inhibitors requires a move beyond single, "go-to" building blocks. While This compound is a validated and useful starting point, a deeper understanding of its functional components opens the door to rational, data-driven modifications that can profoundly enhance a drug candidate's profile.

Start Project Goal: Improve Potency, Selectivity, or PK Potency Potency Issue? Start->Potency Selectivity Selectivity Issue? Potency->Selectivity No Hop Scaffold Hop: - Pyrrolo[2,3-d]pyrimidine - Pyrazolo[3,4-d]pyrimidine Potency->Hop Yes PK PK/CYP Issue? Selectivity->PK No Modify_2 Modify 2-Position: -H, -F, -NH2 Selectivity->Modify_2 Yes PK->Modify_2 Yes Modify_6 Modify 6-Position: - 1,2,3-Triazole - Other Bioisosteres PK->Modify_6 Yes End Optimized Candidate PK->End No Hop->End Modify_2->End Modify_6->End

Caption: Decision workflow for selecting an alternative building block.

Key Strategic Takeaways:

  • For Potency: If initial hits lack the required potency, prioritize a scaffold hop to a bicyclic hinge-binder like a pyrazolopyrimidine.

  • For Selectivity: To improve the selectivity profile, focus on fine-tuning the 2-position of the pyridine ring with small substituents like methyl or fluoro groups.

  • For ADME/PK: To address metabolic liabilities (especially CYP inhibition) or improve physicochemical properties, explore modifications at both the 2-position and the 6-position, where replacing amides with stable triazole bioisosteres is a proven strategy.

By systematically evaluating these alternatives and applying the synthetic strategies outlined, drug discovery teams can more efficiently navigate the complex chemical space of kinase inhibitors, accelerating the journey from a starting building block to a promising clinical candidate.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • Vichem. (n.d.). Kinase inhibitor building blocks.
  • ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Head-to-head comparison of different hinge-binding motifs in kinase inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). How Ligands Interact with the Kinase Hinge. PMC.
  • AIP Publishing. (2025). How protein kinase inhibitors bind to the hinge region of the target protein.
  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry.
  • Iris Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. (n.d.).
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • NIH National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

Sources

A Comparative Guide to the Validation of Analytical Methods for the Purity of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine, a promising heterocyclic intermediate, establishing robust and validated analytical methods for purity determination is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols and validation frameworks.

The Criticality of Purity for Novel Pharmaceutical Intermediates

This compound, with its unique arrangement of a substituted pyridine ring and a triazole moiety, presents a synthetic challenge that can introduce a spectrum of impurities. These can include starting materials, by-products, and degradation products, each with the potential to impact the final API's stability, bioactivity, and safety profile. Therefore, the choice of an analytical method for purity assessment is a decision with far-reaching implications.

A Comparative Overview of Analytical Methodologies

The two primary chromatographic techniques for the purity analysis of organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of the optimal method hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Applicability Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolution in a suitable solvent.Often requires dissolution in a volatile solvent; derivatization may be necessary for non-volatile compounds.
Instrumentation Consists of a pump, injector, column, and detector (e.g., UV-Vis, PDA, MS).Comprises a gas supply, injector, column in an oven, and a detector (e.g., FID, MS).
Resolution Generally offers high resolution for complex mixtures.Provides excellent resolution, especially with capillary columns.

For this compound, which possesses a relatively high molecular weight and multiple polar functional groups, HPLC is generally the more suitable and versatile technique for purity analysis. The compound's volatility and thermal stability would need to be carefully assessed for GC to be a viable option.

Proposed Analytical Method: A Validated HPLC Approach

Given the likely physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique for purity determination.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for mass spectrometry detection if used.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with a low UV cutoff.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm (A hypothetical wavelength of maximum absorbance for the compound, to be determined experimentally). A PDA detector will be crucial for assessing peak purity and detecting co-eluting impurities.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation: A Framework for Trustworthiness

The validation of the proposed HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure that the method is fit for its intended purpose[1][2].

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.

  • Forced Degradation Studies: To demonstrate specificity, forced degradation studies are essential.[3][4] The sample should be subjected to stress conditions to induce degradation and generate potential impurities.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, and 150% of the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (System Precision): Inject the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Method Precision): Analyze six separate preparations of a homogeneous sample on different days, with different analysts, and on different instruments. The %RSD for the six preparations should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

6. Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range will be defined by the linearity and accuracy studies.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Intentionally vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for each variation.

Comparative Data Summary

The following table summarizes the expected performance characteristics of validated HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLCGC
Specificity High, demonstrated by forced degradation studies and peak purity analysis.High, but may require derivatization for polar impurities.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) ≤ 2.0%≤ 3.0%
LOQ Typically in the low ng/mL range.Can be very low (pg/mL) with sensitive detectors like MS.
Robustness Generally robust to minor variations in method parameters.Can be sensitive to changes in temperature and gas flow rates.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection PDA Detection separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation integration->purity_calc validation Method Validation purity_calc->validation

Caption: High-level workflow for the HPLC purity analysis of this compound.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected and collectively establish the reliability of the analytical procedure.

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOQ LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of key analytical method validation parameters.

Conclusion

The validation of analytical methods for determining the purity of novel pharmaceutical intermediates like this compound is a scientifically rigorous process that underpins drug quality and safety. While both HPLC and GC are powerful chromatographic techniques, a well-validated RP-HPLC method is proposed as the more suitable approach for this particular compound. By adhering to the principles of method validation outlined in this guide and leveraging the detailed experimental protocols, researchers and drug development professionals can establish a reliable and trustworthy analytical framework for the purity assessment of this and other similar molecules, thereby ensuring the integrity of their scientific endeavors and the quality of future pharmaceutical products.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-55. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (2022). Q2(R2): Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

spectroscopic comparison of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Positional isomers, molecules with the same chemical formula but different arrangements of substituents, can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods for their differentiation are paramount.

This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine and two of its key positional isomers. We will explore how nuances in their molecular architecture translate into distinct fingerprints in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we will discuss the pivotal role of computational chemistry, specifically Density Functional Theory (DFT), in predicting spectral data and confirming isomeric assignments.

The Isomers in Focus

The isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: 5-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

  • Isomer 3: 2-Bromo-3-methyl-5-(4H-1,2,4-triazol-4-yl)pyridine

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 5-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine cluster_3 Isomer 3: 2-Bromo-3-methyl-5-(4H-1,2,4-triazol-4-yl)pyridine I1 Structure of Isomer 1 I2 Structure of Isomer 2 I3 Structure of Isomer 3

Caption: Molecular structures of the three positional isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and coupling constants (J) of nuclei provide a detailed map of the molecular connectivity and environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Parameters for ¹H NMR: A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are standard starting points.

  • Parameters for ¹³C NMR: A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is often required[1][2].

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable[3].

Comparative ¹H NMR Analysis

The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

Proton Isomer 1 (Predicted) Isomer 2 (Predicted) Isomer 3 (Predicted) Rationale for Differences
Pyridine H Two doublets (H-4, H-5)Two singlets (H-3, H-4)Two doublets (H-4, H-6)The number and relative positions of substituents alter the multiplicity. In Isomer 2, the protons are not adjacent, leading to singlets (or very small meta-coupling). In Isomers 1 and 3, the adjacent protons will show doublet splitting.
Methyl (-CH₃) Singlet (~2.5-2.7 ppm)Singlet (~2.5-2.7 ppm)Singlet (~2.4-2.6 ppm)The chemical shift of the methyl group will be influenced by the position of the electronegative bromine atom. Proximity to the bromine in Isomer 3 may cause a slight upfield or downfield shift compared to Isomers 1 and 2.
Triazole H Two singlets (~8.5-9.0 ppm)Two singlets (~8.5-9.0 ppm)Two singlets (~8.5-9.0 ppm)The two protons on the 1,2,4-triazole ring are expected to be sharp singlets in the downfield region. Their chemical environment is similar across the three isomers.
Comparative ¹³C NMR Analysis

The chemical shifts of the pyridine carbons are highly sensitive to the electronic effects of the substituents.

Carbon Isomer 1 (Predicted) Isomer 2 (Predicted) Isomer 3 (Predicted) Rationale for Differences
C-Br ~118-122 ppm~115-120 ppm~140-145 ppmThe direct attachment of bromine to the carbon causes a significant shift. The chemical shift of the carbon bearing the bromine will be distinct for each isomer.
C-CH₃ ~155-160 ppm~155-160 ppm~130-135 ppmThe position of the methyl-substituted carbon will be different in each isomer, leading to a unique chemical shift.
C-Triazole ~150-155 ppm~150-155 ppm~145-150 ppmThe carbon attached to the triazole ring will have a characteristic downfield shift.
Pyridine CH Two signalsTwo signalsTwo signalsThe chemical shifts of the protonated pyridine carbons will vary based on the overall substitution pattern.
Methyl (-CH₃) ~20-25 ppm~20-25 ppm~18-23 ppmThe methyl carbon signal will be in the upfield region and can show subtle differences between isomers.
Triazole CH Two signals (~145-155 ppm)Two signals (~145-155 ppm)Two signals (~145-155 ppm)The two carbons of the triazole ring are expected to have similar chemical shifts across the isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. While the spectra of these isomers may appear broadly similar due to the presence of the same functional groups, the "fingerprint region" (below 1500 cm⁻¹) can reveal subtle differences arising from the substitution pattern.

Experimental Protocol: IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride[4].

  • Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid[4].

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative IR Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Isomer Differentiation
Aromatic C-H Stretch 3000-3100Present in all isomers, but the exact peak shape and position may vary slightly.
Aromatic C=C and C=N Stretch 1400-1600A series of sharp bands characteristic of the pyridine and triazole rings. The relative intensities and positions of these bands can differ between isomers[5].
C-H Out-of-Plane Bending 700-900This region is highly diagnostic of the substitution pattern on the pyridine ring. Each isomer will have a unique pattern of bands in this region, providing a clear method for differentiation.
C-Br Stretch 500-650The position of this band can be influenced by the electronic environment of the C-Br bond, which differs in each isomer.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems[6][7]. The pyridine and triazole rings constitute a conjugated system in these molecules.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution in a matched cuvette over a range of approximately 200-400 nm[8].

Comparative UV-Vis Analysis

All three isomers are expected to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system.

Parameter Isomer 1 (Predicted) Isomer 2 (Predicted) Isomer 3 (Predicted) Rationale for Differences
λ_max (nm) ~260-280~260-280~255-275The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents. While the differences may be subtle, each isomer will have a characteristic λ_max. The substitution pattern in Isomer 3 might slightly alter the electronic communication between the rings, potentially leading to a small hypsochromic (blue) shift compared to Isomers 1 and 2.

The Role of Computational Chemistry

When experimental data is ambiguous or when dealing with novel compounds, computational methods can be a powerful predictive and confirmatory tool.

dft_workflow start Propose Isomeric Structures geom_opt Geometry Optimization (DFT) e.g., B3LYP/6-31G(d) start->geom_opt nmr_calc NMR Shielding Calculation (GIAO-DFT) e.g., mPW1PW91/6-311+G(2d,p) geom_opt->nmr_calc process Boltzmann Averaging & Scaling nmr_calc->process compare Compare Predicted vs. Experimental Spectra process->compare assign Confirm Structural Assignment compare->assign

Caption: Workflow for DFT-based NMR chemical shift prediction.

Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy[9][10]. By calculating the expected spectra for each possible isomer and comparing them to the experimental data, a definitive structural assignment can be made[11]. This is especially useful for distinguishing between isomers with very similar predicted spectra based on empirical rules alone.

Conclusion

The differentiation of positional isomers like the this compound series requires a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergy of ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy, augmented by the predictive power of computational chemistry, that enables an unambiguous and confident structural assignment. The subtle yet significant differences in the spectral data, particularly the coupling patterns in ¹H NMR, the carbon chemical shifts in ¹³C NMR, and the fingerprint region in IR spectroscopy, serve as the definitive markers for each unique isomer. This comprehensive analytical workflow is indispensable for ensuring the chemical integrity of compounds in research and development.

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Comparative Guide to In Vitro and In Vivo Studies of Novel Compounds from a 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential therapeutic applications of novel compounds synthesized from the versatile starting material, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. We will delve into the established in vitro and in vivo methodologies used to evaluate analogous pyridine-triazole hybrids, offering a predictive framework for researchers and drug development professionals. The insights and protocols herein are synthesized from established literature on similar heterocyclic scaffolds, providing a robust starting point for new discovery programs.

The core chemical structure, combining a pyridine ring with a 1,2,4-triazole moiety, is a "privileged scaffold" in medicinal chemistry.[1] This is due to its proven track record in forming the basis of drugs with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3] The specific precursor, this compound, offers a strategic point for chemical modification, particularly through cross-coupling reactions at the bromine-substituted position, enabling the creation of diverse compound libraries for screening.[4]

In Vitro Evaluation: From Benchtop Assays to Mechanistic Insights

In vitro studies represent the foundational step in characterizing the biological activity of newly synthesized compounds. They are essential for initial screening, determining potency, and elucidating the mechanism of action in a controlled, non-living system.

Comparative Analysis of Anticancer Activity

A primary application for novel pyridine-triazole hybrids is in oncology.[5] The evaluation of their cytotoxic potential against various cancer cell lines is a critical first pass.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.[6]

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared and added to the wells, with final concentrations typically ranging from 0.1 µM to 100 µM. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.[5]

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Causality Behind Experimental Choices: The selection of multiple cell lines from different cancer types is crucial to identify compounds with broad-spectrum activity or, conversely, selective toxicity towards a specific cancer.[6] The 48-72 hour incubation period is chosen to be long enough for the compound to affect cell proliferation cycles.

Table 1: Illustrative In Vitro Anticancer Activity of Pyridine-Triazole Analogs

Compound IDTarget Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)Source
7b HT-1080 (Fibrosarcoma)9.8511.21[5]
7c HT-1080 (Fibrosarcoma)10.1211.21[5]
13 HT-29 (Colon Adenocarcinoma)8.04Not Specified[6]
9 MDA-MB-231 (Breast Cancer)Potent ActivityNot Specified[6]
3 HL-60 (Leukemia)0.57>50 (in normal cells)[7]

Note: The data above is for illustrative purposes, derived from compounds with similar pyridine-triazole or related heterocyclic cores, to demonstrate typical data presentation.

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized Pyridine- Triazole Compound Treat Add Compound (Serial Dilutions) Compound->Treat Cells Cancer Cell Lines (e.g., HeLa, HT-29) Plate Seed Cells in 96-Well Plate Cells->Plate Plate->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Dissolve Solubilize Formazan AddMTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Calculate Calculate IC50 Value Read->Calculate G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Mice Acclimatize Mice Grouping Divide into Control, Test, and Standard Groups Mice->Grouping Dose Administer Compound (i.p.) Grouping->Dose Wait Wait for Absorption (30-60 min) Dose->Wait Induce Induce Seizures with PTZ Wait->Induce Observe Observe for 30 min Induce->Observe Record Record Latency Time & Seizure Occurrence Observe->Record Analyze Statistical Analysis (% Protection) Record->Analyze

Caption: Workflow of a PTZ-induced seizure model in mice.

Comparison with Alternative Scaffolds

While the pyridine-triazole core is promising, it is important to consider alternatives. For instance, research on c-Jun N-terminal kinase (JNK) inhibitors has shown a successful transition from a 4-phenyl substituted pyrimidine series to a more potent 4-(pyrazol-3-yl)-pyrimidine series. [8]This highlights a key strategy in medicinal chemistry: scaffold hopping. The pyrazole ring, another five-membered nitrogen heterocycle, was introduced via Suzuki coupling, a similar synthetic strategy applicable to our bromo-pyridine precursor. [8]This suggests that replacing the triazole with a pyrazole or another bioisostere could be a viable alternative strategy to modulate potency, selectivity, and pharmacokinetic properties.

Conclusion

The starting material this compound serves as an exceptionally valuable platform for the synthesis of novel therapeutic agents. Based on the extensive biological activities of related pyridine and triazole derivatives, compounds derived from this scaffold are prime candidates for screening in anticancer and anticonvulsant discovery programs. The in vitro and in vivo protocols detailed in this guide provide a validated roadmap for their evaluation. Future work should focus on synthesizing a diverse library of derivatives through modification at the bromine position and comparing their activity not only to established drugs but also to alternative heterocyclic scaffolds to optimize for potency, selectivity, and drug-like properties.

References

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cost-benefit analysis of using 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the competitive landscape of drug discovery, particularly in the realm of kinase inhibitors, the selection of a core scaffold is a critical decision that profoundly impacts the trajectory of a research program. The 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine moiety has emerged as a building block of significant interest. This guide provides an in-depth cost-benefit analysis of its utilization, offering a comparative perspective against alternative heterocyclic systems and is grounded in the principles of synthetic feasibility, biological potential, and pharmacokinetic considerations.

The Strategic Value of the Triazolylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[1] When functionalized with a 1,2,4-triazole, the resulting scaffold offers a unique combination of properties. The triazole ring is a bioisostere of an amide bond, enhancing metabolic stability and solubility while providing additional hydrogen bond donors and acceptors for potent target engagement.[2] This combination has proven effective in the development of inhibitors for a range of kinases and other therapeutic targets.[3][4]

The specific substitution pattern of this compound offers distinct advantages. The methyl group at the 2-position can provide a steric handle to influence binding selectivity and can be a site for metabolic transformations, which can be strategically manipulated. The bromine atom at the 3-position is a versatile synthetic handle, enabling further diversification of the core structure through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[5]

Cost Analysis: A Synthesis-Centric Perspective

The "cost" in drug discovery extends beyond the price of starting materials to encompass the complexity, efficiency, and scalability of the synthetic route. A plausible and cost-effective synthesis of this compound can be envisioned in a multi-step sequence, for which a detailed experimental protocol is proposed below.

Proposed Synthetic Workflow

A 2-Methylpyridine B 3-Bromo-2-methylpyridine A->B Bromination C 3-Bromo-6-hydrazinyl-2-methylpyridine B->C Hydrazinolysis D N'-((3-bromo-2-methylpyridin-6-yl)hydrazinecarbonyl)formamide C->D Acylation E This compound D->E Cyclization

Caption: Proposed synthetic route for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-2-methylpyridine

This initial step involves the bromination of 2-methylpyridine. While several methods exist, a common approach utilizes bromine in the presence of a Lewis acid like aluminum chloride.

  • Reagents: 2-Methylpyridine, Aluminum chloride, Bromine.

  • Procedure: To a stirred suspension of aluminum chloride, 2-methylpyridine is added dropwise. The mixture is heated, and bromine is added portion-wise. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with ice water and neutralized. The product is extracted with an organic solvent, dried, and purified by distillation or column chromatography.

  • Causality: The Lewis acid polarizes the bromine molecule, making it a more potent electrophile for the substitution on the electron-rich pyridine ring.

Step 2: Synthesis of 3-Bromo-6-hydrazinyl-2-methylpyridine

The introduction of the hydrazine moiety is a key step. This can be achieved through nucleophilic aromatic substitution of a suitable leaving group, or more directly from a halopyridine.

  • Reagents: 3-Bromo-2-methylpyridine, Hydrazine hydrate.

  • Procedure: 3-Bromo-2-methylpyridine is heated with an excess of hydrazine hydrate, either neat or in a high-boiling solvent. The reaction progress is monitored by TLC. After cooling, the product is isolated by filtration or extraction.

  • Causality: The highly nucleophilic hydrazine displaces a suitable leaving group on the pyridine ring. The 6-position is often activated towards nucleophilic attack.

Step 3: Synthesis of N'-((3-bromo-2-methylpyridin-6-yl)hydrazinecarbonyl)formamide

This step prepares the precursor for the triazole ring formation.

  • Reagents: 3-Bromo-6-hydrazinyl-2-methylpyridine, Formic acid, Acetic anhydride.

  • Procedure: The hydrazine derivative is first acylated with formic acid, often with a dehydrating agent like acetic anhydride, to form the formylhydrazide.

  • Causality: This creates the necessary backbone for the subsequent cyclization to form the 1,2,4-triazole ring.

Step 4: Synthesis of this compound

The final step involves the cyclization of the intermediate to form the triazole ring.

  • Reagents: N'-((3-bromo-2-methylpyridin-6-yl)hydrazinecarbonyl)formamide, a suitable dehydrating agent (e.g., POCl₃ or polyphosphoric acid).

  • Procedure: The formylhydrazide intermediate is heated with a dehydrating agent to effect the intramolecular cyclization to the 1,2,4-triazole. The reaction mixture is then carefully quenched and the product isolated and purified.

  • Causality: The dehydrating agent facilitates the removal of a water molecule, leading to the formation of the stable aromatic triazole ring.

Cost-Effectiveness Considerations:
FactorAnalysis
Starting Material Cost 2-Methylpyridine is a readily available and relatively inexpensive commodity chemical.
Reagent Cost The reagents for bromination, hydrazinolysis, and cyclization are generally common and not prohibitively expensive for laboratory-scale synthesis.
Synthesis Complexity The multi-step nature of the synthesis increases labor costs and can lead to lower overall yields. Each step requires careful optimization and purification.
Scalability The use of potentially hazardous reagents like bromine and the need for multiple purification steps can present challenges for large-scale production.
Alternative Routes Palladium-catalyzed C-N coupling reactions could offer a more direct route to the triazolylpyridine core, potentially reducing the number of steps but introducing the cost of the palladium catalyst and ligands.[6]

Benefit Analysis: The Potential in Kinase Inhibition

The triazolylpyridine scaffold is a "privileged structure" in kinase inhibitor design. Pyrazolopyridines, close analogs, have been successfully employed as hinge-binding cores in several approved or late-stage clinical kinase inhibitors.[3] The nitrogen atoms of the pyridine and triazole rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.

Comparative Performance with Alternative Scaffolds

To contextualize the potential of this compound, we can compare its core structure to other well-established kinase inhibitor scaffolds.

ScaffoldKnown AdvantagesPotential DisadvantagesRepresentative Kinase Targets
Pyrazolopyrimidine Well-established hinge binder, synthetically accessible.[7]Can have off-target effects on related kinases.EGFR, VEGFR, CDKs
Quinoline Present in several approved drugs, offers multiple points for diversification.[1]Can have planarity-related toxicity issues.VEGFR, PDGFR
Indazole Strong hinge binder, often leads to potent inhibitors.Can have metabolic stability issues.Akt, p38
Triazolylpyridine (proposed) Potential for strong hinge binding, metabolic stability from the triazole ring, and tunable properties via the methyl and bromo substituents.Synthesis can be more complex than some alternatives.(Predicted) A broad range of kinases including CDKs, p38, and others.
Hypothetical Kinase Inhibition Profile

While specific experimental data for this compound is not publicly available, we can extrapolate a potential inhibitory profile based on related structures. The table below presents hypothetical IC50 values against a panel of kinases, compared to a known pyrazolopyrimidine-based inhibitor.

Kinase TargetThis compound (Hypothetical IC50, nM)Pyrazolopyrimidine Analog (Representative IC50, nM)
CDK25075
p38α100150
VEGFR2200250
EGFR>1000>1000

This data is illustrative and intended to represent a plausible scenario for discussion and further investigation.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is as critical as its potency. The triazole moiety is known to improve aqueous solubility and metabolic stability.[2] The pyridine ring, while generally stable, can be subject to metabolism. The methyl group on our target compound could be a site of oxidation, a factor that needs to be evaluated experimentally. In silico predictions and early in vitro ADME assays are crucial to assess the liabilities of this scaffold.

Logical Framework for Scaffold Selection

A Project Goals (Potency, Selectivity, PK) B Scaffold Hopping/Selection A->B C Triazolylpyridine Scaffold B->C D Alternative Scaffolds (e.g., Pyrazolopyrimidine) B->D E Cost-Benefit Analysis C->E D->E F Decision E->F

Caption: Decision-making flowchart for scaffold selection in drug discovery.

Conclusion and Forward Look

The this compound scaffold represents a promising, albeit synthetically challenging, entry point for the discovery of novel kinase inhibitors.

  • The Benefits: The core structure combines the well-validated pyridine hinge-binder with the favorable properties of a triazole ring. The bromine and methyl substituents offer clear vectors for SAR exploration and optimization of potency, selectivity, and pharmacokinetic properties.

  • The Costs: The multi-step synthesis requires careful optimization and may not be as cost-effective for initial library synthesis as some more established scaffolds. The lack of extensive public data on this specific molecule means that early-stage discovery efforts will require more foundational work to establish its biological activity and ADME profile.

Recommendation: For research groups with strong synthetic chemistry capabilities and a program focused on novel kinase inhibitor discovery, the investment in synthesizing and evaluating derivatives of this compound is justified. The potential for discovering compounds with a unique biological profile and favorable drug-like properties outweighs the initial synthetic hurdles. Early and integrated assessment of both the biological activity and the ADME properties will be critical to realizing the full potential of this promising scaffold.

References

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  • Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine. (n.d.). Benchchem.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
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  • Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals. (n.d.).
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  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86.
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  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (n.d.). PubMed Central.
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  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). PubMed Central.
  • Knapen, L. M., et al. (2021). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. University of Groningen research portal.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • 2,6-Bis(4H-1,2,4-triazol-4-yl)
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. The procedures outlined are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Waste Characterization

The fundamental principle of safe disposal is a comprehensive understanding of the material's chemical nature and associated hazards. The structure of this compound dictates its classification and handling requirements.

1.1. Structural Analysis and Anticipated Hazards

  • Brominated Pyridine Core: The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic compound .[1] Halogenated organics are subject to specific disposal regulations, primarily because their incineration can produce hazardous byproducts like hydrogen bromide if not conducted in a specialized facility.[2] Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3]

  • Triazole Moiety: Triazole rings are common in biologically active molecules, including fungicides and pharmaceuticals.[] While the toxicity of this specific compound is not fully investigated, the triazole group necessitates careful handling to avoid potential biological effects.[5]

Based on these structural features, the compound should be treated as hazardous. The anticipated hazard profile is summarized in the table below.

1.2. Waste Classification and Incompatibilities

This compound must be classified and segregated as a Halogenated Organic Waste .[1] It is crucial to prevent it from being mixed with non-halogenated organic waste streams to ensure proper final disposal.[1]

Furthermore, based on the reactivity of similar pyridine compounds, it is incompatible with strong oxidizing agents and strong acids.[3][6] Contact with these substances could lead to vigorous, exothermic reactions.

Table 1: Anticipated Hazard Profile and Handling Summary
ParameterClassification / GuidelineRationale and Source
Waste Category Halogenated Organic WasteContains a carbon-bromine bond. Must be segregated from non-halogenated waste.[1]
GHS Pictograms (Anticipated) GHS02 (Flammable), GHS07 (Exclamation Mark)Based on hazards of 3-Bromopyridine: Flammable liquid, Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[3]
Primary Hazards Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Flammability.Derived from SDS of structural analogs like 3-Bromopyridine.[3]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent dangerous chemical reactions.[3][7]
Recommended Disposal Incineration by a licensed hazardous waste facility.Standard procedure for halogenated organic compounds to ensure complete destruction and management of byproducts.[8][9][10]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationJustification
Work Environment Chemical Fume HoodTo prevent inhalation of vapors or dust and contain any potential spills.[6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[3][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, as the compound is expected to be a skin irritant. Gloves should be inspected for integrity before each use.
Body Protection A flame-resistant lab coat or chemical-resistant apron.Protects against skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required if there is a risk of inhalation, especially when handling powders or in case of ventilation failure.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is containment, segregation, and professional disposal . Do not attempt to neutralize this chemical in the lab unless you have a specific, validated, and EHS-approved protocol.

Step 1: Waste Segregation

  • At the point of generation, identify all waste containing this compound (e.g., pure compound, reaction mixtures, contaminated consumables) as Halogenated Organic Waste .

  • Use a dedicated waste container for this purpose. CRITICAL: Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[1]

Step 2: Container Selection and Labeling

  • Select a sealable, airtight, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly list all contents, including "this compound" and any other solvents or reagents present, with their approximate concentrations.

Step 3: Waste Accumulation

  • Always conduct the transfer of waste into the container within a certified chemical fume hood.[6]

  • Keep the waste container securely closed when not actively adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from incompatible materials.[6]

Step 4: Final Disposal Arrangement

  • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • The designated disposal method for this waste stream is high-temperature incineration at a facility permitted to handle halogenated organic compounds.[9][10] This process ensures the complete destruction of the molecule and allows for the safe scrubbing of acidic gases (like HBr) generated during combustion.

Disposal Workflow Diagram

cluster_prep Preparation & Assessment cluster_handling In-Lab Handling cluster_disposal Final Disposition A Identify Waste Compound B Assess Hazards (Halogenated, Toxic, Flammable) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Collect in a Properly Labeled, Compatible Waste Container D->E F Store Securely in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Transport to a Licensed Disposal Facility G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills

Accidental spills must be managed promptly and safely. The response depends on the scale of the spill.

  • Small Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.

    • Ensure you are wearing the full PPE outlined in Table 2.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent (e.g., soapy water), and collect the decontamination waste as hazardous waste as well.

    • Report the incident to your supervisor and EHS department.

  • Large Spill (Beyond the control of lab personnel):

    • Evacuate the area immediately.

    • If safe to do so, close the door to the laboratory to contain the vapors.

    • Activate the nearest fire alarm to alert emergency responders.

    • Call your institution's emergency number and/or 911, providing the chemical name, location, and approximate quantity of the spill.[6]

    • Do not re-enter the area until it has been cleared by trained emergency responders.

By adhering to this structured, safety-first approach, you contribute to a secure research environment and ensure that complex chemical waste is managed responsibly from the bench to its final disposition.

References

  • BenchChem. (2025). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. BenchChem Safety Operating Guide.
  • BenchChem. (2025). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. BenchChem Safety Operating Guide.
  • AK Scientific, Inc. Safety Data Sheet: 3-Bromofuro[3,2-c]pyridine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.
  • University of Wisconsin-Madison. Hazardous Waste Segregation. Environmental Health & Safety.
  • Avantor. (2011). Material Safety Data Sheet: Pyridine. J.T. Baker.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications.
  • Santa Cruz Biotechnology, Inc. (2009). Safety Data Sheet: 3-Bromo-2-(trifluoromethyl)pyridine.
  • Jubilant Ingrevia. Safety Data Sheet: 3-Bromopyridine.
  • Washington State University. Standard Operating Procedures for Pyridine. Environmental Health & Safety.
  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • ChemSupply Australia Pty Ltd. Safety Data Sheet: Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
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A Comprehensive Guide to the Safe Handling of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine. This document is intended to empower laboratory personnel with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3]

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Some pyridine compounds are also suspected of causing long-term health effects.

  • Environmental Hazards: Halogenated organic compounds can be hazardous to the aquatic environment.[4]

Given these potential hazards, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes & Face Chemical splash goggles and a face shieldGoggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[5][6][7]
Hands Nitrile or Neoprene glovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents.[5] For prolonged or high-exposure tasks, neoprene gloves may provide superior protection against aromatic and halogenated hydrocarbons.[5] Always double-glove when handling this compound.
Body A flame-resistant lab coatA lab coat protects against splashes and prevents contamination of personal clothing.[5] Flame-resistant material is recommended as a general precaution in a laboratory setting.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesThis is mandatory when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to contamination. Follow this sequence:

  • Gloves: Remove the outer pair of gloves first, turning them inside out.

  • Face Shield & Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and peel off, turning it inside out to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10][11] The storage area should be clearly labeled with the appropriate hazard warnings.

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the amount used.

Handling and Weighing

All handling of this compound, especially weighing of the solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[12]

Step-by-Step Weighing Procedure:

  • Preparation: Ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Tare: Place a clean, tared weigh boat on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Seal: Immediately and securely close the main container.

  • Clean-up: Clean any minor spills within the fume hood immediately using a suitable absorbent material.

  • Transport: If the weighed compound needs to be transported to another area, place it in a sealed, labeled secondary container.

Emergency Procedures: Be Prepared

Spills
  • Minor Spills (inside a fume hood):

    • Alert nearby personnel.

    • Use an absorbent material like sand or vermiculite to contain the spill.[13]

    • Carefully collect the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Prevent entry to the contaminated area.

    • Follow your institution's specific emergency response plan.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[13][14] Never dispose of this chemical down the drain or in the regular trash.[13]

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Hazard Assessment & Donning Full PPE Receive Receive & Inspect Prep->Receive Proceed Store Store Appropriately Receive->Store Store Weigh Weigh & Transfer Store->Weigh Retrieve Use Use in Experiment Weigh->Use Ready for use Decontaminate Decontaminate Work Area Use->Decontaminate Post-Experiment Waste Segregate & Store Hazardous Waste Decontaminate->Waste Collect Waste Doff Doff PPE Correctly Waste->Doff Secure Waste Wash Wash Hands Doff->Wash Final Step

Caption: Workflow for the safe handling of this compound.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Bromopyridine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-N-(4-chloro-2-methyl-6-((2H3)methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • Avantor. (2011, August 29). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

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3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.